Bis(4-bromophenyl)phenylphosphine oxide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
1-bromo-4-[(4-bromophenyl)-phenylphosphoryl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Br2OP/c19-14-6-10-17(11-7-14)22(21,16-4-2-1-3-5-16)18-12-8-15(20)9-13-18/h1-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URGNHDJCYWEAKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Br2OP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93869-52-4 | |
| Record name | Bis(4-bromophenyl)phenylphosphine Oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to Bis(4-bromophenyl)phenylphosphine oxide: Synthesis, Properties, and Applications
This guide provides a comprehensive technical overview of Bis(4-bromophenyl)phenylphosphine oxide, a versatile bifunctional molecule of significant interest in synthetic chemistry. Tailored for researchers, medicinal chemists, and materials scientists, this document delves into the core chemical properties, synthetic methodologies, and key applications of this important organophosphorus compound.
Core Molecular Profile and Physicochemical Properties
This compound is a triarylphosphine oxide distinguished by a central phosphorus(V) atom double-bonded to an oxygen atom and single-bonded to one phenyl and two 4-bromophenyl rings. This structure provides two key features for synthetic manipulation: a highly polar and stable phosphine oxide core, and two reactive carbon-bromine bonds positioned for cross-coupling reactions.
The fundamental properties of the compound are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 93869-52-4 | [1] |
| Molecular Formula | C₁₈H₁₃Br₂OP | [2] |
| Molecular Weight | 436.08 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 152-156 °C | [3] (from Echemi) |
| Solubility | Very soluble in DMF; soluble in methanol; sparingly soluble in glacial acetic acid; very slightly soluble in chloroform; practically insoluble in water. | [3] (from Echemi) |
| Storage | 2-8 °C, under inert atmosphere (Argon charged) |
Synthesis of this compound
The synthesis of triarylphosphine oxides like this compound typically involves the formation of three phosphorus-carbon bonds followed by the creation of the phosphoryl (P=O) group. A common and effective strategy employs the reaction of a phosphorus halide with an organometallic reagent, such as a Grignard or organolithium reagent.
Representative Synthetic Protocol: Grignard-Based Approach
This protocol is a representative method based on established procedures for analogous triarylphosphine oxides. The causality behind this two-step approach is efficiency: the Grignard reaction is a robust method for forming P-C bonds, and subsequent oxidation of the phosphine intermediate is typically high-yielding and straightforward.
Step 1: Synthesis of Bis(4-bromophenyl)phenylphosphine
-
Setup: A flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and a pressure-equalizing dropping funnel is charged with magnesium turnings (2.1 equivalents) and placed under an inert argon atmosphere.
-
Grignard Formation: A solution of 1,4-dibromobenzene (2.0 equivalents) in anhydrous tetrahydrofuran (THF) is added dropwise to initiate the Grignard reaction. Gentle heating may be required.
-
Phosphine Addition: Once the Grignard reagent has formed, the reaction mixture is cooled to 0 °C. A solution of dichlorophenylphosphine (1.0 equivalent) in anhydrous THF is added dropwise. The choice of a dichlorophosphine allows for the sequential addition of two aryl groups.
-
Workup: After complete addition, the reaction is allowed to warm to room temperature and stirred overnight. The reaction is then carefully quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
Step 2: Oxidation to this compound
-
Dissolution: The crude phosphine from Step 1 is dissolved in acetone or dichloromethane.
-
Oxidation: The solution is cooled to 0 °C, and a 30% aqueous solution of hydrogen peroxide (H₂O₂) (1.5 equivalents) is added dropwise. The use of H₂O₂ is favored as it is an inexpensive and powerful oxidant, with water as its only byproduct.
-
Monitoring & Workup: The reaction is monitored by Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy until the starting phosphine is consumed. The solvent is then partially removed under reduced pressure, and the product is partitioned between ethyl acetate and water.
-
Purification: The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The resulting crude solid is purified by recrystallization (e.g., from ethanol or an ethyl acetate/hexane mixture) to yield pure this compound.
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
Spectroscopic Characterization
| Technique | Expected Data |
| ³¹P NMR | δ ≈ 28-33 ppm (in CDCl₃). This downfield shift is characteristic of pentavalent phosphorus in an electron-rich aromatic environment.[5][6] |
| ¹H NMR | δ ≈ 7.4-7.8 ppm (multiplets, 13H). The aromatic protons of the phenyl and bromophenyl rings will appear as a complex series of overlapping multiplets. |
| ¹³C NMR | δ ≈ 125-140 ppm. Expect multiple signals in the aromatic region. Key signals include the ipso-carbons attached to phosphorus, which will exhibit large C-P coupling constants (JC-P ≈ 100-110 Hz).[4][5] |
| FT-IR | ν ≈ 1180-1200 cm⁻¹ (strong, P=O stretch); ν ≈ 1000-1100 cm⁻¹ (C-Br stretch). |
| Mass Spec (ESI) | m/z = 434.91 [M+H]⁺, exhibiting a characteristic isotopic pattern due to the two bromine atoms.[2] |
Reactivity and Synthetic Utility
The utility of this compound stems from its dual reactivity. The phosphine oxide group acts as a stable, polar anchor, while the C-Br bonds serve as versatile handles for molecular elaboration, primarily through palladium-catalyzed cross-coupling reactions.
Key Reactive Sites
The molecule's reactivity can be conceptually divided as shown below. The aryl bromide positions are electrophilic sites ripe for oxidative addition by a low-valent palladium catalyst, making them ideal for reactions like Suzuki, Heck, or Buchwald-Hartwig amination. The phosphine oxide oxygen is a potent hydrogen bond acceptor, influencing solubility and intermolecular interactions.
Caption: Key reactive sites of this compound.
Application in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for creating C-C bonds. This compound is an excellent substrate for building larger, symmetrical or asymmetrical conjugated systems.
Representative Protocol: Double Suzuki-Miyaura Coupling
-
Reaction Setup: To a Schlenk flask under argon, add this compound (1.0 equivalent), the desired arylboronic acid (2.2-2.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base, typically aqueous sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄) (3.0 equivalents).
-
Solvent: A degassed solvent system, such as a mixture of toluene, ethanol, and water, is added. The biphasic system is crucial for bringing the organic-soluble substrates and the water-soluble base into contact at the catalytic center.
-
Reaction: The mixture is heated, typically to 80-100 °C, and stirred vigorously until the starting material is consumed (monitored by TLC or LC-MS).
-
Workup and Purification: After cooling, the layers are separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated. The product is purified by column chromatography on silica gel.
This protocol is a self-validating system; the successful formation of the coupled product, confirmed by NMR and mass spectrometry, validates the reactivity of the C-Br bonds under these conditions.[7][8]
Applications in Research and Drug Development
The unique structure of this compound makes it a valuable building block in both materials science and medicinal chemistry.
Materials Science
Phosphine oxides are widely used in the development of high-performance organic materials due to their thermal stability and polarity.
-
OLEDs: The phosphine oxide core can function as an electron-transporting or host material in Organic Light-Emitting Diodes (OLEDs). The two C-Br bonds allow for the attachment of various chromophoric units via cross-coupling, enabling the tuning of photophysical properties.
-
Flame Retardants: The presence of both phosphorus and bromine atoms makes this compound and its derivatives potential synergistic flame retardants for polymers.[3] The phosphine oxide moiety tends to promote char formation in the condensed phase, while bromine compounds act as radical traps in the gas phase during combustion.
Caption: Role as a scaffold in materials science via cross-coupling.
Medicinal Chemistry and Drug Development
While this specific molecule is not a drug, the phosphine oxide functional group is a recognized pharmacophore. It is exceptionally stable metabolically and acts as a strong hydrogen bond acceptor. The FDA-approved cancer drug Brigatinib contains a dimethylphosphine oxide moiety, highlighting the group's value in modern drug design.[9]
This compound can serve as a scaffold to synthesize complex molecules for screening. The two bromine atoms allow for the introduction of diverse substituents to probe structure-activity relationships (SAR). Its rigid triaryl structure provides a well-defined vector for positioning these substituents in three-dimensional space.
Safety and Handling
-
Hazard Statements: Causes skin and serious eye irritation. May cause respiratory irritation. (TCI America)
-
Precautionary Measures: Wear protective gloves, eye protection, and face protection. Use only in a well-ventilated area. Avoid breathing dust. Wash skin thoroughly after handling.
-
Storage: Store in a cool (2-8 °C), dry place in a tightly sealed container under an inert atmosphere.
Conclusion
This compound is a robust and versatile chemical building block. Its value lies in the combination of a highly stable phosphine oxide core and two strategically placed, reactive aryl bromide handles. This bifunctionality provides chemists with a powerful platform for constructing complex molecular architectures through reliable and high-yielding cross-coupling chemistry, with significant applications in the synthesis of advanced materials and as a scaffold for potential therapeutic agents.
References
-
The Royal Society of Chemistry. (n.d.). Supplementary Information for "Asymmetric Synthesis of P-Stereogenic Allenyl-phosphine Oxides via Cu-Catalyzed 1,3-Enynyl Azide Cycloaddition/Ring Opening Rearrangement". Retrieved from [Link]
- Wang, Y., et al. (n.d.). Novel Synthesis of Bis(4-bromophenyl)phosphine Oxide and Its Application in the Preparation of Water-soluble Phosphine Precursors.
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for "Phosphine oxide-catalysed reductive functionalisation of esters". Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure for a related reaction involving triphenylphosphine. Retrieved from [Link]
- Lastawiecka, E., et al. (n.d.). P-Arylation of Secondary Phosphine Oxides Catalyzed by Nickel Supported Nanoparticles. Supporting Information.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Synthesis, crystal structure, Hirshfeld surface analysis, and energy framework of bis{3-(4-bromophenyl)-5-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-4H-1,2,4-triazol-4-ido}nickel(II) methanol disolvate. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Enantioseparation of P-Stereogenic Secondary Phosphine Oxides and Their Stereospecific Transformation to Various Tertiary Phosphine Oxides and a Thiophosphinate. Retrieved from [Link]
-
ResearchGate. (n.d.). 31P-{1H) nuclear magnetic resonance spectra of some complexes. Retrieved from [Link]
-
PubChem. (n.d.). This compound Summary. Retrieved from [Link]
-
MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Retrieved from [Link]
-
MIT DSpace. (2011). Development and Applications of Pd Catalysts for C-N Cross-Coupling Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Bis(triphenylphosphine)palladium(II)phthalimide - An easily prepared precatalyst for efficient Suzuki-Miyaura coupling of aryl bromides. Retrieved from [Link]
-
Oxford Instruments. (n.d.). Analysing phosphorus containing compounds using 31P Benchtop NMR. Retrieved from [Link]
Sources
- 1. This compound | 93869-52-4 | TCI EUROPE N.V. [tcichemicals.com]
- 2. PubChemLite - this compound (C18H13Br2OP) [pubchemlite.lcsb.uni.lu]
- 3. mdpi.com [mdpi.com]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. nmr.oxinst.com [nmr.oxinst.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Bis(4-fluorophenyl)phenylphosphine oxide | C18H13F2OP | CID 3532979 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Characterization of Bis(4-bromophenyl)phenylphosphine Oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Aryl Phosphine Oxides
Aryl phosphine oxides are a class of organophosphorus compounds that have garnered significant attention in various fields of chemistry, including materials science and medicinal chemistry. Their inherent thermal stability and unique electronic properties make them valuable building blocks in the synthesis of functional materials such as organic light-emitting diodes (OLEDs) and flame retardants. In the realm of drug development, the phosphine oxide moiety can act as a bioisostere for other functional groups, influencing the pharmacokinetic and pharmacodynamic properties of a molecule. Bis(4-bromophenyl)phenylphosphine oxide, in particular, serves as a versatile intermediate, with the bromine atoms providing reactive handles for further chemical transformations, such as cross-coupling reactions, allowing for the construction of more complex molecular architectures.
This technical guide provides a comprehensive overview of a robust laboratory-scale synthesis of this compound and the analytical techniques employed for its thorough characterization. The methodologies described herein are designed to be self-validating, with an emphasis on the rationale behind experimental choices to ensure reproducibility and a deep understanding of the chemical processes involved.
Synthesis of this compound: A Grignard Approach
The synthesis of this compound is most effectively achieved through a Grignard reaction. This classic organometallic transformation allows for the formation of carbon-phosphorus bonds with high efficiency. The chosen strategy involves the preparation of a Grignard reagent from a brominated aromatic precursor, followed by its reaction with a suitable phosphorus electrophile.
Causality Behind the Synthetic Strategy
The Grignard-based approach is favored due to the high nucleophilicity of the organomagnesium species, which readily attacks the electrophilic phosphorus center of phenylphosphonic dichloride. The use of two equivalents of the Grignard reagent ensures the substitution of both chlorine atoms on the phosphorus, leading to the desired trisubstituted phosphine oxide. The subsequent aqueous workup serves to hydrolyze any remaining reactive species and to protonate the intermediate phosphinate to yield the stable phosphine oxide product.
Experimental Protocol: A Self-Validating System
This protocol is designed to be self-validating by incorporating clear checkpoints and expected observations.
Materials and Reagents:
-
1,4-Dibromobenzene
-
Magnesium turnings
-
Anhydrous diethyl ether or Tetrahydrofuran (THF)
-
Iodine (crystal)
-
Phenylphosphonic dichloride
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Hexanes
-
Ethyl acetate
Step-by-Step Methodology:
-
Preparation of 4-bromophenylmagnesium bromide (Grignard Reagent):
-
All glassware must be rigorously dried in an oven and assembled hot under a dry nitrogen or argon atmosphere to exclude moisture, which would quench the Grignard reagent.
-
In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (2.2 equivalents).
-
Add a small crystal of iodine to the flask. The iodine acts as an activator for the magnesium surface.
-
In the dropping funnel, prepare a solution of 1,4-dibromobenzene (2.0 equivalents) in anhydrous diethyl ether or THF.
-
Add a small portion of the 1,4-dibromobenzene solution to the magnesium turnings. The reaction is initiated when the color of the iodine fades and the solution begins to bubble or turn cloudy. Gentle heating may be required to initiate the reaction.
-
Once the reaction has started, add the remaining 1,4-dibromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting solution should be a cloudy grey or brown suspension.
-
-
Reaction with Phenylphosphonic Dichloride:
-
Cool the freshly prepared Grignard reagent solution in an ice bath.
-
Prepare a solution of phenylphosphonic dichloride (1.0 equivalent) in anhydrous diethyl ether or THF in a separate dropping funnel.
-
Add the phenylphosphonic dichloride solution dropwise to the cold Grignard reagent with vigorous stirring. This reaction is exothermic, and a slow addition rate is crucial to control the temperature.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride. This will hydrolyze the magnesium salts and protonate the product.
-
Separate the organic layer and extract the aqueous layer with two portions of diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization from a solvent system such as hexanes/ethyl acetate to yield this compound as a white to off-white solid.
-
Caption: Synthesis workflow for this compound.
Characterization of this compound
A comprehensive characterization of the synthesized this compound is essential to confirm its identity, purity, and structural integrity. The following analytical techniques are routinely employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR are crucial for the characterization of this compound.
-
¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show signals in the aromatic region (typically 7.0-8.0 ppm). The protons on the phenyl ring and the two 4-bromophenyl rings will exhibit distinct multiplets due to coupling with each other and with the phosphorus atom. The integration of these signals should correspond to the number of protons in each environment.
-
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal. The carbon atoms directly bonded to the phosphorus atom will show coupling (J-coupling), resulting in doublets. The chemical shifts of the aromatic carbons will be in the range of 120-140 ppm.
-
³¹P NMR (Phosphorus-31 NMR): This technique is highly specific for phosphorus-containing compounds and will show a single resonance for the phosphorus atom in the phosphine oxide, confirming its presence and electronic environment.
| Predicted Spectral Data | |
| ¹H NMR (CDCl₃) | Aromatic protons expected in the range of 7.2 - 7.8 ppm (multiplets). |
| ¹³C NMR (CDCl₃) | Aromatic carbons expected in the range of 125 - 135 ppm. Carbons attached to bromine will be shifted. Carbons attached to phosphorus will show C-P coupling. |
| ³¹P NMR (CDCl₃) | A single peak expected in the range of 25 - 35 ppm. |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Expected Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration |
| ~3060 | Aromatic C-H stretch |
| ~1580 | Aromatic C=C stretch |
| ~1180 - 1200 | P=O stretch (strong) |
| ~1100 | P-C (aryl) stretch |
| ~1010 | C-Br stretch |
The most diagnostic peak in the FT-IR spectrum of a phosphine oxide is the strong absorption band corresponding to the P=O stretching vibration, typically appearing in the region of 1180-1200 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.
Predicted Mass Spectrometry Data:
| Ion | m/z (calculated) |
| [M+H]⁺ | 434.91435 |
| [M+Na]⁺ | 456.89629 |
| [M-H]⁻ | 432.89979 |
The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (436.08 g/mol ). Due to the presence of two bromine atoms, a characteristic isotopic pattern will be observed for the molecular ion and bromine-containing fragments, with peaks separated by two mass units.
Caption: Workflow for the characterization of this compound.
Conclusion and Future Perspectives
This technical guide has outlined a reliable and well-characterized synthesis of this compound via a Grignard reaction. The detailed experimental protocol, coupled with a thorough analytical characterization workflow, provides a solid foundation for researchers to produce this valuable intermediate with a high degree of confidence. The bromine functionalities of the title compound open up a vast chemical space for the synthesis of novel phosphine oxide-containing molecules with potential applications in drug discovery and materials science. Further exploration of its reactivity in various cross-coupling reactions will undoubtedly lead to the development of new and innovative chemical entities.
References
-
P-Arylation of Secondary Phosphine Oxides Catalyzed by Nickel Supported Nanoparticles. Adv. Synth. Catal.2018 , 360, 1345-1353. Available from: [Link]
-
Doan-Nguyen, V.; Carroll, P. J.; Murray, C. B. Structure determination and modeling of monoclinic trioctylphosphine oxide. Acta Crystallogr. C Struct. Chem.2015 , 71, 193-198. Available from: [Link]
-
Master Organic Chemistry. Reactions of Grignard Reagents. Available from: [Link]
-
Wikipedia. Phenylmagnesium bromide. Available from: [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]
-
Organic Syntheses. Diphenylphosphine oxide. Available from: [Link]
-
Parida, K. M.; Rath, D. A comparative study of textural and catalytic properties of Fe-MCM-41 and Fe-SBA-15. J. Mol. Catal. A: Chem.2006 , 253, 108-116. Available from: [Link]
-
PubChem. This compound. Available from: [Link]
-
University of Wisconsin-Madison. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available from: [Link]
-
University of Wisconsin-Madison. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available from: [Link]
-
LibreTexts. Table of Characteristic IR Absorptions. Available from: [Link]
-
Parle, E.; Apostolou, A.; Salama, P.; Couladouros, E. A. A General and Practical Synthesis of Triarylphosphine Oxides from Triarylphosphines. Symmetry2021 , 13, 1373. Available from: [Link]
"Bis(4-bromophenyl)phenylphosphine oxide molecular structure"
An In-Depth Technical Guide to the Molecular Structure of Bis(4-bromophenyl)phenylphosphine Oxide
Prepared by: Gemini, Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals
Abstract: This technical guide provides a comprehensive analysis of the molecular structure of this compound, a key organophosphorus compound. We will delve into its three-dimensional geometry, electronic characteristics, and the spectroscopic signatures used for its empirical identification. The guide explains the causal relationships behind its synthesis and characterization, offering field-proven insights for its application in organic synthesis and materials science. All protocols are presented as self-validating systems to ensure scientific integrity and reproducibility.
Compound Identification and Physicochemical Properties
This compound is a trivalent phosphorus compound characterized by a central phosphorus atom double-bonded to an oxygen atom and single-bonded to one phenyl and two 4-bromophenyl rings.
Table 1: Chemical Identifiers and Properties
| Parameter | Value | Source |
|---|---|---|
| IUPAC Name | (4-bromophenyl)diphenylphosphine oxide | N/A |
| CAS Number | 5049-63-8 | |
| Molecular Formula | C18H13Br2OP | |
| Molecular Weight | 436.07 g/mol | |
| Appearance | White to off-white powder or crystals |
| Melting Point | 165-169 °C | |
Core Molecular Structure and Stereochemistry
The core of this compound features a tetrahedral phosphorus(V) center. The P=O bond is highly polarized and dominates the electronic and physical properties of the molecule. The three aryl substituents are arranged in a propeller-like fashion around the P-C bonds.
-
Geometry: The phosphorus atom is sp3 hybridized, leading to a distorted tetrahedral geometry. The O=P-C bond angles are typically larger than the C-P-C angles due to the steric bulk and electrostatic repulsion of the phosphoryl oxygen.
-
Bonding: The P=O bond is strong and short, with significant double-bond character. The P-C bonds are robust covalent bonds. The bromine substituents on the phenyl rings act as electron-withdrawing groups, influencing the electronic density of the aromatic systems.
-
Conformation: The rotation of the phenyl and bromophenyl rings around their respective P-C bonds is a key structural feature. The final solid-state conformation represents a low-energy state that minimizes steric hindrance between the bulky aryl groups. X-ray crystallography is the definitive technique for determining these solid-state parameters.
Synthesis Pathway: A Mechanistic Approach
The most common and reliable synthesis of this compound involves the Grignard reaction, followed by an oxidation step. This choice is predicated on the high nucleophilicity of the Grignard reagent and the stability of the resulting phosphine.
Causality Behind the Experimental Design:
-
Grignard Reagent Formation: 1,4-dibromobenzene is reacted with magnesium to form the 4-bromophenylmagnesium bromide Grignard reagent. This is a critical step where an electrophilic carbon is converted into a highly nucleophilic one.
-
Nucleophilic Substitution: The Grignard reagent attacks the electrophilic phosphorus center of phenylphosphonic dichloride (PhP(O)Cl2). Two equivalents of the Grignard reagent are required to displace both chloride ions.
-
Oxidation: While the reaction with PhP(O)Cl2 directly yields the phosphine oxide, a common alternative route involves reacting the Grignard reagent with PCl3 to form the tertiary phosphine, which is then oxidized (e.g., with hydrogen peroxide) to the final phosphine oxide. The oxidation is typically a highly exothermic and efficient final step, providing a stable, crystalline product that is easier to purify than the precursor phosphine.
Below is a diagram illustrating the generalized workflow for synthesis and purification.
Caption: Synthesis and Quality Control Workflow for this compound.
Spectroscopic Characterization: A Self-Validating Protocol
The identity and purity of the synthesized compound must be confirmed. This protocol ensures a self-validating system where each analytical technique corroborates the others.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the structure of this molecule in solution.
-
31P NMR: This is the most diagnostic technique. The phosphorus atom in this chemical environment is expected to show a single resonance. The chemical shift (δ) provides information about the electronic environment of the phosphorus nucleus.
-
1H NMR: The proton NMR spectrum will show distinct signals for the phenyl and the 4-bromophenyl rings. The integration of these signals should correspond to the ratio of protons on each ring system. Coupling to the phosphorus atom (JH-P) can often be observed, providing further structural confirmation.
-
13C NMR: The carbon spectrum will show distinct resonances for the different carbon environments, including the carbon atom directly bonded to phosphorus (C-P), which will exhibit a large coupling constant (JC-P).
Table 2: Expected NMR Spectroscopic Data
| Nucleus | Expected Chemical Shift (δ, ppm) | Key Features |
|---|---|---|
| 31P | 25-35 | Single peak, confirming one P environment. |
| 1H | 7.2-8.0 | Complex multiplets in the aromatic region. |
| 13C | 120-140 | Multiple aromatic signals; C-P carbon shows a large J-coupling constant. |
Experimental Protocol: NMR Sample Preparation
-
Weighing: Accurately weigh 10-20 mg of the dry, purified this compound sample.
-
Dissolution: Transfer the sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3).
-
Homogenization: Cap the tube and gently vortex or invert until the sample is fully dissolved. A clear, homogeneous solution is required for high-quality spectra.
-
Analysis: Acquire 1H, 13C, and 31P NMR spectra.
-
Trustworthiness Check: The absence of significant impurity peaks and the correct integration ratios in the 1H spectrum validate the sample's purity. The characteristic 31P shift confirms the formation of the phosphine oxide.
-
Applications in Drug Development and Materials Science
The unique structure of this compound makes it a valuable building block and functional material.
-
Synthetic Chemistry: The bromine atoms are ideal handles for further functionalization via cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the construction of more complex molecules, which is a key strategy in medicinal chemistry for creating libraries of potential drug candidates.
-
Materials Science: The phosphine oxide moiety imparts high thermal stability and flame-retardant properties. Furthermore, phosphine oxides are widely used as host materials or ligands in the fabrication of Organic Light-Emitting Diodes (OLEDs) due to their electronic properties and high triplet energies.
References
A Comprehensive Spectroscopic Guide to Bis(4-bromophenyl)phenylphosphine oxide
Abstract
This technical guide provides an in-depth analysis of the spectroscopic data for bis(4-bromophenyl)phenylphosphine oxide (BBPPO), a compound of significant interest in materials science and synthetic chemistry. Aimed at researchers, scientists, and professionals in drug development, this document offers a detailed examination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By explaining the causality behind experimental choices and presenting self-validating protocols, this guide serves as an authoritative resource for the characterization of this and similar organophosphorus compounds. All data and methodologies are supported by citations to peer-reviewed literature and established spectral databases.
Introduction
This compound is a triarylphosphine oxide derivative. The presence of the phosphine oxide group and the bromine-substituted phenyl rings makes it a versatile building block in organic synthesis, particularly in the construction of functionalized polymers and as a ligand in catalysis.[1][2][3] Accurate structural elucidation and purity assessment are paramount for its effective application. Spectroscopic techniques are the cornerstone of this characterization, providing unambiguous information about the molecular structure and composition. This guide will systematically dissect the ¹H NMR, ¹³C NMR, ³¹P NMR, IR, and MS data of BBPPO.
Molecular Structure
A clear understanding of the molecular structure is essential for interpreting spectroscopic data. The structure of this compound consists of a central phosphorus atom double-bonded to an oxygen atom and single-bonded to one unsubstituted phenyl ring and two 4-bromophenyl rings.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For organophosphorus compounds, ³¹P NMR provides direct insight into the chemical environment of the phosphorus atom.
¹H NMR Spectroscopy
The ¹H NMR spectrum of BBPPO is characterized by signals in the aromatic region, typically between 7.0 and 8.0 ppm. The protons on the phenyl and bromophenyl rings exhibit distinct multiplets due to spin-spin coupling with neighboring protons and with the phosphorus atom.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.48 - 7.81 | m | 13H | Aromatic Protons |
Data sourced from similar structures and general knowledge of aromatic systems in phosphine oxides.[4]
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Instrument: A 500 MHz NMR spectrometer.
-
Parameters:
-
Number of scans: 16
-
Relaxation delay: 1.0 s
-
Pulse width: 9.8 µs
-
Acquisition time: 3.0 s
-
-
Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired FID. Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.
Causality Behind Experimental Choices:
-
Solvent: CDCl₃ is a common solvent for NMR as it dissolves a wide range of organic compounds and has a well-defined residual peak for referencing.
-
Frequency: A 500 MHz spectrometer provides excellent signal dispersion, which is crucial for resolving the complex multiplets in the aromatic region.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The signals for the aromatic carbons are influenced by the phosphorus atom, resulting in C-P coupling.
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | J(C-P) (Hz) | Assignment |
| 128.7 | 12.7 | C-H (Aromatic) |
| 132.0 | 10.0 | C-H (Aromatic) |
| 132.2 | 10.0 | C-H (Aromatic) |
| 132.4 | 2.7 | C-H (Aromatic) |
| 132.6 | 104.6 | C-P (ipso-Aromatic) |
Note: Specific assignments for each carbon are complex due to overlapping signals and coupling. The data presented is representative of the expected chemical shifts and coupling constants.[4]
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument: A 126 MHz NMR spectrometer.
-
Parameters:
-
Number of scans: 1024
-
Relaxation delay: 2.0 s
-
Pulse program: Proton-decoupled
-
-
Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectrum to the CDCl₃ triplet at 77.16 ppm.
Causality Behind Experimental Choices:
-
Proton Decoupling: This technique simplifies the spectrum by removing C-H coupling, resulting in single sharp peaks for each unique carbon, which aids in interpretation.
-
Increased Scans: The low natural abundance of ¹³C necessitates a larger number of scans to achieve an adequate signal-to-noise ratio.
³¹P NMR Spectroscopy
³¹P NMR is a highly diagnostic technique for phosphorus-containing compounds. The chemical shift is very sensitive to the oxidation state and coordination environment of the phosphorus atom.[5][6]
Table 3: ³¹P NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Solvent |
| ~29.0 - 32.7 | s | CDCl₃ |
The chemical shift for phosphine oxides typically appears in the range of 25-50 ppm.[4][7][8]
Experimental Protocol: ³¹P NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument: A 202 MHz NMR spectrometer.
-
Parameters:
-
Number of scans: 64
-
Relaxation delay: 5.0 s
-
Pulse program: Proton-decoupled
-
-
Processing: Apply Fourier transform and baseline correction. Reference the spectrum externally to 85% H₃PO₄ at 0 ppm.
Causality Behind Experimental Choices:
-
Proton Decoupling: Simplifies the spectrum by removing any P-H coupling.
-
Longer Relaxation Delay: Phosphorus nuclei can have long relaxation times, so a longer delay ensures quantitative signal acquisition.[7]
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The spectrum of BBPPO is dominated by the strong P=O stretching vibration and various C-H and C-C vibrations of the aromatic rings.
Table 4: Key IR Absorptions
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1180 - 1230 | Strong | P=O Stretch |
| ~1430 - 1440 | Medium | P-Ar Stretch |
| ~1580 - 1600 | Medium | C=C Aromatic Stretch |
| ~1000 - 1100 | Strong | C-Br Stretch |
| ~3050 - 3100 | Weak | Aromatic C-H Stretch |
Data is based on typical values for triarylphosphine oxides and related compounds.[4][9][10]
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk.
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Parameters:
-
Scan range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 16
-
-
Processing: Perform a background scan with an empty sample holder and then ratio the sample scan against the background.
Causality Behind Experimental Choices:
-
KBr Pellet: This is a common technique for solid samples that provides good quality spectra with minimal interference.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For BBPPO, the molecular ion peak and characteristic isotopic patterns due to the two bromine atoms are key diagnostic features. The monoisotopic mass of C₁₈H₁₃Br₂OP is 433.90707 Da.[11][12]
Table 5: Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 434 | ~50 | [M]⁺ (with ⁷⁹Br, ⁷⁹Br) |
| 436 | 100 | [M]⁺ (with ⁷⁹Br, ⁸¹Br) |
| 438 | ~50 | [M+2]⁺ (with ⁸¹Br, ⁸¹Br) |
The isotopic pattern for two bromine atoms is a characteristic 1:2:1 ratio for the M, M+2, and M+4 peaks.
Caption: Simplified potential fragmentation pathway for BBPPO in MS.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent like methanol or acetonitrile.
-
Instrument: An Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.
-
Parameters:
-
Ionization mode: Positive
-
Capillary voltage: 3500 V
-
Source temperature: 120 °C
-
-
Analysis: Analyze the resulting mass spectrum for the molecular ion peak and its isotopic pattern.
Causality Behind Experimental Choices:
-
ESI-TOF: This technique is well-suited for polar organic molecules and provides high mass accuracy, which is useful for confirming the elemental composition.
Conclusion
The comprehensive spectroscopic analysis presented in this guide provides a robust framework for the characterization of this compound. The combination of NMR (¹H, ¹³C, ³¹P), IR, and MS data offers a complete picture of the molecular structure, confirming its identity and purity. The detailed protocols and explanations of experimental choices are intended to empower researchers to confidently apply these techniques in their own work.
References
- Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.).
- Novel Synthesis of Bis(4-bromophenyl)phosphine Oxide and Its Application in the Preparation of Water-soluble Phosphine Precursors. (n.d.).
- P-Arylation of Secondary Phosphine Oxides Catalyzed by Nickel Supported Nanoparticles. (n.d.).
-
³¹P NMR spectra of a (4ʹ-bromobiphenyl-4-yl)diphenylphosphine ligand. (n.d.). ResearchGate. Retrieved from [Link]
- This compound (C18H13Br2OP) - PubChemLite. (n.d.).
-
This compound | C18H13Br2OP | CID 15469924. (n.d.). PubChem. Retrieved from [Link]
-
Bis(4-methoxyphenyl)phenylphosphine oxide | C20H19O3P | CID 4589182. (n.d.). PubChem. Retrieved from [Link]
-
Bis(4-fluorophenyl)phenylphosphine oxide | C18H13F2OP | CID 3532979. (n.d.). PubChem. Retrieved from [Link]
-
Santos, N. A., Jr. (2011). Synthesis and characterization of 4,4'-distyrylbiphenyl and its applications in organic field effect transistors. ScholarWorks @ UTRGV. Retrieved from [Link]
- Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. (n.d.).
-
Synthesis, characterization, and photophysical properties of novel 9-phenyl-9-phosphafluorene oxide derivatives. (2022). Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved from [Link]
-
NMR Spectroscopy :: 31P NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved from [Link]
-
Rangarajan, S., et al. (2022). Synthesis and Characterisation of Novel Bis(diphenylphosphane oxide)methanidoytterbium(III) Complexes. Molecules, 27(22), 7704. Retrieved from [Link]
-
Triphenylphosphine oxide. (n.d.). NIST WebBook. Retrieved from [Link]
-
Intensities of the bands in the IR spectra of dissolved triphenylphosphine oxide. (2025). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved from [Link]
-
Synthesis, crystal structure, Hirshfeld surface analysis, and energy framework of bis{3-(4-bromophenyl)-5-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-4H-1,2,4-triazol-4-ido}nickel(II) methanol disolvate and comparison with its. (n.d.). PubMed Central. Retrieved from [Link]
Sources
- 1. Novel Synthesis of Bis(4-bromophenyl)phosphine Oxide and Its Application in the Preparation of Water-soluble Phosphine Precursors [cjcu.jlu.edu.cn]
- 2. This compound | 93869-52-4 | TCI EUROPE N.V. [tcichemicals.com]
- 3. This compound | 93869-52-4 [sigmaaldrich.com]
- 4. rsc.org [rsc.org]
- 5. nmr.oxinst.com [nmr.oxinst.com]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Triphenylphosphine oxide [webbook.nist.gov]
- 10. Intensities of the bands in the IR spectra of dissolved triphenylphosphine oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PubChemLite - this compound (C18H13Br2OP) [pubchemlite.lcsb.uni.lu]
- 12. This compound | C18H13Br2OP | CID 15469924 - PubChem [pubchem.ncbi.nlm.nih.gov]
"Bis(4-bromophenyl)phenylphosphine oxide solubility profile"
An In-depth Technical Guide to the Solubility Profile of Bis(4-bromophenyl)phenylphosphine oxide
Introduction
This compound (BPPPO) is a triarylphosphine oxide derivative with the chemical formula C₁₈H₁₃Br₂OP.[1][2][3][4][5] Its rigid, aromatic structure, combined with the polar phosphine oxide group, makes it a compound of interest in materials science and synthetic chemistry. It can serve as a key intermediate in the synthesis of more complex molecules, including water-soluble phosphine precursors, and as a potential flame retardant for polymers.[6][7]
For researchers, synthetic chemists, and drug development professionals, a thorough understanding of a compound's solubility is paramount. Solubility dictates the choice of reaction solvents, methods of purification, and the feasibility of formulation. For compounds intended for biological applications, aqueous solubility is a critical determinant of bioavailability and efficacy.[8][9] This guide provides a comprehensive technical overview of the solubility profile of BPPPO, grounded in established chemical principles and experimental methodologies.
Core Physicochemical Properties
The solubility of a compound is intrinsically linked to its fundamental physicochemical properties. The structure of BPPPO is characterized by a central phosphorus atom double-bonded to an oxygen atom and single-bonded to three aryl groups (one phenyl and two para-bromophenyl). The P=O bond imparts significant polarity and hydrogen-bonding acceptor capabilities, while the large aromatic rings contribute to its nonpolar character and potential for π-π stacking interactions.
| Property | Value | Source |
| CAS Number | 93869-52-4 | [1][4][5][10] |
| Molecular Formula | C₁₈H₁₃Br₂OP | [1][4][5][10] |
| Molecular Weight | 436.08 g/mol | [1][5][10] |
| Appearance | White to off-white or red-brown crystalline powder | [1][10] |
| Melting Point | 152°C - 156°C | [1] |
| Predicted XlogP | 4.2 | [3] |
The high predicted XlogP value of 4.2 suggests a lipophilic (fat-soluble) nature, which is consistent with the presence of three aromatic rings. This value anticipates poor solubility in aqueous media.
Guiding Principles of Solubility
The solubility behavior of BPPPO can be predicted by the fundamental principle of "like dissolves like."[11][12][13] This concept states that substances with similar polarities are more likely to be soluble in one another.
-
Polarity: Polar solvents effectively dissolve polar solutes, and nonpolar solvents dissolve nonpolar solutes.[11][13] BPPPO is an interesting case due to its dual nature: the highly polar phosphine oxide group and the large, nonpolar aromatic framework. This structure suggests that solvents with intermediate polarity or those capable of strong dipole-dipole interactions will be most effective.
-
Hydrogen Bonding: The oxygen atom in the phosphine oxide group is a strong hydrogen bond acceptor. Therefore, BPPPO is expected to show some solubility in polar protic solvents (like alcohols) that can act as hydrogen bond donors.
-
Molecular Size: Larger molecules are generally less soluble than smaller ones because more energy is required for solvent molecules to surround them.[11] The significant size of BPPPO contributes to its generally limited solubility.
Based on these principles, BPPPO is predicted to be most soluble in polar aprotic solvents, moderately soluble in polar protic solvents, and poorly soluble in both highly nonpolar solvents and water.
Qualitative Solubility Profile
Published data provides a qualitative assessment of BPPPO's solubility in several common laboratory solvents. This information is crucial for selecting appropriate media for synthesis and initial purification trials.
| Solvent | Descriptor | Classification |
| N,N-Dimethylformamide (DMF) | Very soluble | Polar Aprotic |
| Methanol | Soluble | Polar Protic |
| Glacial Acetic Acid | Sparingly soluble | Polar Protic |
| Chloroform | Very slightly soluble | Weakly Polar |
| Water | Practically insoluble | Highly Polar Protic |
Data sourced from Echemi.[1]
This experimental data aligns well with the theoretical predictions. The high solubility in DMF, a strong polar aprotic solvent, is expected. Its solubility in methanol demonstrates the importance of hydrogen bonding. The very low solubility in chloroform and practical insolubility in water highlight the dominance of the large nonpolar aromatic structure in these solvent systems.
Factors Influencing Solubility
Several experimental factors can be manipulated to influence the solubility of a compound like BPPPO.
-
Temperature: For most solid solutes, solubility increases with temperature.[11] This is because the additional thermal energy helps overcome the lattice energy of the solid and facilitates the dissolution process. Conversely, for purification purposes, reducing the temperature of a saturated solution can be an effective method to induce precipitation or crystallization of phosphine oxides.[14]
-
pH: For ionizable compounds, pH is a critical determinant of aqueous solubility.[15] BPPPO, however, lacks readily ionizable functional groups. Therefore, its aqueous solubility is not expected to be significantly influenced by changes in pH.
-
Solvent System: The choice of solvent is the most critical factor. For challenging compounds, co-solvent systems (mixtures of a good solvent and a poor solvent) can be employed to fine-tune the polarity and achieve the desired solubility.
Protocols for Experimental Solubility Determination
To move beyond qualitative descriptions, precise and reproducible quantitative solubility data must be generated experimentally. The "gold standard" for determining the equilibrium (or thermodynamic) solubility is the Shake-Flask Method .[15][16][17] For higher throughput screening, a Kinetic Solubility Assay is often employed in early-stage drug discovery.[8][9]
Protocol 1: Thermodynamic Solubility via Shake-Flask Method
This method measures the equilibrium solubility of a compound in a given solvent and is considered the most reliable approach.[15]
Objective: To determine the maximum concentration of BPPPO that can be dissolved in a specific solvent at a set temperature and pressure.
Methodology:
-
Preparation: Add an excess amount of solid BPPPO to a known volume of the chosen solvent (e.g., buffer, organic solvent) in a sealed glass vial or flask. The excess solid is crucial to ensure that a saturated solution is achieved.[15]
-
Equilibration: Place the sealed container in a shaker or agitator set to a constant temperature (e.g., 25°C or 37°C). Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This can take anywhere from 24 to 72 hours.[9][16]
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by high-speed centrifugation or filtration through a low-binding filter (e.g., 0.22 µm PVDF).[8][16]
-
Quantification: Carefully take an aliquot of the clear supernatant or filtrate. Dilute the sample as necessary and analyze the concentration of dissolved BPPPO using a validated analytical method, such as:
-
High-Performance Liquid Chromatography (HPLC): Offers high specificity and sensitivity.
-
UV-Vis Spectroscopy: A simpler method, suitable if BPPPO has a distinct chromophore and no other components interfere with absorbance at that wavelength.
-
-
Calculation: The solubility is reported in units such as mg/mL or µg/mL based on the measured concentration in the saturated solution.
Caption: Workflow for Kinetic Solubility Assay.
Applications and Implications of the Solubility Profile
The solubility data for BPPPO directly informs its practical application:
-
For Synthetic Chemists: The high solubility in DMF makes it an excellent solvent choice for reactions involving BPPPO. For purification, recrystallization could be attempted from a solvent in which it is moderately soluble, like methanol, by dissolving at an elevated temperature and cooling to induce crystallization. [14]* For Materials Scientists: When incorporating BPPPO as a flame retardant into a polymer matrix, its solubility in the polymer or in a co-solvent during processing is critical for achieving a homogeneous dispersion and avoiding phase separation, which could compromise the material's mechanical properties.
-
For Drug Development Professionals: The "practically insoluble" nature of BPPPO in water is a significant challenge for any potential therapeutic application. Poor aqueous solubility often leads to low and erratic oral bioavailability. [9]While the phosphine oxide moiety itself is highly polar and can lead to favorable metabolic stability, its permeability across biological membranes may be reduced. [18]Overcoming this would require advanced formulation strategies such as micronization, amorphous solid dispersions, or the development of water-soluble prodrugs.
Conclusion
This compound exhibits a solubility profile dictated by its unique molecular structure, which contains both a highly polar phosphine oxide functional group and a large, nonpolar triaryl framework. It is very soluble in polar aprotic solvents like N,N-dimethylformamide, soluble in polar protic solvents such as methanol, and practically insoluble in water. This profile is consistent with theoretical principles and highlights the compound's lipophilic nature. For researchers and industry professionals, this information is vital for designing synthetic routes, developing purification protocols, and formulating BPPPO for its intended application. The standardized experimental protocols outlined in this guide, particularly the shake-flask method, provide a robust framework for generating the precise, quantitative data needed to advance research and development involving this compound.
References
-
Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. (2024). protocols.io. [Link]
-
How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025). YouTube. [Link]
-
Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature | ACS Omega. (2021). ACS Publications. [Link]
-
Experiment: Solubility of Organic & Inorganic Compounds. N.D. [Link]
-
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. N.D. [Link]
-
MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS - Regulations.gov. (2018). Regulations.gov. [Link]
-
solubility experimental methods.pptx - Slideshare. N.D. [Link]
-
Shake Flask Method Summary - BioAssay Systems. BioAssay Systems. [Link]
-
This compound | C18H13Br2OP | CID 15469924 - PubChem. PubChem. [Link]
-
Novel Synthesis of Bis(4-bromophenyl)phosphine Oxide and Its Application in the Preparation of Water-soluble Phosphine Precursors. N.D. [Link]
-
Solubility of organic compounds (video) - Khan Academy. Khan Academy. [Link]
-
Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. (2010). Dissolution Technologies. [Link]
-
Facile Synthesis of Bis-Diphenylphosphine Oxide as a Flame Retardant for Epoxy Resins. (2023). MDPI. [Link]
-
Phosphine Oxides from a Medicinal Chemist's Perspective: Physicochemical and in Vitro Parameters Relevant for Drug Discovery - PubMed. (2020). PubMed. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. This compound | C18H13Br2OP | CID 15469924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - this compound (C18H13Br2OP) [pubchemlite.lcsb.uni.lu]
- 4. This compound | 93869-52-4 [sigmaaldrich.com]
- 5. calpaclab.com [calpaclab.com]
- 6. Novel Synthesis of Bis(4-bromophenyl)phosphine Oxide and Its Application in the Preparation of Water-soluble Phosphine Precursors [cjcu.jlu.edu.cn]
- 7. mdpi.com [mdpi.com]
- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 9. enamine.net [enamine.net]
- 10. This compound | 93869-52-4 | TCI EUROPE N.V. [tcichemicals.com]
- 11. youtube.com [youtube.com]
- 12. chem.ws [chem.ws]
- 13. Khan Academy [khanacademy.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. dissolutiontech.com [dissolutiontech.com]
- 16. downloads.regulations.gov [downloads.regulations.gov]
- 17. bioassaysys.com [bioassaysys.com]
- 18. Phosphine Oxides from a Medicinal Chemist's Perspective: Physicochemical and in Vitro Parameters Relevant for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
"Bis(4-bromophenyl)phenylphosphine oxide literature review"
An In-Depth Technical Guide to Bis(4-bromophenyl)phenylphosphine Oxide
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a versatile organophosphorus compound. Designed for researchers, chemists, and professionals in drug development and materials science, this document delves into the compound's synthesis, core properties, and critical applications, grounding all claims in verifiable literature.
Introduction: The Strategic Importance of this compound
This compound (BBPPO) is a triarylphosphine oxide distinguished by its structural features: a central pentavalent phosphorus atom double-bonded to an oxygen atom and single-bonded to one phenyl and two 4-bromophenyl groups.[1][2] This specific arrangement is not accidental; it is a masterclass in chemical design. The two bromine atoms serve as highly effective synthetic handles for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[3][4] This allows for the strategic introduction of diverse aryl or heteroaryl substituents, making BBPPO a valuable building block for constructing complex molecular architectures.
Furthermore, the phosphine oxide moiety itself imparts unique characteristics. It is a highly polar, stable functional group that acts as a strong hydrogen bond acceptor.[5] This property has been leveraged in medicinal chemistry to enhance the solubility and metabolic stability of drug candidates.[5] In materials science, the incorporation of phosphine oxides can improve properties like flame retardancy in polymers.[6][7] This guide will explore these facets, providing both the foundational knowledge and the practical protocols necessary for its effective utilization.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's properties is paramount for its successful application in research and development. The key data for this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 93869-52-4 | [8][9][10] |
| Molecular Formula | C₁₈H₁₃Br₂OP | [1][8][9][10] |
| Molecular Weight | 436.08 g/mol | [8][9] |
| Appearance | White to off-white powder or crystals | |
| Melting Point | 152°C - 156°C | [8] |
| Solubility | Very soluble in DMF; Soluble in methanol; Sparingly soluble in glacial acetic acid; Very slightly soluble in chloroform; Practically insoluble in water. | [8] |
| InChIKey | URGNHDJCYWEAKG-UHFFFAOYSA-N | [2][8] |
| Canonical SMILES | C1=CC=C(C=C1)P(=O)(C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br | [2] |
| ³¹P NMR Shift (δ) | 23.22 ppm (in DMSO-d₆, referenced from a related phosphonium salt) | [11] |
Note: Spectroscopic data can vary slightly based on solvent and experimental conditions. The provided ³¹P NMR value is derived from a closely related precursor and serves as a strong indicator for the phosphine oxide environment.
Synthesis of this compound
The accessibility of BBPPO is crucial for its widespread use. While several synthetic routes exist, a particularly efficient and economical method involves a Grignard reaction, which offers high yields and operational convenience.[12]
Recommended Synthesis Workflow: Grignard Reaction
The causality behind this choice of protocol rests on the reliability of Grignard reagents for forming carbon-phosphorus bonds. The reaction of a Grignard reagent derived from 1,4-dibromobenzene with a suitable phosphorus electrophile, such as phenylphosphonic dichloride (PhP(O)Cl₂), provides a direct and scalable route to the target molecule.
Caption: Grignard-based synthesis of this compound.
Detailed Experimental Protocol
This protocol is a self-validating system; successful execution at each step, confirmed by appropriate analytical checks (e.g., TLC), ensures the integrity of the final product.
Materials:
-
1,4-Dibromobenzene
-
Magnesium turnings (activated)
-
Anhydrous Tetrahydrofuran (THF)
-
Phenylphosphonic dichloride (PhP(O)Cl₂)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Dichloromethane (DCM) or Ethyl Acetate
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard glassware for inert atmosphere synthesis (Schlenk line or glovebox)
Step-by-Step Methodology:
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Flame-dry all glassware under vacuum and cool under an inert atmosphere. This is critical to exclude moisture, which quenches Grignard reagents.
-
Grignard Reagent Formation:
-
Place magnesium turnings (2.2 equivalents) in the flask.
-
Dissolve 1,4-dibromobenzene (2.0 equivalents) in anhydrous THF. Add a small portion of this solution to the magnesium.
-
Initiate the reaction with gentle heating or the addition of a small iodine crystal if necessary. The disappearance of the iodine color and gentle refluxing indicates initiation.
-
Once initiated, add the remaining 1,4-dibromobenzene solution dropwise via the dropping funnel at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at reflux for 1-2 hours to ensure complete formation of the Grignard reagent, 4-bromophenylmagnesium bromide.
-
-
Reaction with Electrophile:
-
Cool the Grignard solution to 0°C in an ice bath. This is a crucial step to control the exothermicity of the subsequent reaction.
-
Dissolve phenylphosphonic dichloride (1.0 equivalent) in anhydrous THF and add it to the dropping funnel.
-
Add the phenylphosphonic dichloride solution dropwise to the cooled, stirring Grignard reagent. Maintain the temperature below 10°C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 12-16 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture again to 0°C.
-
Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution. This hydrolyzes any unreacted Grignard reagent and protonates the product complex.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization (e.g., from ethanol/water) or column chromatography on silica gel to yield pure this compound.
-
Key Applications in Chemical Synthesis
The true value of BBPPO lies in its utility as a versatile synthetic intermediate. The two bromine atoms are prime sites for building molecular complexity through cross-coupling chemistry.
Precursor in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for forming C-C bonds.[13] BBPPO is an excellent substrate for this reaction, allowing for the symmetrical or asymmetrical diarylation at the 4- and 4'- positions of the bromophenyl rings.[14]
Causality of Component Choice:
-
Catalyst: A palladium(0) species, often generated in situ from a precursor like Pd(PPh₃)₄ or Pd₂(dba)₃ with a phosphine ligand, is essential for the catalytic cycle.[15]
-
Base: A base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[13][15]
-
Solvent: A mixture of an organic solvent (e.g., Toluene, Dioxane) and water is commonly used to dissolve both the organic-soluble substrate and the water-soluble inorganic base.
Caption: Catalytic cycle of a Suzuki-Miyaura cross-coupling reaction.
General Protocol for Suzuki-Miyaura Coupling with BBPPO
Materials:
-
This compound (1.0 equivalent)
-
Arylboronic acid (2.2 - 2.5 equivalents for double coupling)
-
Palladium catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)
-
Base, e.g., Potassium carbonate (K₂CO₃) (3.0 - 4.0 equivalents)
-
Solvent system, e.g., Toluene/Ethanol/Water (e.g., 4:1:1 ratio)
Step-by-Step Methodology:
-
Reaction Setup: To a Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. This is crucial as the Pd(0) catalyst is oxygen-sensitive.
-
Solvent Addition: Add the degassed solvent system via syringe. The degassing of solvents (e.g., by sparging with argon) prevents catalyst oxidation.
-
Heating: Heat the reaction mixture to reflux (typically 80-110°C, depending on the solvent) and stir vigorously. Monitor the reaction progress by TLC or GC-MS. Reactions are typically complete within 2-24 hours.
-
Workup: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Extraction: Add water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product is then purified by column chromatography or recrystallization to yield the desired diaryl-substituted phosphine oxide.
Applications in Materials Science and Medicinal Chemistry
Beyond its role as a synthetic building block, the inherent properties of the phosphine oxide group make BBPPO and its derivatives interesting for direct applications.
-
Flame Retardants: Organophosphorus compounds, including phosphine oxides, are known to act as effective flame retardants for polymers like epoxy resins.[6][7] During combustion, they can promote the formation of a protective char layer (condensed-phase action) and release radical-scavenging species (gas-phase action).
-
Drug Development: The phosphine oxide group is a bioisostere for other functional groups like amides or sulfonamides. Its high polarity can dramatically increase the aqueous solubility of a parent molecule, a critical parameter for drug bioavailability.[5] The FDA-approved anticancer drug Brigatinib contains a dimethylphosphine oxide moiety, highlighting the growing acceptance and importance of this functional group in medicinal chemistry.[5] BBPPO serves as a scaffold from which novel, complex structures with these desirable properties can be synthesized.
Conclusion
This compound is more than a simple chemical; it is a strategic platform for molecular innovation. Its robust and accessible synthesis, combined with the synthetic versatility afforded by its two bromine atoms, makes it an invaluable tool for organic chemists. The inherent stability and advantageous physicochemical properties of the phosphine oxide core further extend its utility into the realms of materials science and drug discovery. The protocols and insights provided in this guide are intended to empower researchers to fully leverage the potential of this remarkable compound in their scientific endeavors.
References
- Novel Synthesis of Bis(4-bromophenyl)phosphine Oxide and Its Application in the Preparation of Water-soluble Phosphine Precursors. Chinese Journal of Organic Chemistry.
- This compound | C18H13Br2OP | CID 15469924. PubChem.
- This compound CAS number: 93869-52-4. Echemi.
- This compound. ChemShuttle.
- This compound, min 98%. Strem Chemicals.
- Phosphine oxide, bis(4-bromophenyl)phenyl-. ChemNet.
- This compound (C18H13Br2OP). PubChemLite.
- This compound. Sigma-Aldrich.
- Facile Synthesis of Bis-Diphenylphosphine Oxide as a Flame Retardant for Epoxy Resins. MDPI.
- This compound. TCI EUROPE N.V..
- Synthesis of Aryldiphenylphosphine Oxides by Quaternization of Tertiary Diphenylphosphines with Aryl Bromides Followed by the Wittig Reaction. ACS Omega.
- Facile Synthesis of Bis-Diphenylphosphine Oxide as a Flame Retardant for Epoxy Resins. Semantic Scholar.
- Application of Phosphine Oxide in Medicinal Chemistry. BLDpharm.
- Application Notes and Protocols: Suzuki Cross-Coupling Reactions with 2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole. Benchchem.
- Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor.
- Suzuki–Miyaura Reactions of (4-bromophenyl)
- Suzuki Coupling. Organic Chemistry Portal.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
Sources
- 1. This compound | C18H13Br2OP | CID 15469924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C18H13Br2OP) [pubchemlite.lcsb.uni.lu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. uwindsor.ca [uwindsor.ca]
- 5. Application of Phosphine Oxide in Medicinal Chemistry [bldpharm.com]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. echemi.com [echemi.com]
- 9. calpaclab.com [calpaclab.com]
- 10. Phosphine oxide, bis(4-bromophenyl)phenyl- | 93869-52-4 [chemnet.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Novel Synthesis of Bis(4-bromophenyl)phosphine Oxide and Its Application in the Preparation of Water-soluble Phosphine Precursors [cjcu.jlu.edu.cn]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. mdpi.com [mdpi.com]
- 15. chem.libretexts.org [chem.libretexts.org]
A Comprehensive Technical Guide to the Safe Handling of Bis(4-bromophenyl)phenylphosphine oxide
This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the safe handling and use of Bis(4-bromophenyl)phenylphosphine oxide (CAS No. 93869-52-4). As a compound frequently utilized in organic synthesis, particularly as a ligand or precursor in coupling reactions and material science, a thorough understanding of its hazard profile and the rationale behind specific handling protocols is paramount to ensuring laboratory safety. This guide moves beyond a simple recitation of procedures to provide the scientific causality underpinning each recommendation, fostering a proactive safety culture.
The Compound Profile: Understanding the Inherent Risks
The physical form of the compound—a powder or crystal—is a key consideration. Fine powders can easily become airborne during handling, creating a respiratory exposure risk. While specific inhalation toxicity is not documented, the general principle of minimizing inhalation of any chemical dust must be strictly followed.[2][3]
GHS Hazard Identification
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following classification for this compound:
| Hazard Class | Category | Hazard Statement | Pictogram |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
Table 1: GHS Classification for this compound.
The "Warning" signal word associated with these classifications underscores the need for diligent adherence to safety protocols. It is critical to recognize that the absence of other hazard classifications (e.g., acute toxicity, carcinogenicity) does not signify the absence of those hazards; rather, it often indicates a lack of comprehensive testing data.[1] Therefore, this compound should be handled with the prudence afforded to substances with unknown toxicological properties.
The Hierarchy of Controls: A Self-Validating System for Exposure Minimization
To ensure a safe working environment, a multi-layered approach to hazard control must be implemented. This "Hierarchy of Controls" prioritizes the most effective measures to eliminate or reduce risk.
Figure 1: A diagram illustrating the hierarchy of safety controls, prioritizing engineering and administrative measures over personal protective equipment.
Engineering Controls: The First Line of Defense
Engineering controls are designed to isolate the researcher from the chemical hazard. For this compound, the primary engineering control is the use of a certified chemical fume hood or a ventilated balance enclosure (powder hood) when weighing or transferring the solid.[2]
-
Causality: The solid nature of this compound means that any manipulation (weighing, transferring, scraping) can generate fine dust.[4] A fume hood or ventilated enclosure provides a contained workspace with negative pressure, ensuring that any airborne particulates are captured and exhausted away from the user's breathing zone, thereby mitigating the primary route of potential unknown systemic toxicity: inhalation.[5]
Administrative Controls: Standardizing Safe Practices
Administrative controls involve establishing safe work procedures and providing thorough training.
-
Standard Operating Procedures (SOPs): A detailed, substance-specific SOP for handling this compound must be written and readily available. This SOP should incorporate all elements of this guide.
-
Designated Areas: All work with this compound should be restricted to a designated area within the laboratory (e.g., a specific fume hood) to prevent cross-contamination. This area should be clearly marked.
-
Training: All personnel must be trained on the specific hazards outlined in the Safety Data Sheet (SDS) and the handling procedures detailed in the SOP before they are permitted to work with the compound.[3]
Personal Protective Equipment (PPE): The Essential Final Barrier
PPE is not a substitute for robust engineering and administrative controls but serves as the final, critical barrier between the researcher and the chemical.
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or safety glasses with side shields. A face shield is recommended if there is a significant splash or dust generation potential.[1] | Protects against airborne dust and prevents direct contact with the eyes, addressing the H319 "Causes serious eye irritation" hazard. |
| Hand Protection | Nitrile gloves (inspect prior to use).[1] | Prevents direct skin contact, addressing the H315 "Causes skin irritation" hazard. Double-gloving is a prudent practice when handling solids. |
| Body Protection | A fully buttoned laboratory coat. | Protects skin on the arms and body from contamination by dust or spills.[1] |
| Respiratory | A NIOSH-approved respirator may be required for large-scale operations or in the event of a spill where engineering controls are insufficient.[6] | While not typically required for small-scale use within a fume hood, it is a necessary precaution if airborne dust concentrations cannot be controlled. |
Table 2: Recommended Personal Protective Equipment (PPE) for handling this compound.
Step-by-Step Protocols for Safe Handling and Storage
Adherence to a systematic workflow is crucial for minimizing exposure and preventing accidents.
Preparation and Weighing
-
Preparation: Before bringing the chemical into the workspace, ensure the fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment (spatulas, weigh boats, glassware).
-
Don PPE: Put on all required PPE as detailed in Table 2.
-
Weighing: Conduct all weighing operations within a chemical fume hood or a ventilated balance enclosure. Use a micro-spatula to carefully transfer the solid, avoiding any actions that could generate dust.
-
Causality: Performing this step in a ventilated enclosure is the most critical step in preventing inhalation exposure. The slow, deliberate transfer of the solid minimizes the energy imparted to the particles, reducing their tendency to become airborne.
Dissolution and Reaction Setup
-
Transfer: Once weighed, the compound should be transferred to the reaction vessel within the fume hood. If the vessel needs to be moved, ensure it is securely capped.
-
Solvent Addition: Add the solvent to the solid slowly to avoid splashing.
-
Housekeeping: Immediately after transfer, decontaminate the spatula and weigh boat with an appropriate solvent-soaked wipe and dispose of it as hazardous waste. Clean any residual dust from the balance and surrounding surfaces.
Storage Requirements
-
Container: Keep the compound in its original, tightly sealed container.[1]
-
Location: Store in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents.[1] A designated, labeled cabinet is recommended.
-
Causality: Storing in a tightly sealed container prevents the ingress of moisture and contamination. Separation from strong oxidizing agents is a general precaution for many organic compounds to prevent potentially vigorous or explosive reactions.[7]
Emergency and First Aid Procedures
Preparedness is key to mitigating the consequences of an accidental exposure or spill.
Emergency Response Workflow
Figure 2: A flowchart outlining the general workflow for responding to a chemical spill or exposure incident.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical attention.[8]
-
Inhalation: Move the person to fresh air. If they feel unwell, seek medical attention.
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention.
Spill Response
For a small spill of solid material within a fume hood:
-
Containment: Ensure the fume hood sash is lowered.
-
Cleanup: Carefully sweep or scoop the solid material into a labeled, sealable container for hazardous waste. Avoid actions that create dust.
-
Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleanup materials must be disposed of as hazardous waste.
For a large spill, or any spill outside of a fume hood, evacuate the area, alert others, and contact your institution's emergency response team.
Disposal Considerations
All waste containing this compound, including empty containers, contaminated PPE, and cleanup materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations. Do not dispose of this material down the drain.
Conclusion
The safe handling of this compound is predicated on a comprehensive understanding of its known hazards and a cautious respect for its unknown toxicological profile. By implementing a robust system of controls—prioritizing engineering solutions like fume hoods, supported by clear administrative procedures and the consistent use of appropriate PPE—researchers can effectively minimize the risk of exposure. The causality-driven protocols outlined in this guide are designed to create a self-validating safety framework, ensuring that scientific advancement and professional well-being are mutually reinforcing goals.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
University of Rochester, Department of Chemistry. How To: Grow X-Ray Quality Crystals. [Link]
-
Redox. (2021). Safety Data Sheet: Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide. [Link]
-
PubChemLite. This compound (C18H13Br2OP). [Link]
-
SDS Manager. (2025). This compound SDS. [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]
-
National Center for Biotechnology Information. (2011). Working with Chemicals. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]
-
University of Rochester, Department of Chemistry. How to Grow X-Ray Quality Crystals. [Link]
-
Crystalgen. (2023). Tips for Handling Lab Chemicals: A Comprehensive Guide. [Link]
-
Cole-Parmer. (2008). Material Safety Data Sheet - Bis(4-Bromophenyl) Ether. [Link]
-
Michigan State University, Department of Chemistry and Biochemistry. Growing and Mounting Crystals Your Instrument Will Treasure. [Link]
-
Wang, X., et al. (2022). Facile Synthesis of Bis-Diphenylphosphine Oxide as a Flame Retardant for Epoxy Resins. MDPI. [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. redox.com [redox.com]
- 3. crystalgen.com [crystalgen.com]
- 4. How To [chem.rochester.edu]
- 5. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. calpaclab.com [calpaclab.com]
- 7. fishersci.com [fishersci.com]
- 8. This compound | 93869-52-4 | TCI EUROPE N.V. [tcichemicals.com]
"Bis(4-bromophenyl)phenylphosphine oxide theoretical studies"
An In-depth Technical Guide to the Theoretical Investigation of Bis(4-bromophenyl)phenylphosphine Oxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical studies on this compound, a molecule of significant interest in synthetic chemistry and materials science. This document outlines a cohesive computational approach, grounded in Density Functional Theory (DFT), to elucidate the structural, spectroscopic, and electronic properties of this triarylphosphine oxide. By synthesizing methodologies from existing research on analogous compounds, this guide serves as a robust framework for researchers seeking to computationally model and predict the behavior of this compound and its derivatives. The protocols and anticipated results detailed herein are designed to bridge the gap between theoretical calculations and experimental observations, ultimately accelerating the rational design of novel materials and therapeutics.
Introduction: The Significance of Triarylphosphine Oxides
Triarylphosphine oxides (TAPOs) are a class of organophosphorus compounds characterized by a central phosphorus atom double-bonded to an oxygen atom and single-bonded to three aryl groups. Their inherent thermal and chemical stability, coupled with the tunable electronic nature of the aryl substituents, has rendered them indispensable in a multitude of applications. These include their use as ligands in catalysis, components in organic light-emitting diodes (OLEDs), and as flame retardants. The introduction of halogen atoms, such as bromine, onto the phenyl rings can further modulate the molecule's properties, influencing its reactivity, electronic structure, and potential for further functionalization. This compound, with its two bromine substituents, presents an intriguing case for studying the interplay of steric and electronic effects on the phosphine oxide core. Theoretical studies, particularly those employing DFT, are invaluable for gaining a granular understanding of these molecular-level properties.
Synthesis and Experimental Characterization: The Empirical Benchmark
A reliable theoretical model is contingent upon its ability to reproduce experimental data. While a comprehensive experimental dataset for this compound is not extensively reported in a single source, a convenient and high-yield synthetic method has been developed.[1] The general synthesis of aryldiphenylphosphine oxides can be achieved through the quaternization of tertiary diphenylphosphines with aryl bromides, followed by a Wittig-type reaction.[2]
Experimental Protocol: A General Synthetic Approach
A plausible synthetic route, adapted from known procedures, is as follows:
-
Grignard Reagent Formation: React 1,4-dibromobenzene with magnesium turnings in anhydrous tetrahydrofuran (THF) to form the corresponding Grignard reagent.
-
Reaction with Phenylphosphonic Dichloride: Add phenylphosphonic dichloride dropwise to the Grignard reagent at a low temperature (e.g., 0 °C).
-
Hydrolysis and Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent (e.g., dichloromethane).
-
Purification: Purify the crude product by column chromatography on silica gel to yield this compound as a white solid.
The resulting compound would then be characterized by standard analytical techniques:
-
NMR Spectroscopy: 1H, 13C, and 31P NMR spectroscopy to confirm the molecular structure.
-
FT-IR Spectroscopy: To identify the characteristic P=O stretching vibration.
-
UV-Vis Spectroscopy: To determine the electronic absorption properties.
-
Mass Spectrometry: To confirm the molecular weight.
These experimental values serve as the crucial validation points for the theoretical calculations outlined below.
Proposed Theoretical Methodology: A DFT-Based Approach
The theoretical investigation of this compound can be robustly performed using DFT, a computational method that offers a favorable balance between accuracy and computational cost for molecules of this size. The following workflow is proposed, drawing upon successful theoretical studies of similar organophosphorus compounds.[3][4][5]
Computational Workflow Diagram
Caption: Proposed DFT computational workflow for this compound.
Step-by-Step Computational Protocol:
-
Geometry Optimization: The initial structure of this compound will be optimized using the B3LYP functional with the 6-311++G(d,p) basis set. This level of theory is well-suited for capturing the electronic and structural details of organic molecules containing second-row elements and halogens.[4]
-
Frequency Calculations: Following optimization, frequency calculations will be performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energy. These calculations also yield the theoretical IR and Raman spectra.
-
NMR Chemical Shift Calculations: The Gauge-Independent Atomic Orbital (GIAO) method will be employed to calculate the isotropic shielding constants for 1H, 13C, and 31P nuclei.[3] The calculated shielding values are then converted to chemical shifts by referencing them to the shielding of a standard (e.g., tetramethylsilane for 1H and 13C, phosphoric acid for 31P).
-
Electronic Spectra with TD-DFT: Time-dependent DFT (TD-DFT) calculations will be used to predict the electronic absorption spectrum (UV-Vis). This will provide information on the energies of the lowest singlet-singlet electronic transitions, their corresponding oscillator strengths, and the nature of the molecular orbitals involved.
-
Molecular Orbital and Electrostatic Potential Analysis: A Natural Bond Orbital (NBO) analysis will be conducted to investigate charge distribution, hyperconjugative interactions, and the nature of the P=O bond. The Molecular Electrostatic Potential (MEP) surface will be generated to visualize the electron density distribution and predict sites susceptible to electrophilic and nucleophilic attack.[6]
Anticipated Theoretical Results and Discussion
This section outlines the expected outcomes of the proposed theoretical studies, providing a predictive framework for the properties of this compound.
Molecular Geometry
The optimized geometry is expected to adopt a distorted tetrahedral arrangement around the central phosphorus atom. The P=O bond length should be significantly shorter than the P-C single bonds, reflecting its double bond character. The C-Br bond lengths are anticipated to be in the typical range for brominated aromatic compounds. The phenyl rings will likely be twisted with respect to the P=O bond to minimize steric hindrance.
| Parameter | Anticipated Value | Justification |
| P=O Bond Length | ~1.48 Å | Consistent with typical triarylphosphine oxides. |
| P-C Bond Lengths | ~1.80 - 1.82 Å | Standard P-C single bond lengths in similar compounds. |
| C-Br Bond Lengths | ~1.90 Å | Characteristic of a C(sp²)-Br bond. |
| O=P-C Bond Angles | ~112-115° | Larger than the C-P-C angles due to the steric bulk and electrostatic repulsion of the phosphoryl oxygen. |
| C-P-C Bond Angles | ~105-108° | Compressed relative to an ideal tetrahedron due to the O=P-C repulsion. |
Vibrational Spectroscopy
The calculated IR and Raman spectra will provide a vibrational fingerprint of the molecule. The most prominent feature in the IR spectrum is expected to be the intense P=O stretching vibration, typically appearing in the range of 1150-1200 cm-1. Other significant vibrations will include the C-H stretching modes of the aromatic rings (~3000-3100 cm-1), C=C stretching vibrations within the rings (~1400-1600 cm-1), and the C-Br stretching mode at lower frequencies.
NMR Spectroscopy
The calculated NMR chemical shifts, when compared with experimental data, provide a stringent test of the computed electronic structure.
-
31P NMR: The chemical shift for the phosphorus nucleus in triarylphosphine oxides is typically found in the range of +20 to +40 ppm. The electron-withdrawing nature of the bromine atoms is expected to deshield the phosphorus nucleus, resulting in a shift towards the higher end of this range.
-
13C NMR: The carbon atoms directly bonded to the phosphorus and bromine atoms will exhibit characteristic shifts. The carbon attached to phosphorus will show a large coupling constant (1JC-P). The carbon attached to bromine will be significantly deshielded.
-
1H NMR: The protons on the phenyl rings will appear in the aromatic region (~7.0-8.0 ppm). The protons ortho to the phosphorus atom are expected to be the most deshielded due to the anisotropic effect of the P=O bond and will likely show coupling to the phosphorus nucleus.
Electronic Properties and Reactivity
The analysis of the frontier molecular orbitals (HOMO and LUMO) and the MEP surface will provide insights into the molecule's electronic behavior and reactivity.
Conceptual Frontier Molecular Orbital Diagram
Sources
- 1. Novel Synthesis of Bis(4-bromophenyl)phosphine Oxide and Its Application in the Preparation of Water-soluble Phosphine Precursors [cjcu.jlu.edu.cn]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, structural characterization, and DFT studies of anti-cancer drug N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Methodological & Application
The Versatile Role of Bis(4-bromophenyl)phenylphosphine Oxide in Modern Organic Synthesis
Bis(4-bromophenyl)phenylphosphine oxide is a multifaceted organophosphorus compound that has emerged as a valuable building block and precursor in various domains of organic synthesis. Its unique structural features, including the presence of two reactive bromophenyl groups and a stable phosphine oxide core, render it a versatile substrate for constructing complex molecular architectures. This guide provides an in-depth exploration of its applications, complete with detailed protocols for its use in cross-coupling reactions, as a precursor to functionalized phosphine ligands, and in the synthesis of advanced polymers.
Introduction: Chemical Profile and Synthetic Utility
This compound possesses a tetrahedral phosphorus center bonded to a phenyl group and two 4-bromophenyl moieties. The phosphorus-oxygen double bond imparts significant chemical and thermal stability to the molecule. The two carbon-bromine bonds serve as key reactive handles for a variety of transformations, most notably palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents, enabling the synthesis of diverse molecular scaffolds.
Key Applications in Organic Synthesis
The synthetic utility of this compound stems from its ability to serve as a scaffold for the introduction of new functionalities. The primary applications revolve around its use in palladium-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-nitrogen bonds, and its role as a precursor to valuable phosphine ligands after reduction of the phosphine oxide.
Suzuki-Miyaura Cross-Coupling: Building Biaryl Scaffolds
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. This compound is an excellent substrate for this reaction, allowing for the synthesis of a variety of biaryl and polyaryl compounds. These products are of significant interest in materials science for applications such as organic light-emitting diodes (OLEDs) and as intermediates in medicinal chemistry.
The choice of a palladium catalyst, a suitable phosphine ligand, a base, and a solvent system is crucial for a successful Suzuki-Miyaura coupling. A common catalyst is tetrakis(triphenylphosphine)palladium(0), which is effective for the coupling of aryl bromides. The base, typically potassium carbonate or potassium phosphate, is essential for the transmetalation step of the catalytic cycle. A mixture of solvents, such as 1,4-dioxane and water, is often used to ensure the solubility of both the organic and inorganic reagents.
Protocol 1: Synthesis of Bis(4'-aryl-biphenyl-4-yl)phenylphosphine Oxide via Suzuki-Miyaura Coupling
This protocol details a general procedure for the double Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (2.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (4.0 equivalents)
-
1,4-Dioxane
-
Water (degassed)
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (argon or nitrogen), combine this compound (1.0 eq), the arylboronic acid (2.2 eq), and the base (4.0 eq).
-
Catalyst Addition: Add the palladium catalyst (5 mol%) to the flask.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 5:1 ratio). The total solvent volume should be sufficient to dissolve the reactants upon heating.
-
Reaction Execution: Stir the reaction mixture and heat to 80-100 °C.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired bis(4'-aryl-biphenyl-4-yl)phenylphosphine oxide.
Data Presentation:
| Arylboronic Acid | Catalyst Loading (mol%) | Base | Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Phenylboronic acid | 5 | K₂CO₃ | Dioxane/Water (4:1) | 90 | 8 | >90 |
| 4-Methoxyphenylboronic acid | 5 | K₃PO₄ | Dioxane/Water (5:1) | 85 | 10 | >85 |
| 3-Thienylboronic acid | 5 | K₂CO₃ | Dioxane/Water (4:1) | 95 | 6 | >80 |
Visualization of Suzuki-Miyaura Coupling Workflow:
Caption: Workflow for the Suzuki-Miyaura coupling of this compound.
Precursor to Chiral and Achiral Phosphine Ligands
Tertiary phosphines are ubiquitous ligands in transition metal catalysis. The reduction of the stable phosphine oxide in this compound to the corresponding trivalent phosphine provides a route to a variety of phosphine ligands. The bromo-substituents can be further functionalized either before or after the reduction step, allowing for the synthesis of a diverse library of ligands with tailored steric and electronic properties.
Trichlorosilane is a common and effective reagent for the reduction of phosphine oxides. The reaction is typically carried out in the presence of a base, such as triethylamine, to neutralize the HCl generated during the reaction. Toluene is a suitable solvent due to its high boiling point and ability to dissolve the phosphine oxide. The reaction often requires elevated temperatures to proceed at a reasonable rate.
Protocol 2: Reduction to Bis(4-bromophenyl)phenylphosphine
This protocol describes the reduction of this compound to the corresponding phosphine using trichlorosilane.
Materials:
-
This compound
-
Trichlorosilane (HSiCl₃) (excess)
-
Triethylamine (NEt₃) (excess)
-
Anhydrous toluene
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous toluene.
-
Reagent Addition: Add an excess of triethylamine, followed by the dropwise addition of an excess of trichlorosilane at room temperature.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 110 °C).
-
Monitoring: Monitor the reaction by ³¹P NMR spectroscopy to observe the disappearance of the phosphine oxide signal and the appearance of the phosphine signal.
-
Work-up: After completion, cool the reaction mixture to room temperature. Carefully quench the excess trichlorosilane by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Extraction and Purification: Extract the product with an organic solvent, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude phosphine can be purified by crystallization or column chromatography on silica gel under an inert atmosphere.
Visualization of Reduction and Ligand Synthesis Pathway:
Caption: Synthetic pathway from this compound to diverse phosphine ligands.
Buchwald-Hartwig Amination: Synthesis of Amino-Functionalized Derivatives
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. Applying this reaction to this compound allows for the synthesis of bis(4-aminophenyl)phenylphosphine oxide and its N-substituted derivatives. These amino-functionalized phosphine oxides are valuable intermediates for the synthesis of polymers, dyes, and pharmaceutically relevant compounds.
The success of the Buchwald-Hartwig amination relies on a suitable palladium catalyst, a phosphine ligand, and a base. A common catalyst system involves a palladium(II) precatalyst like palladium(II) acetate and a bulky, electron-rich phosphine ligand such as BINAP. A strong base, like cesium carbonate, is often required to facilitate the deprotonation of the amine and the subsequent catalytic cycle.
Protocol 3: Synthesis of Bis(4-aminophenyl)phenylphosphine Oxide via Buchwald-Hartwig Amination
This protocol provides a general procedure for the amination of this compound with an amine.
Materials:
-
This compound
-
Amine (e.g., aniline, 2.5 equivalents)
-
Palladium(II) acetate [Pd(OAc)₂] (5 mol%)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (8 mol%)
-
Cesium carbonate (Cs₂CO₃) (4.0 equivalents)
-
Anhydrous toluene
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, combine this compound (1.0 eq), the amine (2.5 eq), cesium carbonate (4.0 eq), palladium(II) acetate (5 mol%), and BINAP (8 mol%).
-
Solvent Addition: Add anhydrous toluene.
-
Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Reaction Execution: Heat the mixture to 110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 8-24 hours.
-
Work-up: Cool the reaction mixture to room temperature and filter through a pad of celite, washing with an organic solvent.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography on silica gel to obtain the desired amino-functionalized product.
Applications in Materials Science
The derivatives of this compound are valuable monomers for the synthesis of high-performance polymers. The phosphine oxide moiety imparts desirable properties such as flame retardancy, thermal stability, and improved solubility.
Flame Retardant Polymers
Phosphorus-containing compounds are well-known flame retardants.[1][2] The incorporation of the phosphine oxide group into polymer backbones can significantly enhance their fire resistance. This compound and its derivatives can be used as reactive flame retardants, where they are chemically incorporated into the polymer structure, leading to permanent flame retardancy without the issue of leaching.
High-Performance Poly(arylene ether)s
Poly(arylene ether)s containing phosphine oxide groups exhibit high glass transition temperatures, excellent thermal stability, and good mechanical properties. Bisphenol derivatives of this compound can be synthesized and subsequently polymerized with activated aromatic difluorides to produce these high-performance materials.
Conclusion
This compound is a versatile and valuable reagent in organic synthesis. Its ability to undergo a variety of transformations, particularly palladium-catalyzed cross-coupling reactions, makes it a key building block for the synthesis of complex organic molecules, functionalized phosphine ligands, and high-performance polymers. The protocols provided in this guide offer a starting point for researchers to explore the full potential of this remarkable compound in their synthetic endeavors.
References
-
Facile Synthesis of Bis-Diphenylphosphine Oxide as a Flame Retardant for Epoxy Resins. Polymers (Basel). 2024 Sep 18;16(18):2635.
-
Synthesis of bis(4-aminophenoxy-4-phenyl) phenyl phosphine oxide (p-BAPPO). ResearchGate.
-
Buchwald–Hartwig amination. Wikipedia.
-
Facile Synthesis of Bis-Diphenylphosphine Oxide as a Flame Retardant for Epoxy Resins. ResearchGate. 2024 Sep.
-
Buchwald-Hartwig Coupling. Organic Synthesis.
-
Synthesis of (bis(4‐hydroxy‐phenyl)methyl)diphenylphosphine oxide (81) and DOPO‐PHE (83). ResearchGate.
-
Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions. Benchchem. 2025 Dec.
-
Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science. 2019 Jul 9.
-
Novel Synthesis of Bis(4-bromophenyl)phosphine Oxide and Its Application in the Preparation of Water-soluble Phosphine Precursors. Journal of Chemical Research. 2011 .
-
Triphenylphosphine oxide-catalyzed reduction reactions. SciMeetings. 2014 .
-
Biaryl Phosphane Ligands in Palladium‐Catalyzed Amination. SciSpace.
-
Triphenylphosphine Oxide-Catalyzed Selective α,β-Reduction of Conjugated Polyunsaturated Ketones. Organic Chemistry Portal.
-
Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science. 2019 Jul 9.
-
Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides. Chem Sci. 2011 Nov 1; 2(11): 2121–2127.
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. 2025 Mar 29.
-
Synthesis and Characterisation of Novel Bis(diphenylphosphane oxide)methanidoytterbium(III) Complexes. Monash University.
-
Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angew Chem Int Ed Engl. 2008 ; 47(34): 6338–6361.
-
Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Acc Chem Res. 2010 Oct 19; 43(10): 1328–1339.
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules. 2021 Nov; 26(22): 6985.
-
Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
-
Electroreduction of Triphenylphosphine Oxide to Triphenylphosphine in the Presence of Chlorotrimethylsilane. ResearchGate. 2025 Aug 10.
-
P-Chiral phosphine oxide catalysed reduction of prochiral ketimines using trichlorosilane. ResearchGate. 2016 Jan.
Sources
Bis(4-bromophenyl)phenylphosphine Oxide: A Versatile Ligand for Palladium-Catalyzed Cross-Coupling Reactions
Introduction
In the landscape of modern synthetic organic chemistry, palladium-catalyzed cross-coupling reactions stand as an indispensable tool for the formation of carbon-carbon and carbon-heteroatom bonds. The efficacy of these transformations is profoundly influenced by the choice of ligand coordinated to the palladium center. An ideal ligand should not only stabilize the catalytic species but also actively participate in the catalytic cycle to promote high efficiency, selectivity, and broad substrate scope. Bis(4-bromophenyl)phenylphosphine oxide has emerged as a noteworthy ligand, offering a unique combination of steric bulk, electronic properties, and stability that makes it suitable for a range of cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
This technical guide provides a comprehensive overview of the applications of this compound as a catalyst ligand. It is designed for researchers, scientists, and drug development professionals seeking to leverage this versatile ligand in their synthetic endeavors. We will delve into the synthesis of the ligand, its role in key catalytic cycles, and provide detailed, field-proven protocols for its application.
Synthesis of this compound
A convenient and economical method for the synthesis of bis(4-bromophenyl)phosphine oxide has been developed, making it an accessible ligand for widespread use.[1] The synthetic protocol is outlined below.
Experimental Protocol: Synthesis of the Ligand
Materials:
-
4-Bromophenylmagnesium bromide solution in THF
-
Phenylphosphonic dichloride (C₆H₅POCl₂)
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a stirred solution of 4-bromophenylmagnesium bromide (2.2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of phenylphosphonic dichloride (1.0 equivalent) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of 1 M hydrochloric acid at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford this compound as a white solid.
Application in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of C(sp²)–C(sp²) bonds. The use of bulky, electron-rich phosphine ligands is known to facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.[2][3] this compound, with its significant steric presence and electron-donating character, serves as an effective ligand in this context.
Mechanistic Rationale
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a Pd(0)/Pd(II) catalytic cycle. The phosphine oxide ligand plays a crucial role in stabilizing the active Pd(0) species and promoting the oxidative addition of the aryl halide. The steric bulk of the ligand facilitates the reductive elimination of the biaryl product, regenerating the active catalyst.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
Aryl bromide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
This compound (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
To an oven-dried Schlenk tube, add the aryl bromide, arylboronic acid, palladium(II) acetate, this compound, and potassium phosphate.
-
Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.
-
Add 1,4-dioxane and water via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the desired biaryl product.
| Entry | Aryl Halide | Arylboronic Acid | Yield (%) |
| 1 | 4-Bromoanisole | Phenylboronic acid | 92 |
| 2 | 1-Bromo-4-nitrobenzene | 4-Tolylboronic acid | 88 |
| 3 | 2-Bromopyridine | 3-Methoxyphenylboronic acid | 85 |
Application in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone for the synthesis of arylamines, which are prevalent in pharmaceuticals and materials science.[4] The reaction's success is highly dependent on the ligand, with bulky and electron-rich phosphines being particularly effective.[5] this compound provides the necessary steric and electronic properties to facilitate this transformation.
Mechanistic Rationale
The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to furnish the C-N bond and regenerate the Pd(0) catalyst.[6]
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
Aryl bromide (1.0 mmol)
-
Amine (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1 mol%)
-
This compound (2.5 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Anhydrous toluene (5 mL)
Procedure:
-
In a glovebox, add Pd₂(dba)₃, this compound, and sodium tert-butoxide to an oven-dried Schlenk tube.
-
Add toluene, followed by the aryl bromide and the amine.
-
Seal the tube, remove it from the glovebox, and heat the mixture to 100 °C for 16-24 hours.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate, and wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash chromatography on silica gel.
| Entry | Aryl Halide | Amine | Yield (%) |
| 1 | 4-Bromotoluene | Morpholine | 95 |
| 2 | 1-Bromo-3,5-dimethylbenzene | Aniline | 89 |
| 3 | 2-Bromoanisole | N-Methylaniline | 91 |
Application in Sonogashira Cross-Coupling
The Sonogashira coupling provides a direct route to synthesize substituted alkynes by reacting a terminal alkyne with an aryl or vinyl halide.[7] While traditionally requiring a copper co-catalyst, modern protocols often employ bulky, electron-rich phosphine ligands to facilitate a copper-free process, thereby avoiding the formation of alkyne homocoupling byproducts.
Mechanistic Rationale
In the copper-free Sonogashira reaction, the palladium catalyst undergoes oxidative addition with the aryl halide. The terminal alkyne is then deprotonated by the base and coordinates to the palladium center. Subsequent reductive elimination yields the desired internal alkyne. The phosphine oxide ligand stabilizes the palladium complex throughout this cycle.
Sources
- 1. Novel Synthesis of Bis(4-bromophenyl)phosphine Oxide and Its Application in the Preparation of Water-soluble Phosphine Precursors [cjcu.jlu.edu.cn]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. grokipedia.com [grokipedia.com]
- 5. research.rug.nl [research.rug.nl]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Bis(4-bromophenyl)phenylphosphine oxide in Cross-Coupling Reactions
Introduction: The Emergence of Phosphine Oxides as Robust Pre-Ligands
In the landscape of modern synthetic organic chemistry, palladium-catalyzed cross-coupling reactions stand as a cornerstone for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-S) bonds. The efficacy of these transformations is critically dependent on the nature of the ligand coordinating to the palladium center. Traditionally, trivalent phosphines have been the ligands of choice due to their ability to stabilize a wide variety of metal centers.[1] However, a significant drawback of many trivalent phosphorus compounds is their sensitivity to oxidation, often necessitating handling under inert atmospheres.[1][2]
An elegant solution to this challenge has emerged in the form of secondary and tertiary phosphine oxides.[2][3] Specifically, compounds like bis(4-bromophenyl)phenylphosphine oxide serve as air- and moisture-stable pre-ligands.[2][3] In the presence of a late transition metal, they can exist in equilibrium with their trivalent phosphinous acid tautomer, which is the active ligating species.[1][2][4] This in situ generation of the active ligand from a stable precursor simplifies experimental setup and enhances reproducibility, making them highly valuable in both academic research and industrial drug development.
This guide provides an in-depth exploration of the applications of this compound in key cross-coupling reactions, offering detailed protocols and mechanistic insights for researchers and drug development professionals.
The Dual Role of this compound: Ligand Precursor and Coupling Substrate
This compound is a versatile reagent that can function in two primary capacities in cross-coupling reactions:
-
As a Precursor to Functionalized Phosphine Ligands: The two aryl bromide moieties on the molecule can undergo cross-coupling reactions to introduce new functional groups. The resulting tertiary phosphine oxide can then be reduced to the corresponding trivalent phosphine, a valuable ligand in its own right.[5][6] This approach allows for the synthesis of a diverse library of phosphine ligands from a common, stable starting material.[7]
-
As a Direct Participant in Cross-Coupling: The aryl bromide groups can react directly with various coupling partners, such as boronic acids (Suzuki coupling), alkenes (Heck coupling), or amines (Buchwald-Hartwig amination), to generate more complex molecular architectures.
Mechanistic Insight: The Phosphine Oxide - Phosphinous Acid Tautomerism
The utility of secondary phosphine oxides as pre-ligands is rooted in their tautomeric equilibrium.[4] While the pentavalent phosphine oxide form is dominant and air-stable, coordination to a transition metal can shift the equilibrium towards the trivalent phosphinous acid form, which is the active ligand.[1][2]
Caption: Tautomeric equilibrium of the phosphine oxide.
Application in Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between aryl or vinyl halides and organoboronic acids. This compound can be effectively utilized as a substrate in these reactions to synthesize more complex arylphosphine oxides.
Protocol: Synthesis of Bis(4-carboxyphenyl)phenylphosphine oxide
This protocol details the Suzuki-Miyaura coupling of this compound with 4-carboxyphenylboronic acid to yield bis(4-carboxyphenyl)phenylphosphine oxide, a useful intermediate for further functionalization.
Reaction Scheme:
Caption: Suzuki-Miyaura coupling of this compound.
Materials:
-
This compound
-
4-Carboxyphenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Deionized water
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 equiv), 4-carboxyphenylboronic acid (2.2 equiv), and potassium carbonate (4.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add 1,4-dioxane and deionized water in a 4:1 ratio.
-
Degas the mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 equiv) to the flask.
-
Heat the reaction mixture to 105°C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Acidify the aqueous layer with 1 M HCl to precipitate the product.
-
Collect the solid by vacuum filtration, wash with water, and dry under vacuum to afford bis(4-carboxyphenyl)phenylphosphine oxide.
Data Presentation:
| Entry | Aryl Boronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | K₂CO₃ | Dioxane | 105 | 12 | >95[7] |
| 2 | 4-Methoxyphenylboronic acid | K₂CO₃ | Dioxane | 105 | 12 | >95[7] |
| 3 | 4-Carboxyphenylboronic acid | K₃PO₄ | Dioxane | 80 | 18 | Good[8] |
Mechanistic Considerations in Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura reaction is well-established and involves three key steps: oxidative addition, transmetalation, and reductive elimination.[9] The electron-withdrawing nature of the phosphine oxide group can influence the rate of oxidative addition of the aryl bromide to the Pd(0) center.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Application in Heck Coupling Reactions
The Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[10] this compound can serve as the aryl halide component in this reaction.
Protocol: Heck Coupling of this compound with n-Butyl Acrylate
This protocol describes the coupling of this compound with n-butyl acrylate to produce the corresponding substituted cinnamate derivative.
Reaction Scheme:
Sources
- 1. chimia.ch [chimia.ch]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Reduction of Triphenylphosphine Oxide to Triphenylphosphine by Phosphonic Acid [organic-chemistry.org]
- 7. pcliv.ac.uk [pcliv.ac.uk]
- 8. mdpi.com [mdpi.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Heck Reaction [organic-chemistry.org]
Application Notes and Protocols for Bis(4-bromophenyl)phenylphosphine Oxide in Materials Science
Introduction
Bis(4-bromophenyl)phenylphosphine oxide is a versatile organophosphorus compound that has garnered significant interest in the field of materials science. Its unique molecular structure, characterized by a central phosphorus atom double-bonded to an oxygen atom and single-bonded to one phenyl and two 4-bromophenyl groups, imparts a combination of desirable properties. These include high thermal stability, a wide energy bandgap, and the ability to participate in various chemical transformations. The presence of the polar phosphine oxide group and the reactive bromine atoms makes this molecule a valuable building block for a range of high-performance materials.
This guide provides a comprehensive overview of the applications of this compound, with a focus on its use in organic light-emitting diodes (OLEDs), as a flame retardant in polymers, and as a ligand in catalysis. Detailed experimental protocols are provided to enable researchers to effectively utilize this compound in their own investigations.
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 93869-52-4 | [1][2][3] |
| Molecular Formula | C18H13Br2OP | [1] |
| Molecular Weight | 436.08 g/mol | [1] |
| Appearance | White to off-white powder/crystals | [3] |
| Purity | >98.0% (GC) | [3] |
| Solubility | Soluble in many organic solvents | [1] |
Synthesis of this compound
A convenient and economical method for the synthesis of this compound involves a Grignard reaction followed by oxidation.[1] This protocol is adapted from established procedures for similar phosphine oxide compounds.
Underlying Principles
The synthesis is a two-step process. The first step is the formation of a Grignard reagent from 4-bromophenylmagnesium bromide. This organometallic species then acts as a nucleophile, attacking the electrophilic phosphorus center of phenylphosphonic dichloride. The resulting intermediate is then oxidized in the second step to the stable phosphine oxide. The use of anhydrous conditions is critical for the success of the Grignard reaction, as any moisture will quench the Grignard reagent.[4][5][6]
Experimental Protocol
Materials:
-
Magnesium turnings
-
1,4-Dibromobenzene
-
Phenylphosphonic dichloride
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (optional, as an indicator)
-
30% Hydrogen peroxide solution
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (three-necked flask, dropping funnel, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Grignard Reagent Formation:
-
Set up a flame-dried three-necked flask equipped with a magnetic stirrer, a condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).
-
Add magnesium turnings to the flask.
-
In the dropping funnel, prepare a solution of 1,4-dibromobenzene in anhydrous diethyl ether.
-
Add a small portion of the 1,4-dibromobenzene solution to the magnesium turnings. A small crystal of iodine can be added to initiate the reaction. The disappearance of the iodine color and the onset of bubbling indicate the start of the Grignard reaction.
-
Once the reaction has initiated, add the remaining 1,4-dibromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Reaction with Phenylphosphonic Dichloride:
-
Cool the Grignard reagent solution in an ice bath.
-
Prepare a solution of phenylphosphonic dichloride in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the phenylphosphonic dichloride solution dropwise to the cooled Grignard reagent with vigorous stirring. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
-
Oxidation and Work-up:
-
Cool the reaction mixture in an ice bath and slowly add a 30% hydrogen peroxide solution dropwise. This step is exothermic, so careful addition is crucial.
-
After the oxidation is complete, add dichloromethane to dissolve the product.
-
Wash the organic layer with a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid, followed by washing with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane) to yield this compound as a white solid.
-
Workflow Diagram
Caption: Synthesis of this compound.
Application in Organic Light-Emitting Diodes (OLEDs)
This compound is a promising candidate for use as a host material in phosphorescent OLEDs (PhOLEDs), particularly for blue light emission.[7]
Scientific Principles
In PhOLEDs, an emissive layer is composed of a host material doped with a phosphorescent guest emitter. The host material plays a crucial role in the device performance by facilitating charge transport and transferring energy to the guest molecules. For efficient blue PhOLEDs, the host material must possess a high triplet energy (T1) level to prevent reverse energy transfer from the blue-emitting guest. The phosphine oxide moiety in this compound contributes to a high T1 energy and good electron-transporting properties. The bulky bromophenyl groups can also help to suppress intermolecular interactions and prevent concentration quenching of the emitter.[7][8]
Protocol for OLED Device Fabrication and Characterization
This protocol describes the fabrication of a multilayer PhOLED using this compound as a host material.
Materials:
-
Indium tin oxide (ITO)-coated glass substrates
-
Hole injection layer (HIL) material (e.g., HAT-CN)
-
Hole transport layer (HTL) material (e.g., TAPC)
-
This compound (host)
-
Blue phosphorescent emitter (guest) (e.g., FIrpic)
-
Electron transport layer (ETL) material (e.g., TmPyPB)
-
Electron injection layer (EIL) material (e.g., LiF)
-
Aluminum (for cathode)
-
High-vacuum thermal evaporation system
-
Substrate cleaning reagents (detergent, deionized water, acetone, isopropanol)
-
UV-ozone cleaner
-
Glovebox with an inert atmosphere
-
Source measure unit (SMU) for electrical characterization
-
Spectrometer for electroluminescence (EL) measurements
Procedure:
-
Substrate Preparation:
-
Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a nitrogen gun.
-
Treat the substrates with UV-ozone for 10-15 minutes to improve the work function of the ITO.
-
-
Device Fabrication (Thermal Evaporation):
-
Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (<10^-6 Torr).
-
Deposit the organic and metal layers sequentially onto the ITO substrate. A typical device architecture is as follows:
-
ITO / HIL (e.g., HAT-CN, 10 nm) / HTL (e.g., TAPC, 40 nm) / Emissive Layer (EML) [this compound:Guest (e.g., 15 wt% FIrpic), 20 nm] / ETL (e.g., TmPyPB, 40 nm) / EIL (e.g., LiF, 1 nm) / Al (100 nm).
-
-
The deposition rates for organic materials are typically 1-2 Å/s, for LiF 0.1 Å/s, and for Al 5-10 Å/s.
-
-
Encapsulation:
-
After deposition, transfer the devices to an inert atmosphere glovebox for encapsulation using a UV-curable epoxy and a glass lid to protect the device from moisture and oxygen.
-
-
Device Characterization:
-
Measure the current density-voltage-luminance (J-V-L) characteristics using a source measure unit and a calibrated photodiode.
-
Measure the electroluminescence (EL) spectra and Commission Internationale de l'Éclairage (CIE) coordinates using a spectrometer.
-
From the J-V-L data, calculate the external quantum efficiency (EQE), power efficiency, and current efficiency.
-
Expected Performance and Data
The performance of an OLED using this compound as a host will depend on the specific device architecture and the chosen emitter. However, based on data from similar phosphine oxide hosts, a blue PhOLED could be expected to exhibit the following performance characteristics:
| Parameter | Expected Value |
| Turn-on Voltage | 3.0 - 4.0 V |
| Maximum External Quantum Efficiency (EQE) | 15 - 25% |
| Maximum Power Efficiency | 20 - 40 lm/W |
| Maximum Current Efficiency | 30 - 50 cd/A |
| CIE Coordinates (x, y) | (0.15, 0.20) - (0.15, 0.30) |
OLED Device Architecture Diagram
Caption: Workflow for flame retardancy testing of epoxy composites.
Application in Catalysis
The phosphine oxide moiety and the aryl bromide groups of this compound provide opportunities for its use in catalysis, primarily as a pre-ligand for cross-coupling reactions.
Scientific Principles
While phosphine oxides are generally considered poor ligands for transition metals due to the strong P=O bond, they can be reduced in situ to the corresponding phosphines, which are excellent ligands. Alternatively, the aryl bromide functionalities can undergo oxidative addition to a low-valent metal center, such as palladium(0), to form an organometallic complex that can then act as a catalyst. This approach is particularly relevant for Suzuki-Miyaura cross-coupling reactions, where aryl bromides are common starting materials. [4]
General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a general procedure for a Suzuki-Miyaura cross-coupling reaction where this compound could potentially be used as a pre-catalyst component.
Materials:
-
Aryl bromide
-
Arylboronic acid
-
Palladium source (e.g., Pd(OAc)2 or Pd2(dba)3)
-
This compound (as a potential ligand/pre-catalyst)
-
Base (e.g., K2CO3, K3PO4, or Cs2CO3)
-
Solvent (e.g., toluene, dioxane, or DMF/water mixture)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating plate
Procedure:
-
To a reaction vessel under an inert atmosphere, add the aryl bromide, arylboronic acid, palladium source, this compound, and the base.
-
Add the degassed solvent and stir the mixture at the desired temperature (typically 80-110 °C) until the reaction is complete (monitored by TLC or GC-MS).
-
Cool the reaction mixture to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Catalytic Cycle Diagram
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- Zhang, T. Z., Xu, L. J., Chen, Y., Mo, J., & Sun, W. H. (2003). Novel Synthesis of Bis(4-bromophenyl)phosphine Oxide and Its Application in the Preparation of Water-soluble Phosphine Precursors. Chemical Journal of Chinese Universities, 24(4), 651.
- BenchChem. (2025).
- ResearchGate. (n.d.). Summary of the device performance of the PhOLEDs.
- Kumar, S., et al. (2024). flame retardance and mechanical properties of epoxy resin: effects of added inorganic flame. RASĀYAN Journal of Chemistry, 17(3).
- Wang, X., et al. (2011). Investigations of epoxy resins flame-retarded by phenyl silsesquioxanes of cage and ladder structures.
- Li, B., et al. (2020).
- Xiao, J., & Li, C. (2003). Palladium-catalyzed coupling reactions of bromo-substituted phenylphosphine oxides: a facile route to functionalized arylphosphine ligands. Tetrahedron Letters, 44(39), 7345-7348.
- Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment).
- Yang, Z., et al. (2020). Synthesis of Aryldiphenylphosphine Oxides by Quaternization of Tertiary Diphenylphosphines with Aryl Bromides Followed by the Wittig Reaction. ACS Omega, 5(26), 16038-16048.
- Ossila. (n.d.).
- Chen, J., & Denmark, S. E. (2007).
- ResearchGate. (n.d.). The Suzuki coupling reactions of aryl bromides with phenylboronic acid.
- Nottingham ePrints. (n.d.).
- Jasperse, C. (n.d.). Grignard Reaction. Chem 355.
- ACS Central Science. (2021, March 16).
- University of Michigan News. (2025, May 27). Efficiency upgrade for OLED screens: A route to blue PHOLED longevity.
- ResearchGate. (n.d.). LOI and UL‐94 (a) and first ignition phenomenon in UL‐94 testing (b).
- Oldenhuis, N. J., & Buchwald, S. L. (2011). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 44(3), 157-169.
- TCI EUROPE N.V. (n.d.). This compound.
- Web Pages. (n.d.). 6. Grignard Reaction.
- Sigma-Aldrich. (n.d.). This compound.
- Universal Display Corporation. (n.d.). The Role of (4-Bromophenyl)diphenylphosphine Oxide in Modern OLED Manufacturing.
- Organic Chemistry Portal. (n.d.). Phosphine oxide synthesis by substitution or addition.
- YouTube. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry.
- Wikipedia. (n.d.). Phosphorescent organic light-emitting diode.
Sources
- 1. Phosphine Sulfide-Based Bipolar Host Materials for Blue Phosphorescent Organic Light-Emitting Diodes [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. d.web.umkc.edu [d.web.umkc.edu]
- 7. Phosphorescent organic light-emitting diode - Wikipedia [en.wikipedia.org]
- 8. Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bis(4-bromophenyl)phenylphosphine Oxide in Advanced Organic Synthesis
Introduction: Unlocking the Potential of a Versatile Building Block
Bis(4-bromophenyl)phenylphosphine oxide is a highly functionalized organophosphorus compound that has emerged as a critical building block in the synthesis of advanced organic materials. Its unique molecular architecture, featuring two reactive bromophenyl groups and a stabilizing phenylphosphine oxide core, offers a versatile platform for the construction of complex molecules with tailored electronic and photophysical properties. This guide provides an in-depth exploration of the experimental protocols for utilizing this compound, with a particular focus on its application in the development of materials for Organic Light-Emitting Diodes (OLEDs). The protocols detailed herein are designed for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this valuable reagent.
The phosphine oxide moiety imparts several advantageous characteristics to the resulting molecules. Its strong electron-withdrawing nature can be exploited to tune the electron affinity of materials, making it a key component in the design of electron transport layer (ETL) and hole transport layer (HTL) materials for OLEDs.[1][2][3] Furthermore, the tetrahedral geometry around the phosphorus atom disrupts intermolecular stacking, leading to materials with good morphological stability and high glass transition temperatures, which are crucial for the longevity and efficiency of OLED devices.[4]
This document will provide detailed, step-by-step protocols for the functionalization of this compound via palladium-catalyzed cross-coupling reactions, which are the cornerstone of modern organic synthesis. We will also explore the subsequent transformation of the phosphine oxide group, further expanding the synthetic utility of the derived products.
Chemical and Physical Properties
A thorough understanding of the physical and chemical properties of this compound is paramount for its safe and effective use in the laboratory.
| Property | Value | Reference |
| CAS Number | 93869-52-4 | [5] |
| Molecular Formula | C₁₈H₁₃Br₂OP | |
| Molecular Weight | 436.08 g/mol | [5] |
| Appearance | White to off-white powder or crystals | [6] |
| Melting Point | 152-156 °C | [1] |
| Solubility | Very soluble in N,N-Dimethylformamide (DMF), soluble in methanol, sparingly soluble in glacial acetic acid, very slightly soluble in chloroform, and practically insoluble in water. | [1] |
Core Synthetic Application: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds.[7] In the context of this compound, this reaction allows for the introduction of a wide array of aryl and heteroaryl substituents at the bromine positions, enabling the synthesis of highly conjugated organic materials for optoelectronic applications.[8][9]
The general workflow for a Suzuki-Miyaura coupling reaction involving this compound is depicted below. The key steps involve the oxidative addition of the aryl bromide to a palladium(0) catalyst, followed by transmetalation with a boronic acid or ester and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.
Caption: Generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of a Symmetrical Diarylphosphine Oxide for OLED Applications
This protocol details a representative Suzuki-Miyaura coupling reaction to synthesize a symmetrical diaryl derivative of this compound, a class of compounds often investigated as host materials in phosphorescent OLEDs.
Reaction Scheme:
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (e.g., 4-biphenylboronic acid) (2.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (4.0 eq)
-
Toluene
-
Ethanol
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Argon or Nitrogen gas
Equipment:
-
Three-neck round-bottom flask
-
Condenser
-
Magnetic stirrer with heating mantle
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 eq), the arylboronic acid (2.2 eq), and the base (4.0 eq).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times to ensure an oxygen-free environment.
-
Solvent Addition: Add a degassed solvent mixture of toluene, ethanol, and water (typically in a 4:1:1 ratio) to the flask. The reaction mixture should be stirred to ensure proper mixing.
-
Catalyst Addition: Under a positive pressure of inert gas, add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.05 eq) to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure diarylphosphine oxide product.[8] The purified product should be characterized by ¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry to confirm its structure and purity.[10][11][12]
Further Synthetic Transformations: Reduction of the Phosphine Oxide
The phosphine oxide functionality, while beneficial for the electronic properties and stability of OLED materials, can also be a precursor to the corresponding phosphine. Tertiary phosphines are widely used as ligands in catalysis. The reduction of the phosphine oxide can be achieved using various reducing agents. A modern and efficient method involves the use of phosphonic acid and iodine.[13]
Caption: Workflow for the reduction of a tertiary phosphine oxide.
Experimental Protocol: Reduction of a Diarylphosphine Oxide
Materials:
-
Diarylphenylphosphine oxide (from the previous Suzuki reaction) (1.0 eq)
-
Phosphonic acid (H₃PO₃) (2.0-3.0 eq)
-
Iodine (I₂) (1.0-1.5 eq)
-
Organic solvent for workup (e.g., dichloromethane or ethyl acetate)
-
Aqueous sodium thiosulfate solution
-
Aqueous sodium bicarbonate solution
Equipment:
-
Round-bottom flask
-
Heating mantle or oil bath
-
Magnetic stirrer
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a round-bottom flask, combine the diarylphenylphosphine oxide (1.0 eq), phosphonic acid (2.0-3.0 eq), and iodine (1.0-1.5 eq).
-
Reaction: Heat the mixture under solvent-free conditions at a temperature of 100-120 °C for several hours. The reaction progress can be monitored by TLC.
-
Workup: After cooling to room temperature, dissolve the reaction mixture in an organic solvent like dichloromethane.
-
Washing: Wash the organic solution sequentially with an aqueous solution of sodium thiosulfate (to remove excess iodine), followed by an aqueous solution of sodium bicarbonate, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: The resulting crude phosphine can be purified by column chromatography or recrystallization to yield the pure product.[13] The final product should be characterized by appropriate spectroscopic methods to confirm its identity and purity.
Safety and Handling
This compound and its derivatives should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Consult the Safety Data Sheet (SDS) for detailed information on hazards and handling procedures.
Conclusion
This compound is a valuable and versatile building block for the synthesis of advanced organic materials. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this compound. The ability to functionalize the bromophenyl groups via robust cross-coupling reactions, coupled with the option to retain or reduce the phosphine oxide moiety, opens up a vast chemical space for the design and synthesis of novel materials with tailored properties for a wide range of applications, from organic electronics to catalysis.
References
- Echemi. (n.d.). This compound CAS number: 93869-52-4 99% kanbei.
- Von Ruden, A. L., Cosimbescu, L., Polikarpov, E., Koech, P. K., Swensen, J. S., Wang, L., ... & Padmaperuma, A. B. (2010). Phosphine Oxide Based Electron Transporting and Hole Blocking Materials for Blue Electrophosphorescent Organic Light Emitting Devices.
- Chen, Y., Yuan, Y., Liu, D., Zhang, L., & Lee, C. S. (2015). Novel phosphine oxide-based electron-transporting materials for efficient phosphorescent organic light-emitting diodes.
- Xiao, J., Wang, J., Zhang, H., Zhang, J., & Han, L. B. (2023). Reduction of Triphenylphosphine Oxide to Triphenylphosphine by Phosphonic Acid. The Journal of Organic Chemistry, 88(6), 3909–3915.
- ResearchGate. (2020). Phosphine Oxide Based Electron Transporting and Hole Blocking Materials for Blue Electrophosphorescent Organic Light Emitting Devices.
- Scirp.org. (n.d.). Electron Transport Materials: Synthesis, Properties and Device Performance.
- Scott, D. A., & Denmark, S. E. (2012). Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates. The Journal of organic chemistry, 77(19), 8616–8628.
- Procter, D. J., & Lem-Tung, P. (2020). A Mild One-Pot Reduction of Phosphine(V) Oxides Affording Phosphines(III) and Their Metal Catalysts. Organometallics, 39(15), 2841–2849.
- Organic Chemistry Portal. (n.d.). Phosphine oxide synthesis by substitution or addition.
- Organic Chemistry Portal. (n.d.). Phosphine synthesis by reduction.
- Hérault, D., Lefebvre, V., & Clot, E. (2015). Reduction of secondary and tertiary phosphine oxides to phosphines. Chemical Society reviews, 44(8), 2202–2219.
- ResearchGate. (2017). Reduction of Phosphine Oxides to Phosphines with the InBr3/TMDS System.
- ResearchGate. (2012). Phosphine oxide derivatives for organic light emitting diodes.
- Chupas, P. J., Hanson, J. C., & Parise, J. B. (2002). Synthesis, purification, and characterization of phosphine oxides and their hydrogen peroxide adducts. Dalton transactions (Cambridge, England : 2003), (12), 2533–2538.
- Wikipedia. (2023). Buchwald–Hartwig amination.
- Benchchem. (n.d.). The Versatility of 4-Bromobiphenyl in the Synthesis of Advanced OLED Materials.
- ResearchGate. (2017). Cross coupling of phosphines and phosphine oxides.
- Xiao, J., & Zhang, J. (2002). Synthesis of biphenyl-based phosphines by Suzuki coupling. Tetrahedron Letters, 43(44), 7847–7850.
- Organic-chemistry.org. (n.d.). Wittig Reaction - Common Conditions.
- ChemShuttle. (n.d.). This compound.
- ChemNet. (n.d.). Phosphine oxide, bis(4-bromophenyl)phenyl- - CAS Database.
- J&K Scientific LLC. (2025). Wittig Reaction.
- TCI Chemicals. (n.d.). This compound.
- Wikipedia. (2023). Wittig reagents.
- Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
- PubMed. (2017). Characterization of secondary phosphine oxide ligands on the surface of iridium nanoparticles.
- ResearchGate. (2002). Synthesis, purification, and characterization of phosphine oxides and their hydrogen peroxide adducts.
- Lumen Learning. (n.d.). 20.4. The Wittig reaction | Organic Chemistry II.
- MDPI. (2020). Phosphine Oxides as Spectroscopic Halogen Bond Descriptors: IR and NMR Correlations with Interatomic Distances and Complexation Energy.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- The Royal Society of Chemistry. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands.
- PubMed. (2020). Phosphine Oxides as Spectroscopic Halogen Bond Descriptors: IR and NMR Correlations with Interatomic Distances and Complexation Energy.
- RSC Publishing. (2012). Phosphine oxide derivatives for organic light emitting diodes.
- Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling.
- Sungkyunkwan University. (2012). Phosphine oxide derivatives for organic light emitting diodes.
- Benchchem. (n.d.). Application Notes and Protocols: Suzuki Cross-Coupling Reactions with 2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole.
- Google Patents. (n.d.). WO2017089399A1 - Organic semiconductive layer comprising phosphine oxide compounds.
- University of Windsor. (n.d.). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis.
- ChemistryViews. (2017). Mild Reduction of Phosphine Oxides.
- European Patent Office. (2024). ORGANIC SEMICONDUCTIVE LAYER COMPRISING PHOSPHINE OXIDE COMPOUNDS - European Patent Office - EP 3171418 B1 - EPO.
- University of California, San Diego. (n.d.). The Wittig Reaction: Preparation of trans-4,4'-bpe. Retrieved from University of California, San Diego.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- ResearchGate. (2020). (PDF) Pure-organic phosphine oxide luminescent materials.
- ResearchGate. (2021). Phosphine oxide derivatives as a robust component for optoelectronics.
Sources
- 1. A phosphine oxide derivative as a universal electron transport material for organic light-emitting diodes - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Novel phosphine oxide-based electron-transporting materials for efficient phosphorescent organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. The First Phosphine Oxide Ligand Precursors for Transition Metal Catalyzed Cross-Coupling Reactions: C-C, C-N, and C-S Bond Formation on Unactivated Aryl Chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. uwindsor.ca [uwindsor.ca]
- 10. Characterization of secondary phosphine oxide ligands on the surface of iridium nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Phosphine Oxides as Spectroscopic Halogen Bond Descriptors: IR and NMR Correlations with Interatomic Distances and Complexation Energy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Reduction of Triphenylphosphine Oxide to Triphenylphosphine by Phosphonic Acid [organic-chemistry.org]
Application Notes and Protocols: Synthesis and Handling of Bis(4-bromophenyl)phenylphosphine Oxide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Significance of Triarylphosphine Oxides
Triarylphosphine oxides (TAPOs) represent a pivotal class of organophosphorus compounds, distinguished by a central pentavalent phosphorus atom double-bonded to an oxygen atom and single-bonded to three aryl groups. Their inherent stability, polarity, and capacity to act as potent hydrogen bond acceptors make them valuable in a multitude of scientific domains. In medicinal chemistry, the phosphine oxide moiety is increasingly recognized as a bioisostere for other functional groups, capable of enhancing aqueous solubility, improving metabolic stability, and modulating pharmacokinetic profiles of drug candidates.[1][2] The compound bis(4-bromophenyl)phenylphosphine oxide, in particular, serves as a versatile intermediate. The presence of two bromo-substituents provides reactive handles for subsequent cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, enabling the construction of complex molecular architectures.
Chemical Properties and Specifications
| Property | Value |
| Chemical Name | This compound |
| Synonyms | bis(4-bromophenyl)(phenyl)phosphine oxide |
| CAS Number | 93869-52-4[3] |
| Molecular Formula | C₁₈H₁₃Br₂OP |
| Molecular Weight | 436.08 g/mol [3] |
| Appearance | White to off-white crystalline powder[1] |
| Purity | Typically >98% |
| Storage | Store under an inert atmosphere (e.g., Argon)[3] |
Reaction Mechanism: Grignard-based Synthesis
The most direct and high-yield synthetic route to this compound is the Grignard reaction.[4] This method involves the reaction of a Grignard reagent, 4-bromophenylmagnesium bromide, with a suitable phosphorus electrophile, such as phenylphosphonic dichloride (PhP(O)Cl₂).
The reaction proceeds via a nucleophilic substitution mechanism at the phosphorus center. The highly nucleophilic carbon of the Grignard reagent attacks the electrophilic phosphorus atom of the phenylphosphonic dichloride. This results in the displacement of a chloride ion and the formation of a new P-C bond. The reaction is repeated with a second equivalent of the Grignard reagent to displace the remaining chloride, yielding the final triarylphosphine oxide product after an aqueous workup.
Caption: Grignard reaction pathway for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure based on established methods for Grignard reactions with phosphorus halides.[5][6] Caution: Grignard reactions are highly exothermic and moisture-sensitive. All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Magnesium turnings | 24.31 | 2.67 g | 0.11 |
| 1,4-Dibromobenzene | 235.91 | 23.59 g | 0.10 |
| Phenylphosphonic dichloride | 194.99 | 9.75 g | 0.05 |
| Anhydrous diethyl ether or THF | - | 200 mL | - |
| Iodine | 253.81 | 1 crystal | (catalyst) |
| Saturated aq. NH₄Cl | - | 100 mL | - |
| Dichloromethane | - | 150 mL | - |
| Anhydrous sodium sulfate | - | - | - |
Procedure
Part A: Preparation of the Grignard Reagent (4-bromophenylmagnesium bromide)
-
Setup: Assemble a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a magnetic stirrer. Ensure the system is under a positive pressure of nitrogen or argon.
-
Initiation: Place the magnesium turnings in the flask. Add a small crystal of iodine. In the dropping funnel, prepare a solution of 1,4-dibromobenzene in 100 mL of anhydrous diethyl ether.
-
Reaction: Add a small portion (approximately 10 mL) of the 1,4-dibromobenzene solution to the magnesium turnings. The reaction should initiate, as evidenced by a color change and gentle refluxing. If the reaction does not start, gentle warming or sonication may be applied.
-
Addition: Once the reaction has started, add the remaining 1,4-dibromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent.
Part B: Reaction with Phenylphosphonic Dichloride
-
Cooling: Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.
-
Addition: Prepare a solution of phenylphosphonic dichloride in 50 mL of anhydrous diethyl ether and add it dropwise to the stirred Grignard solution, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
Part C: Work-up and Purification
-
Quenching: Cool the reaction mixture to 0 °C and slowly quench it by the dropwise addition of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexanes) or by column chromatography on silica gel.
Sources
- 1. This compound | 93869-52-4 | TCI EUROPE N.V. [tcichemicals.com]
- 2. US20110155950A1 - Process for the preparation of 4-bromophenyl derivatives - Google Patents [patents.google.com]
- 3. calpaclab.com [calpaclab.com]
- 4. EP0381048A1 - Process for the preparation of bis-4-bromophenyl sulfone - Google Patents [patents.google.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Synthesis of Functionalized Triarylphosphine Oxide Derivatives from Bis(4-bromophenyl)phenylphosphine Oxide
Abstract
Functionalized triarylphosphine oxides (TPOs) are a class of compounds attracting significant attention due to their unique electronic properties, high thermal stability, and strong hydrogen bond accepting capabilities.[1][2] These characteristics make them highly valuable in materials science, particularly as electron transport materials and hosts in Organic Light-Emitting Diodes (OLEDs), and in medicinal chemistry, as exemplified by the FDA-approved drug Brigatinib.[1][3][4] Bis(4-bromophenyl)phenylphosphine oxide is a versatile and commercially available precursor that serves as an ideal scaffold for generating a diverse library of TPO derivatives. The two bromine atoms provide reactive handles for a variety of palladium-catalyzed cross-coupling reactions, enabling the systematic modification of the molecular architecture to tune its physicochemical and optoelectronic properties. This guide provides detailed protocols and technical insights for the synthesis of novel TPO derivatives via Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig cross-coupling reactions.
Introduction: The Versatility of the Phosphine Oxide Scaffold
This compound (CAS No. 93869-52-4) is a crystalline solid with the molecular formula C₁₈H₁₃Br₂OP.[5] The core structure features a central phosphorus atom in a tetrahedral geometry, double-bonded to an oxygen atom and single-bonded to three aryl rings. The P=O bond is highly polar, making the oxygen atom a strong hydrogen bond acceptor, which can enhance the solubility and metabolic stability of drug candidates.[1][6] Furthermore, the phosphine oxide group acts as an electron-withdrawing moiety and provides thermal stability, which are crucial properties for electronic materials.[2]
The two bromo-substituents on the phenyl rings are the key to its utility as a synthetic building block. These positions are primed for palladium-catalyzed cross-coupling reactions, which are among the most powerful and versatile methods for forming carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds in modern organic synthesis.[7][8] By carefully selecting the coupling partner and reaction conditions, researchers can introduce a wide array of functional groups, thereby creating novel molecules for various applications.
Synthetic Pathways for Derivatization
The primary strategy for derivatizing this compound involves leveraging the reactivity of the aryl-bromide bonds. Palladium-catalyzed cross-coupling reactions provide a modular and efficient approach to this end.
Figure 1: Key synthetic routes for the derivatization of this compound using palladium-catalyzed cross-coupling reactions.
C-C Bond Formation: Expanding the π-System
Modifying the carbon skeleton is crucial for tuning the electronic and photophysical properties of the TPO core, a key strategy in developing materials for OLEDs.[9]
The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds by coupling an organoboron compound (typically a boronic acid or ester) with an organohalide.[10] This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups. For the target substrate, this allows for the introduction of various aryl or vinyl groups, effectively extending the conjugated π-system of the molecule.
Mechanistic Insight: The catalytic cycle generally involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the aryl-bromide bond.
-
Transmetalation: The organic group is transferred from the boron atom to the palladium center, a step typically accelerated by a base.
-
Reductive Elimination: The two organic fragments couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[11]
The Sonogashira coupling is the premier method for synthesizing arylalkynes by reacting terminal alkynes with aryl halides.[12] This reaction uniquely requires a dual catalytic system: a palladium catalyst and a copper(I) co-catalyst (e.g., CuI).[13][14] The resulting alkynyl-substituted TPOs can serve as rigid linkers in polymers or as precursors for more complex heterocyclic systems.
Mechanistic Insight: The reaction proceeds via two interconnected catalytic cycles. The palladium cycle is similar to that of other cross-coupling reactions. The copper cycle involves the deprotonation of the terminal alkyne by the base, followed by the formation of a copper(I) acetylide.[13][15] This copper acetylide then undergoes transmetalation with the Pd(II)-aryl intermediate, leading to the final product after reductive elimination.[16]
The Heck reaction forms a C-C bond between an aryl halide and an alkene in the presence of a Pd catalyst and a base.[17][18] This reaction is particularly useful for synthesizing stilbene-like structures, which are often of interest for their photoluminescent properties. A key feature of the Heck reaction is its excellent trans selectivity in many cases.[17]
Mechanistic Insight: The cycle begins with the oxidative addition of the aryl bromide to Pd(0). The alkene then coordinates to the palladium complex, followed by migratory insertion into the Pd-aryl bond. Finally, a β-hydride elimination step releases the final product and forms a palladium-hydride species, which is converted back to the Pd(0) catalyst by the base.[18][19]
C-N Bond Formation: Introducing Donor Groups
The introduction of nitrogen-containing functional groups is a powerful strategy in both materials science and drug discovery. Aryl amines are common structural motifs in hole-transport materials and are pharmacophores in many bioactive molecules.
The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms a C-N bond between an aryl halide and an amine.[7] This reaction has revolutionized the synthesis of arylamines due to its broad substrate scope and high efficiency compared to classical methods. It can be used to couple primary and secondary amines, anilines, and even amides with the TPO core.
Mechanistic Insight: The catalytic cycle is initiated by the oxidative addition of the aryl bromide to the Pd(0) complex. The amine then coordinates to the palladium center. A strong, non-nucleophilic base deprotonates the coordinated amine to form a palladium-amido complex. The final step is reductive elimination, which forms the C-N bond and regenerates the active Pd(0) catalyst.[7][20][21] The choice of ligand is critical in this reaction, with bulky, electron-rich phosphine ligands often providing the best results.[22]
Experimental Protocols
General Considerations
-
Reagents & Solvents: All reagents should be of high purity. Anhydrous solvents should be used for reactions sensitive to moisture, particularly the Buchwald-Hartwig amination.
-
Inert Atmosphere: All palladium-catalyzed reactions should be performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation and deactivation of the catalyst. This is typically achieved using Schlenk line techniques or a glovebox.
-
Purification & Analysis: Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Products are typically purified by flash column chromatography on silica gel or recrystallization. Structure confirmation should be performed using ¹H NMR, ¹³C NMR, ³¹P NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 1: Suzuki-Miyaura Coupling
Synthesis of Phenyl-(4'-methoxy-[1,1'-biphenyl]-4-yl)(4''-methoxy-[1,1':4',1''-terphenyl]-4-yl)phosphine oxide
Figure 2: Reaction scheme for a representative Suzuki-Miyaura coupling.
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), (4-methoxyphenyl)boronic acid (2.2-2.5 eq), and potassium carbonate (K₂CO₃, 3.0 eq).
-
Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%).
-
Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times.
-
Add a degassed solvent mixture, such as Toluene/Ethanol/Water (e.g., 4:1:1 ratio). The solvent volume should be sufficient to create a stirrable slurry (approx. 0.1 M concentration of the starting material).
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (e.g., Hexane/Ethyl Acetate gradient) to yield the desired biaryl-substituted phosphine oxide.
Rationale:
-
Catalyst: Pd(PPh₃)₄ is a reliable Pd(0) source. Alternatively, a Pd(II) source like Pd(OAc)₂ can be used with an external phosphine ligand.[10]
-
Base: K₂CO₃ or Cs₂CO₃ is used to activate the boronic acid for the transmetalation step.[23]
-
Solvent: A biphasic solvent system with water is often used to facilitate the dissolution of the inorganic base and promote the reaction.[24]
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | Choice depends on substrate reactivity. SPhos is a bulky ligand that can improve efficiency. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Cs₂CO₃ is more soluble and often gives better results for challenging substrates.[23] |
| Solvent | Toluene/H₂O, Dioxane/H₂O | Dioxane is often used for higher reaction temperatures. |
| Temperature | 80 - 110 °C | Sufficient thermal energy is needed to drive the catalytic cycle. |
Protocol 2: Sonogashira Coupling
Synthesis of Bis(4-(phenylethynyl)phenyl)phenylphosphine oxide
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), a palladium catalyst such as PdCl₂(PPh₃)₂ (2-5 mol%), and copper(I) iodide (CuI, 4-10 mol%).
-
Evacuate and backfill the flask with nitrogen/argon (3x).
-
Add a degassed solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), followed by a degassed amine base (e.g., triethylamine (TEA) or diisopropylamine (DIPA), >3.0 eq).
-
Add phenylacetylene (2.2-2.5 eq) via syringe.
-
Stir the reaction at room temperature to 60 °C for 6-24 hours.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove precipitated salts and concentrate the filtrate.
-
Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with aqueous ammonium chloride solution to remove copper salts, followed by water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography or recrystallization.
Rationale:
-
Dual Catalysis: The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst is essential for activating the terminal alkyne, allowing the reaction to proceed under milder conditions.[13][15]
-
Base: The amine base (e.g., TEA) serves both to neutralize the HBr generated and to deprotonate the alkyne, facilitating the formation of the copper acetylide.[14]
| Parameter | Condition | Rationale |
| Pd Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Both are effective Pd sources for this transformation. |
| Cu Co-catalyst | Copper(I) Iodide (CuI) | The most common and effective copper source.[15] |
| Base | Triethylamine (TEA), Diisopropylamine (DIPA) | Acts as both a base and often as a solvent. |
| Temperature | 25 - 70 °C | The reaction is often efficient at or slightly above room temperature.[13] |
Protocol 3: Buchwald-Hartwig Amination
Synthesis of Phenyl-bis(4-(phenylamino)phenyl)phosphine oxide
Procedure:
-
To a Schlenk tube or glovebox vial, add this compound (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., BINAP or XPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), 2.5-3.0 eq).
-
Seal the vessel, evacuate, and backfill with argon (3x).
-
Add aniline (2.2-2.5 eq) followed by an anhydrous, degassed solvent such as toluene or dioxane.
-
Heat the reaction mixture to 90-110 °C and stir for 12-24 hours.
-
After cooling, quench the reaction with water and extract with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Rationale:
-
Base: A strong base like NaOtBu is required to deprotonate the amine once it has coordinated to the palladium center, forming the key palladium-amido intermediate.[7]
-
Ligand: Bulky, electron-rich phosphine ligands (e.g., biarylphosphines like XPhos) are crucial. They promote the rate-limiting reductive elimination step and stabilize the active Pd(0) species.[22]
-
Anhydrous Conditions: The strong bases used are sensitive to moisture, and water can interfere with the catalytic cycle. Therefore, anhydrous conditions are critical for success.
| Parameter | Condition | Rationale |
| Pd Source | Pd(OAc)₂, Pd₂(dba)₃ | These are common and effective precatalysts that are reduced in situ to Pd(0). |
| Ligand | BINAP, XPhos, RuPhos | The choice of ligand is critical and substrate-dependent; biarylphosphine ligands are often superior.[25] |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | NaOtBu is a strong base for anilines; K₃PO₄ or Cs₂CO₃ are often used for less acidic amines.[22] |
| Solvent | Toluene, Dioxane | Aprotic solvents with relatively high boiling points are preferred. |
Applications of Synthesized Derivatives
The derivatives synthesized from this compound have significant potential in cutting-edge research fields.
-
Materials Science: By introducing extended π-conjugated systems (via Suzuki or Sonogashira coupling), novel materials for OLEDs can be developed. The phosphine oxide core provides excellent thermal stability and electron-transporting properties, while the appended groups can be used to tune the emission color, charge injection barriers, and morphology.[3][4][9]
-
Medicinal Chemistry and Drug Development: The phosphine oxide group is a bioisostere for other functional groups like amides or sulfonamides and can improve properties such as aqueous solubility and metabolic stability.[1] Using Buchwald-Hartwig amination to introduce various amine fragments can generate libraries of novel compounds for screening against biological targets. The success of the phosphine oxide-containing drug Brigatinib highlights the potential of this chemical space.[1]
Conclusion
This compound is a powerful and versatile building block for the synthesis of a wide range of functionalized triarylphosphine oxides. The strategic application of modern palladium-catalyzed cross-coupling reactions—including the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions—provides researchers with a robust toolkit to systematically modify its structure. The protocols and insights provided in this guide are intended to empower scientists in materials science and drug discovery to explore this promising class of compounds and develop novel molecules with tailored properties.
References
-
A phosphine oxide derivative as a universal electron transport material for organic light-emitting diodes. Journal of Materials Chemistry. Available at: [Link]
-
Von Ruden, A. L., et al. (2012). Phosphine Oxide Based Electron Transporting and Hole Blocking Materials for Blue Electrophosphorescent Organic Light Emitting Devices. Chemistry of Materials. Available at: [Link]
-
High Triplet Energy Polymers Containing Phosphine Oxide as Novel Hosts for Solution-Processable Organic Light-Emitting Diodes. Macromolecules. (2023). Available at: [Link]
-
Phosphine Oxide Based Electron Transporting and Hole Blocking Materials for Blue Electrophosphorescent Organic Light Emitting Devices. ResearchGate. Available at: [Link]
-
Pure-organic phosphine oxide luminescent materials. ResearchGate. (2020). Available at: [Link]
-
Sonogashira coupling. Wikipedia. Available at: [Link]
-
Palladium-Catalyzed C–P Cross-Coupling between (Het)aryl Halides and Secondary Phosphine Oxides. ResearchGate. Available at: [Link]
-
Zakirova, G. G., et al. (2019). Palladium-Catalyzed C-P Cross-Coupling between (Het)aryl Halides and Secondary Phosphine Oxides. Synthesis. Available at: [Link]
-
Palladium-Catalyzed C–P Bond-Forming Reactions of Aryl Nonaflates Accelerated by Iodide. The Journal of Organic Chemistry. Available at: [Link]
-
Novel Synthesis of Bis(4-bromophenyl)phosphine Oxide and Its Application in the Preparation of Water-soluble Phosphine Precursors. Semantic Scholar. Available at: [Link]
-
Palladium-Catalyzed C–P Bond-Forming Reactions of Aryl Nonaflates Accelerated by Iodide. ACS Publications. (2021). Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Royal Society of Chemistry. Available at: [Link]
-
Heck Reaction. Organic Chemistry Portal. Available at: [Link]
-
Keglevich, G. (2021). Focusing on the Catalysts of the Pd- and Ni-Catalyzed Hirao Reactions. MDPI. Available at: [Link]
-
The Buchwald-Hartwig Amination Reaction. YouTube. (2012). Available at: [Link]
-
Buchwald-Hartwig Coupling. Organic Synthesis. Available at: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. (2023). Available at: [Link]
-
Nucleophilic aromatic substitution. Wikipedia. Available at: [Link]
-
Triphenylphosphine Oxide: A Versatile Covalent Functionality for Carbon Nanotubes. Wiley Online Library. Available at: [Link]
-
This compound (C18H13Br2OP). PubChemLite. Available at: [Link]
-
Sonogashira Coupling. SynArchive. Available at: [Link]
-
This compound. PubChem. Available at: [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Sterically hindered P,N-type amidophosphines... Dalton Transactions. (2015). Available at: [Link]
-
Synthesis, characterization, and photophysical properties of novel 9-phenyl-9-phosphafluorene oxide derivatives. Beilstein Journals. Available at: [Link]
-
16.6 Nucleophilic Aromatic Substitution. OpenStax. Available at: [Link]
-
Heck Reaction. Chemistry LibreTexts. (2023). Available at: [Link]
-
Triphenylphosphine oxide. Wikipedia. Available at: [Link]
-
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. (2024). Available at: [Link]
-
Sonogashira Coupling Reaction. YouTube. (2016). Available at: [Link]
-
Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube. (2021). Available at: [Link]
-
Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. PubMed. (2013). Available at: [Link]
-
Suzuki-reaction of 4-bromophenol with phenyl boronic acid into 4-phenylphenol. ResearchGate. Available at: [Link]
-
16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. (2018). Available at: [Link]
-
Synthesis of N, N-Bis([1,1′-Biphenyl]-4-ylmethyl)-4-morpholinoaniline derivatives via SMC reaction... Arabian Journal of Chemistry. (2024). Available at: [Link]
-
Gold nanoparticles functionalized by phosphine oxide derivatives... PubMed Central. Available at: [Link]
-
16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]
-
Facile Synthesis of Bis-Diphenylphosphine Oxide as a Flame Retardant for Epoxy Resins. MDPI. (2024). Available at: [Link]
-
Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. Available at: [Link]
-
Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor. Available at: [Link]
-
Facile Synthesis of Bis-Diphenylphosphine Oxide as a Flame Retardant for Epoxy Resins. MDPI. (2024). Available at: [Link]
Sources
- 1. Application of Phosphine Oxide in Medicinal Chemistry [bldpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. A phosphine oxide derivative as a universal electron transport material for organic light-emitting diodes - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. PubChemLite - this compound (C18H13Br2OP) [pubchemlite.lcsb.uni.lu]
- 6. Applications of Triphenylphosphine oxide_Chemicalbook [chemicalbook.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. youtube.com [youtube.com]
- 12. synarchive.com [synarchive.com]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. youtube.com [youtube.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Heck Reaction [organic-chemistry.org]
- 18. m.youtube.com [m.youtube.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. youtube.com [youtube.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. organic-synthesis.com [organic-synthesis.com]
- 23. Synthesis of <i>N, N</i>-Bis([1,1′-Biphenyl]-4-ylmethyl)-4-morpholinoaniline derivatives via SMC reaction: Assessing their anti-seizure potential through electroencephalogram evaluation and molecular docking studies - Arabian Journal of Chemistry [arabjchem.org]
- 24. researchgate.net [researchgate.net]
- 25. rsc.org [rsc.org]
Application Notes & Protocols: Bis(4-bromophenyl)phenylphosphine oxide in Advanced Polymer Chemistry
This guide provides researchers, scientists, and professionals in polymer and materials science with a comprehensive overview of bis(4-bromophenyl)phenylphosphine oxide (BDPPO). We will explore its fundamental properties, key applications as a reactive flame retardant and a monomer for high-performance polymers, and detailed, field-proven protocols for its practical implementation.
Introduction: The Strategic Advantage of BDPPO
This compound is a highly functionalized organophosphorus compound distinguished by its unique molecular architecture. The structure incorporates a central pentavalent phosphorus atom double-bonded to an oxygen atom (a phosphine oxide group), a phenyl group, and two 4-bromophenyl groups. This combination of a thermally stable phosphine oxide moiety and bromine atoms makes BDPPO a strategic component in the design of advanced polymers.
Polymers containing phosphine oxide groups are known for their excellent thermal and oxidative stability, inherent flame resistance, and enhanced solubility.[1] The bromine atoms in BDPPO provide a synergistic flame-retardant effect, allowing it to act via multiple mechanisms. When chemically integrated into a polymer backbone, it overcomes the common issue of plasticizer migration or leaching associated with additive flame retardants.[1] This guide details its application both as a reactive flame retardant in thermosets like epoxy resins and as a key monomer in the synthesis of high-performance poly(arylene ether)s.
Physicochemical Properties & Safety Data
A thorough understanding of the physical and chemical properties of a reagent is fundamental to its successful application and safe handling.
| Property | Value | Reference |
| CAS Number | 93869-52-4 | |
| Molecular Formula | C₁₈H₁₃Br₂OP | |
| Molecular Weight | 436.08 g/mol | |
| Appearance | White to off-white powder/crystal | [2] |
| Purity | Typically >98% | [2] |
| Storage | 2-8 °C |
Safety & Handling: BDPPO should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is required. In case of skin contact, wash the affected area with plenty of water.[2] Always consult the material safety data sheet (MSDS) before use.
Core Application: A Dual-Action Reactive Flame Retardant
The primary application of BDPPO is as a reactive flame retardant. Its efficacy stems from a powerful, dual-action mechanism that disrupts the combustion cycle in both the condensed (solid) and gas phases. The presence of both phosphorus and halogen elements within the same molecule creates a synergistic effect.
Mechanism of Action:
-
Condensed-Phase Action (Phosphorus): During thermal decomposition, the phosphine oxide moiety promotes dehydration and cross-linking of the polymer matrix.[3][4] This process enhances the formation of a stable, insulating layer of char on the polymer's surface. This char layer acts as a physical barrier, limiting the transfer of heat to the underlying material and slowing the release of flammable volatile compounds.[1]
-
Gas-Phase Action (Bromine & Phosphorus): The bromine atoms are released as radical species (e.g., HBr) into the gas phase. These species actively interfere with and quench the high-energy H• and OH• radicals that propagate the combustion chain reaction.[3] Additionally, some phosphorus compounds can volatilize and act as flame inhibitors in the gas phase.[5]
This dual mechanism is highly efficient, often allowing polymers to achieve high flame-retardant ratings like UL-94 V-0 at relatively low incorporation levels.[6][7]
Application Protocol: Synthesis of a Flame-Retardant Epoxy Resin
This protocol details the incorporation of BDPPO as a reactive flame retardant into a standard diglycidyl ether of bisphenol A (DGEBA) epoxy system. The methodology is adapted from established procedures for phosphorus-containing flame retardants.[6][8]
Materials:
-
Diglycidyl ether of bisphenol A (DGEBA) epoxy resin
-
This compound (BDPPO)
-
4,4'-Diaminodiphenyl sulfone (DDS) or other suitable amine curing agent
-
Polytetrafluoroethylene (PTFE) molds
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Vacuum oven
Workflow Diagram:
Step-by-Step Procedure:
-
Resin Preparation: Place the calculated amount of DGEBA resin into a three-neck flask. Heat the resin to 120 °C under a nitrogen atmosphere with mechanical stirring to reduce its viscosity.
-
BDPPO Incorporation: Gradually add the desired weight percentage of BDPPO to the preheated resin. The amount will depend on the target phosphorus and bromine content. Causality: A slow addition prevents clumping and ensures uniform dispersion.
-
Dissolution: Increase the temperature to 180 °C and continue stirring until the BDPPO powder is completely dissolved, resulting in a homogenous, transparent solution.[6] Causality: This step ensures the BDPPO is molecularly integrated, a key for a reactive system.
-
Addition of Curing Agent: Add the stoichiometric amount of the DDS curing agent to the mixture. The typical ratio of epoxy groups to amine hydrogens (N-H) is 1:1. Continue stirring at 180 °C until the DDS is fully dissolved.
-
Degassing: Subject the mixture to a vacuum for 3-5 minutes to remove any entrapped air bubbles, which could create voids in the final cured material.[6]
-
Casting: Carefully pour the hot, degassed solution into preheated PTFE molds.
-
Curing: Place the molds in a programmable oven. A typical curing schedule is 2 hours at 120 °C followed by 2 hours at 180 °C.[6] Allow the samples to cool slowly to room temperature to prevent internal stresses.
Core Application: Monomer for High-Performance Polymers
The two bromine atoms on BDPPO are excellent leaving groups for nucleophilic aromatic substitution reactions, making it a valuable monomer for synthesizing high-performance polymers like poly(arylene ether phosphine oxide)s (PAEPOs). These polymers are prized for their high glass transition temperatures (Tg), excellent thermal stability, and inherent flame retardancy.[9][10]
Synthesis Strategy: BDPPO can be copolymerized with various bisphenols (e.g., Bisphenol A, 4,4'-(Hexafluoroisopropylidene)diphenol) in the presence of a weak base like potassium carbonate. The phosphine oxide group enhances the reactivity of the bromine atoms, facilitating the polymerization.
Application Protocol: Synthesis of a Poly(arylene ether phosphine oxide)
This protocol describes a typical nucleophilic aromatic substitution polymerization to create a PAEPO.
Materials:
-
This compound (BDPPO)
-
4,4'-(Hexafluoroisopropylidene)diphenol (Bisphenol AF)
-
Anhydrous potassium carbonate (K₂CO₃)
-
N,N-Dimethylacetamide (DMAc)
-
Toluene
-
Methanol
-
Deionized water
Equipment:
-
Three-neck round-bottom flask with Dean-Stark trap and condenser
-
Mechanical stirrer
-
Nitrogen inlet/outlet
-
Heating mantle with temperature controller
Step-by-Step Procedure:
-
Reactor Setup: In a flask equipped with a stirrer, nitrogen inlet, and a Dean-Stark trap, add equimolar amounts of BDPPO and Bisphenol AF, along with an excess of K₂CO₃ (approx. 1.5-2.0 equivalents per phenol group).
-
Solvent Addition: Add DMAc and toluene (e.g., a 4:1 v/v ratio) to the flask. The toluene acts as an azeotropic agent to remove water.
-
Azeotropic Dehydration: Heat the reaction mixture to reflux (around 140-150 °C) for 3-4 hours to azeotropically remove water generated from the phenoxide formation. Causality: Anhydrous conditions are critical for achieving high molecular weight polymers in nucleophilic substitution reactions.
-
Polymerization: After dehydration, drain the toluene from the Dean-Stark trap and raise the temperature to 160-170 °C to initiate polymerization. The reaction is typically run for 12-24 hours, during which the viscosity of the solution will noticeably increase.
-
Precipitation and Purification: Cool the viscous polymer solution to room temperature and dilute it with additional DMAc if necessary. Slowly pour the solution into a large excess of stirring methanol or a methanol/water mixture to precipitate the polymer.
-
Washing: Filter the fibrous polymer precipitate and wash it thoroughly several times with deionized water to remove salts and then with methanol to remove residual solvent and low molecular weight oligomers.
-
Drying: Dry the purified polymer in a vacuum oven at 100-120 °C until a constant weight is achieved.
Characterization & Expected Performance
The resulting polymers can be characterized using standard techniques to verify their structure and performance.
| Parameter | Technique | Typical Expected Results for BDPPO-Polymers |
| Flame Retardancy | Limiting Oxygen Index (LOI), UL-94 Vertical Burn | LOI values can reach >30%.[4] A UL-94 V-0 rating is often achievable.[6][7] |
| Thermal Stability | Thermogravimetric Analysis (TGA) | 5% weight loss temperature (T₅%) often exceeds 400 °C in N₂.[9][10] High char yields are expected. |
| Glass Transition | Differential Scanning Calorimetry (DSC) | Tg values for PAEPOs are typically high, often in the range of 180-250 °C.[10][11] |
| Molecular Weight | Gel Permeation Chromatography (GPC) | High molecular weights (Mn > 20,000 g/mol ) are indicative of successful polymerization. |
| Structural Verification | FTIR, ¹H NMR, ³¹P NMR | Spectra will confirm the incorporation of the phosphine oxide group and the polymer backbone structure.[9] |
Conclusion
This compound is a versatile and powerful building block in modern polymer chemistry. Its unique structure provides a pre-packaged solution for imparting excellent flame retardancy through a synergistic phosphorus-bromine mechanism. Furthermore, its utility as a monomer enables the creation of high-performance polymers with superior thermal stability and processability. The protocols outlined in this guide provide a robust foundation for researchers to explore and leverage the significant advantages of BDPPO in developing next-generation materials.
References
-
Schartel, B. (2010). Phosphorus-based Flame Retardancy Mechanisms—Old Hat or a Starting Point for Future Development? Materials, 3(10), 4710-4745. [Link]
-
Raju, G., et al. (2022). Phosphorus‐Based Polymeric Flame Retardants – Recent Advances and Perspectives. Macromolecular Chemistry and Physics, 223(18), 2200175. [Link]
-
Li, Y., et al. (2024). Facile Synthesis of Bis-Diphenylphosphine Oxide as a Flame Retardant for Epoxy Resins. Polymers, 16(18), 2635. [Link]
-
Gaan, S., et al. (2017). Phosphine oxide based polyimides: structure–property relationships. RSC Advances, 7(85), 54203-54218. [Link]
-
Korobeinichev, O. P., et al. (2023). Mechanisms of the Action of Fire-Retardants on Reducing the Flammability of Certain Classes of Polymers and Glass-Reinforced Plastics Based on the Study of Their Combustion. Polymers, 15(13), 2898. [Link]
-
MDPI. (2024). Facile Synthesis of Bis-Diphenylphosphine Oxide as a Flame Retardant for Epoxy Resins. Polymers, 16(18), 2635. [Link]
-
Li, Q.-M., et al. (2011). Synthesis, Characterization and Properties of a Novel Fluorine-contained Poly(arylene ether) Containing Phenylphosphine Oxide. Chemical Journal of Chinese Universities, 32(8), 1904-1909. [Link]
-
MDPI. (2024). Facile Synthesis of Bis-Diphenylphosphine Oxide as a Flame Retardant for Epoxy Resins. Polymers, 16(18), 2635. [Link]
-
Zhang, Y., Tebby, J. C., & Wheeler, J. W. (1997). Polyamides incorporating phosphine oxide groups. III. Polymerisation of bis[4-(2-aminoethyl)aminophenyl]-phenylphosphine oxide with dicarboxylic acids. Journal of Polymer Science Part A: Polymer Chemistry, 35(14), 2865–2870. [Link]
-
ResearchGate. (2024). Facile Synthesis of Bis-Diphenylphosphine Oxide as a Flame Retardant for Epoxy Resins. [Link]
-
Szolnoki, B., et al. (2023). Eco-friendly Synthesis of Novel Phosphorus Flame Retardants for Multiple Purposes. Periodica Polytechnica Chemical Engineering, 67(4), 573-581. [Link]
-
Hergenrother, P. M., et al. (1996). Poly(arylene ether)s Containing Phenylphosphine Oxide Groups. Journal of Polymer Science Part A: Polymer Chemistry, 34(1), 129-141. [Link]
Sources
- 1. Phosphine oxide based polyimides: structure–property relationships - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10493F [pubs.rsc.org]
- 2. This compound | 93869-52-4 | TCI EUROPE N.V. [tcichemicals.com]
- 3. Phosphorus-based Flame Retardancy Mechanisms—Old Hat or a Starting Point for Future Development? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Facile Synthesis of Bis-Diphenylphosphine Oxide as a Flame Retardant for Epoxy Resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis, Characterization and Properties of a Novel Fluorine-contained Poly(arylene ether) Containing Phenylphosphine Oxide [cjcu.jlu.edu.cn]
- 10. researchgate.net [researchgate.net]
- 11. Sci-Hub. Polyamides incorporating phosphine oxide groups. III. Polymerisation of bis[4-(2-aminoethyl)aminophenyl]-phenylphosphine oxide with dicarboxylic acids / Journal of Polymer Science Part A: Polymer Chemistry, 1997 [sci-hub.box]
Applications of Bis(4-bromophenyl)phenylphosphine Oxide in Medicinal Chemistry: A Technical Guide for Drug Discovery Professionals
Introduction: Unlocking the Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, the relentless pursuit of novel molecular architectures with enhanced therapeutic properties is paramount. Bis(4-bromophenyl)phenylphosphine oxide emerges as a highly valuable and versatile building block in this endeavor. Its unique combination of a central phosphine oxide core and two reactive bromophenyl arms offers a strategic advantage for the synthesis of diverse compound libraries targeting a wide range of biological targets. The phosphine oxide moiety is not merely a structural linker; it is a key pharmacophoric element. As demonstrated by the FDA-approved anaplastic lymphoma kinase (ALK) inhibitor, Brigatinib, the inclusion of a phosphine oxide group can significantly enhance a molecule's biological activity and pharmacokinetic profile.[1] This is attributed to the phosphoryl oxygen's ability to act as a strong hydrogen bond acceptor, a property that can facilitate crucial interactions with protein active sites. Furthermore, the polarity of the phosphine oxide group can improve the aqueous solubility and metabolic stability of drug candidates, addressing common challenges in drug development.[1]
The symmetrical nature of this compound, coupled with the presence of two bromine atoms, provides a robust platform for creating C2-symmetric molecules or for the divergent synthesis of complex, unsymmetrical structures. The bromine atoms serve as versatile handles for a variety of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of a wide array of chemical functionalities. This technical guide provides detailed application notes and protocols for leveraging this compound in key synthetic transformations relevant to modern drug discovery.
Core Attributes of this compound
| Property | Value | Reference |
| CAS Number | 93869-52-4 | [2] |
| Molecular Formula | C₁₈H₁₃Br₂OP | [2][3] |
| Molecular Weight | 436.08 g/mol | [2] |
| Appearance | White to off-white solid | |
| Key Features | - Central phosphine oxide core (H-bond acceptor) - Two reactive bromophenyl groups for cross-coupling - Symmetrical scaffold for diverse library synthesis | [1] |
Application I: Synthesis of Bis-Aryl Scaffolds via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, prized for its functional group tolerance and mild reaction conditions. For this compound, a twofold Suzuki-Miyaura coupling provides a straightforward entry into a vast chemical space of bis-aryl phosphine oxides. These resulting molecules can serve as scaffolds for a variety of therapeutic targets, including protein kinases, where the extended aromatic systems can engage in crucial π-stacking and hydrophobic interactions within the ATP-binding pocket.
Causality in Experimental Design:
The choice of palladium catalyst, ligand, and base is critical for achieving high yields and preventing side reactions. A phosphine ligand such as SPhos or XPhos is often employed to enhance the catalytic activity of the palladium center, facilitating the oxidative addition of the aryl bromide. The use of a carbonate base like potassium carbonate is standard, providing the necessary basicity for the transmetalation step without being overly harsh on sensitive functional groups that may be present on the boronic acid coupling partner. The solvent system of dioxane and water is a common choice, as it effectively solubilizes both the organic and inorganic reagents.
Protocol 1: General Procedure for Twofold Suzuki-Miyaura Cross-Coupling
Objective: To synthesize a bis-aryl phosphine oxide derivative for a kinase inhibitor screening library.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (2.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv)
-
SPhos (0.1 equiv)
-
Potassium carbonate (K₂CO₃, 4.0 equiv)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon atmosphere
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 equiv), the desired arylboronic acid (2.2 equiv), Palladium(II) acetate (0.05 equiv), SPhos (0.1 equiv), and potassium carbonate (4.0 equiv).
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add 1,4-dioxane and water in a 4:1 ratio to achieve a substrate concentration of 0.1 M.
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired bis-aryl phosphine oxide.
Caption: Suzuki-Miyaura Coupling Workflow
Application II: Introduction of Alkynyl Moieties via Sonogashira Coupling
The Sonogashira coupling reaction is a powerful tool for the formation of carbon-carbon bonds between sp²-hybridized aryl halides and sp-hybridized terminal alkynes. This reaction allows for the introduction of linear alkynyl groups, which can act as rigid linkers or as precursors for further transformations in drug design. In the context of this compound, a twofold Sonogashira coupling can generate symmetrical bis-alkynyl phosphine oxides. These products are of interest as potential inhibitors of enzymes such as reverse transcriptase or for use in the construction of more complex heterocyclic systems.
Causality in Experimental Design:
The Sonogashira reaction typically employs a dual-catalyst system of palladium and a copper(I) salt. The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to form a copper acetylide intermediate, which enhances the rate of transmetalation. A phosphine ligand, such as triphenylphosphine (PPh₃), is used to stabilize the palladium catalyst. An amine base, such as triethylamine (Et₃N), is used to both neutralize the HX byproduct and act as a solvent. The reaction is carried out under an inert atmosphere to prevent the oxidative homocoupling of the terminal alkyne (Glaser coupling).
Protocol 2: General Procedure for Twofold Sonogashira Coupling
Objective: To synthesize a bis-alkynyl phosphine oxide for further elaboration into a heterocyclic drug scaffold.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (2.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.05 equiv)
-
Copper(I) iodide (CuI, 0.1 equiv)
-
Triphenylphosphine (PPh₃, 0.1 equiv)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.05 equiv), copper(I) iodide (0.1 equiv), and triphenylphosphine (0.1 equiv).
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add anhydrous THF and triethylamine in a 2:1 ratio to achieve a substrate concentration of 0.2 M.
-
Add the terminal alkyne (2.5 equiv) dropwise to the reaction mixture at room temperature.
-
Heat the reaction to 60-70 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter off the triethylammonium bromide salt.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous ammonium chloride, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Sonogashira Coupling Pathway
Application III: Synthesis of Bis-Amino Derivatives via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are prevalent motifs in pharmaceuticals. This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds under relatively mild conditions, tolerating a wide range of functional groups. Applying this methodology to this compound enables the synthesis of bis-amino phosphine oxides. These compounds can be valuable intermediates for the synthesis of kinase inhibitors, where the amino groups can be further functionalized to interact with the hinge region of the kinase active site.
Causality in Experimental Design:
The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand and base. Bulky, electron-rich phosphine ligands, such as those from the Buchwald or Hartwig groups, are essential for promoting both the oxidative addition and the reductive elimination steps of the catalytic cycle. A strong, non-nucleophilic base like sodium tert-butoxide is typically required to deprotonate the amine and facilitate its coordination to the palladium center. Toluene is a common solvent for this transformation, and the reaction is run under a strict inert atmosphere to protect the electron-rich and air-sensitive catalyst.
Protocol 3: General Procedure for Twofold Buchwald-Hartwig Amination
Objective: To synthesize a bis-amino phosphine oxide as a key intermediate for a novel class of kinase inhibitors.
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (2.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv)
-
Xantphos (0.08 equiv)
-
Sodium tert-butoxide (NaOtBu, 3.0 equiv)
-
Anhydrous Toluene
-
Nitrogen or Argon atmosphere
Procedure:
-
In a glovebox or under a robust inert atmosphere, add sodium tert-butoxide (3.0 equiv) to a flame-dried Schlenk tube.
-
In a separate flask, dissolve this compound (1.0 equiv), Pd₂(dba)₃ (0.02 equiv), and Xantphos (0.08 equiv) in anhydrous toluene.
-
Add this solution to the Schlenk tube containing the base.
-
Add the amine (2.5 equiv) to the reaction mixture.
-
Seal the Schlenk tube and heat the reaction mixture to 100-110 °C for 16-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Buchwald-Hartwig Catalytic Cycle Logic
Conclusion and Future Outlook
This compound is a powerful and versatile scaffold for medicinal chemistry. The strategic placement of a phosphine oxide core and two reactive bromophenyl groups provides a unique opportunity to generate diverse libraries of compounds with enhanced drug-like properties. The protocols outlined in this guide for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions provide a solid foundation for researchers to explore the vast chemical space accessible from this starting material. The resulting bis-functionalized phosphine oxides are promising candidates for a range of therapeutic targets, particularly in the area of kinase inhibition. As the importance of the phosphine oxide moiety in drug design continues to be recognized, the applications of this compound are poised to expand, contributing to the discovery of the next generation of innovative medicines.
References
- (Reference to a relevant Suzuki-Miyaura review or a paper using a similar dibromoarom
- (Reference to a relevant Sonogashira review or a paper using a similar dibromoarom
- (Reference to a relevant Buchwald-Hartwig amin
- (Reference discussing the importance of kinase inhibitors in drug discovery)
- (Reference detailing the synthesis of Brigatinib or a similar phosphine oxide-containing drug)
- (Reference on the physicochemical benefits of phosphine oxides in medicinal chemistry)
-
PubChem. This compound. Available at: [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of Bis(4-bromophenyl)phenylphosphine Oxide
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of Bis(4-bromophenyl)phenylphosphine oxide. Here, we address common challenges and provide practical, field-proven solutions to improve reaction yield and purity.
I. Overview of Synthesis
The most common and economically viable method for synthesizing this compound involves the reaction of a Grignard reagent with a phosphorus source.[1] A typical route is the reaction of 4-bromophenylmagnesium bromide with phenylphosphonic dichloride. This method, while effective, is sensitive to reaction conditions, and several factors can lead to reduced yields and the formation of impurities.
A general reaction scheme is as follows:
Step 1: Grignard Reagent Formation 4-Br-C₆H₄Br + Mg → 4-Br-C₆H₄MgBr
Step 2: Reaction with Phenylphosphonic Dichloride 2 (4-Br-C₆H₄MgBr) + C₆H₅P(O)Cl₂ → (4-Br-C₆H₄)₂P(O)C₆H₅ + 2 MgBrCl
Understanding the nuances of this process is critical for success. This guide will walk you through potential pitfalls and their solutions.
II. Troubleshooting Guide: Question & Answer Format
This section addresses specific issues you may encounter during the synthesis.
Q1: My Grignard reagent formation is sluggish or fails to initiate. What can I do?
A1: This is a common issue. The formation of the Grignard reagent is highly sensitive to the presence of moisture and the quality of the magnesium.[2][3]
-
Moisture Contamination: Ensure all glassware is rigorously flame-dried under vacuum and cooled under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents, preferably freshly distilled or from a solvent purification system. Even trace amounts of water will quench the Grignard reagent as it forms.[3]
-
Magnesium Activation: The surface of magnesium turnings can oxidize, preventing the reaction.
-
Mechanical Activation: Briefly grind the magnesium turnings in a dry mortar and pestle before use to expose a fresh surface.
-
Chemical Activation: Add a small crystal of iodine to the reaction flask. The iodine reacts with the magnesium surface, cleaning it and helping to initiate the reaction. You should observe the disappearance of the iodine color as the reaction begins.[2]
-
-
Solvent Choice: While diethyl ether is commonly used, tetrahydrofuran (THF) can be a better solvent for stabilizing the Grignard reagent.[2]
Q2: The yield of my final product is low, and I have a significant amount of side products. What are the likely causes and solutions?
A2: Low yields are often due to side reactions involving the Grignard reagent or the phosphorus electrophile.
-
Wurtz-type Coupling: A major side reaction is the coupling of the Grignard reagent with the starting aryl halide (4-dibromobenzene in this case) to form a biphenyl derivative.[2]
-
Slow Addition: Add the 4-dibromobenzene to the magnesium turnings slowly to maintain a low concentration of the aryl halide in the reaction mixture.
-
Temperature Control: Maintain a gentle reflux during Grignard formation. Overheating can promote side reactions.[4]
-
-
Reaction with Phenylphosphonic Dichloride: The reaction of the Grignard reagent with phenylphosphonic dichloride is exothermic and must be controlled.
-
Low Temperature: Perform the addition of the Grignard reagent to the phenylphosphonic dichloride solution at a low temperature (e.g., -78 °C to 0 °C) to minimize side reactions.[4]
-
Stoichiometry: Use a slight excess of the Grignard reagent (around 2.1 equivalents) to ensure complete reaction with the dichloride. However, a large excess can lead to the formation of other byproducts.
-
Q3: I am observing the formation of a significant amount of monophenyl and triphenyl phosphine oxide derivatives. How can I improve the selectivity for the desired bis-aryl product?
A3: The formation of these byproducts is typically due to incomplete reaction or scrambling of the aryl groups.
-
Controlled Addition: The dropwise addition of the Grignard reagent to the phenylphosphonic dichloride is crucial. A rapid addition can lead to localized high concentrations of the Grignard reagent, promoting over-addition to form triphenylphosphine oxide.
-
Alternative Phosphorus Source: Consider using a sequential substitution reaction. For instance, reacting phenylphosphonic dichloride with one equivalent of a less reactive Grignard reagent first, followed by the addition of the 4-bromophenylmagnesium bromide, can offer better control.[5]
Q4: My final product is difficult to purify. What are the best methods for isolating pure this compound?
A4: Purification can be challenging due to the presence of structurally similar byproducts.
-
Recrystallization: This is often the most effective method for purifying phosphine oxides.[6]
-
Solvent Selection: Experiment with different solvent systems. A good starting point is a mixture of a polar solvent in which the product is soluble at high temperatures (e.g., isopropanol, ethanol) and a nonpolar solvent in which it is less soluble (e.g., hexane, heptane).[6][7] The goal is to find a system where the desired product crystallizes out upon cooling, while the impurities remain in solution.[6]
-
-
Column Chromatography: If recrystallization is insufficient, silica gel column chromatography can be used. A gradient elution with a mixture of a nonpolar solvent (e.g., hexane or cyclohexane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically effective.[8][9]
-
Acid-Base Extraction: Tertiary phosphine oxides can be protonated with strong acids to form salts. This property can be exploited for purification by converting the phosphine oxide into a water-soluble salt, washing with an organic solvent to remove non-basic impurities, and then neutralizing to regenerate the purified phosphine oxide.[10]
III. Frequently Asked Questions (FAQs)
Q1: What is the role of anhydrous conditions in this synthesis? A1: Grignard reagents are extremely reactive towards protic sources, especially water.[3] Water will protonate the Grignard reagent, converting it into an alkane (in this case, bromobenzene) and rendering it inactive for the desired reaction. This is why all reagents, solvents, and glassware must be scrupulously dry.[2]
Q2: Can I use other organometallic reagents instead of a Grignard reagent? A2: Yes, organolithium reagents can also be used and are often more reactive than Grignard reagents.[4] However, their higher reactivity can sometimes lead to more side reactions if not handled carefully. For this specific synthesis, Grignard reagents generally provide a good balance of reactivity and selectivity.
Q3: How can I confirm the formation of my Grignard reagent before proceeding? A3: While visual cues like the disappearance of magnesium and a color change are indicative, you can perform a simple quench test. Take a small aliquot of the reaction mixture and quench it with D₂O. Analysis of the quenched sample by ¹H NMR will show the presence of the corresponding deuterated arene, confirming the formation of the Grignard reagent.[11]
Q4: What are the safety precautions I should take during this synthesis? A4: Diethyl ether and THF are highly flammable and should be handled in a well-ventilated fume hood away from ignition sources.[12] Grignard reagents are corrosive and react violently with water. Phenylphosphonic dichloride is corrosive and moisture-sensitive. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
IV. Experimental Protocols
Protocol 1: Synthesis of this compound
-
Preparation: Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Allow the apparatus to cool to room temperature under a stream of inert gas.
-
Grignard Formation: To the flask, add magnesium turnings (2.2 equivalents). In the dropping funnel, place a solution of 4-dibromobenzene (2.0 equivalents) in anhydrous THF.
-
Add a small portion of the 4-dibromobenzene solution to the magnesium. If the reaction does not start, add a crystal of iodine and gently warm the flask.
-
Once the reaction initiates (as evidenced by bubbling and a color change), add the remaining 4-dibromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
Reaction: In a separate flame-dried flask, prepare a solution of phenylphosphonic dichloride (1.0 equivalent) in anhydrous THF and cool it to -78 °C in a dry ice/acetone bath.
-
Slowly add the prepared Grignard reagent to the phenylphosphonic dichloride solution via a cannula or dropping funnel, maintaining the temperature below -60 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Work-up: Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Recrystallization
-
Dissolve the crude product in a minimum amount of a hot solvent mixture (e.g., isopropanol/hexane).
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath or refrigerator to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to obtain the purified this compound.
V. Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting workflow for low yield in the synthesis.
VI. References
-
BenchChem. (2025). Troubleshooting guide for Grignard reactions involving sterically hindered ketones.
-
Novel Synthesis of Bis(4-bromophenyl)phosphine Oxide and Its Application in the Preparation of Water-soluble Phosphine Precursors. Phosphorus, Sulfur, and Silicon and the Related Elements.
-
Takeda, Y., et al. (2017). Synthesis of Unsymmetrical Tertiary Phosphine Oxides via Sequential Substitution Reaction of Phosphonic Acid Dithioesters with Grignard Reagents. Organic Letters, 19(14), 3751–3754. [Link]
-
Tripolszky, A., & Keglevich, G. (2018). Synthesis of Secondary Phosphine Oxides by Substitution at Phosphorus by Grignard Reagents. Letters in Organic Chemistry, 15(5), 387-393. [Link]
-
Keglevich, G., et al. (2018). Synthesis of secondary phosphine oxides by substitution at phosphorus by Grignard reagents. ResearchGate. [Link]
-
ResearchGate. (n.d.). Proposed reaction of vinyl phosphine oxide 12 with a Grignard reagent. [Link]
-
Organic Chemistry Portal. (n.d.). Phosphine synthesis by reduction. [Link]
-
Wikipedia. (n.d.). Phosphine oxides. [Link]
-
Scribd. (n.d.). Phosphine Oxide. [Link]
-
Royal Society of Chemistry. (2020). Tertiary phosphines: preparation and reactivity. [Link]
-
Bako, P., et al. (2019). Enantioseparation of P-Stereogenic Secondary Phosphine Oxides and Their Stereospecific Transformation to Various Tertiary Phosphine Oxides and a Thiophosphinate. Molecules, 24(16), 2959. [Link]
-
Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. [Link]
-
Bartleby.com. (n.d.). Hydrolysis Grignard Reactions and Reduction. [Link]
-
Weiss, H. M. (2007). Side Reactions in a Grignard Synthesis. Journal of Chemical Education, 84(8), 1324. [Link]
-
ResearchGate. (n.d.). Optimization of the synthesis of piperidinylphosphine oxide 86. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of phosphine oxides. [Link]
-
Kadrowski, B. (2020). Wittig Reaction Experiment Part 3: Recrystallization and Melting Point. [Link]
-
Shenvi Lab. (n.d.). Work up tips: Reactions with Triphenylphosphine oxide. [Link]
-
Reddit. (2024). Troubleshooting turbo grignard reaction. [Link]
-
Blank, J. J., & Wolf, J. (2010). A Superior Method for the Reduction of Secondary Phosphine Oxides. Organic Letters, 12(15), 3344–3347. [Link]
-
Xiao, J. (2003). Catalytic Synthesis of Phosphines and Related Compounds. Current Organic Chemistry, 7(12), 1157-1172. [https://www.liverpool.ac.uk/~jxia/pdf files/review_coc_2003.pdf]([Link] files/review_coc_2003.pdf)
-
Zhang, Y., et al. (2018). Synthesis of phosphine oxide based amphiphilic molecules via ring-opening Wittig olefination of a macrocyclic phosphoranylidene and their property study as non-ionic surfactants. RSC Advances, 8(38), 21464-21468. [Link]
-
Levason, W., et al. (2017). Synthesis, purification, and characterization of phosphine oxides and their hydrogen peroxide adducts. Dalton Transactions, 46(31), 10247-10257. [Link]
-
Li, Y., et al. (2021). Facile Synthesis of Bis-Diphenylphosphine Oxide as a Flame Retardant for Epoxy Resins. Polymers, 13(21), 3791. [Link]
-
Google Patents. (1999). US5892121A - Purification of tertiary phosphine oxides.
-
ACS Publications. (2020). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. [Link]
-
Chemguide. (n.d.). grignard reagents. [Link]
-
ResearchGate. (2021). How to get rid of tri phenyl phosphine oxide (bi product)formed during synthesis of polymer?. [Link]
-
Semantic Scholar. (2020). Synthesis of Aryldiphenylphosphine Oxides by Quaternization of Tertiary Diphenylphosphines with Aryl Bromides Followed. [Link]
-
Master Organic Chemistry. (2016). Synthesis Problems Involving Grignard Reagents. [Link]
-
Reddit. (2021). Removal of triphenylphosphine oxide (TPPO) from product. [Link]
-
Etter, M. C., & Baures, P. W. (1988). Triphenylphosphine oxide as a crystallization aid. Journal of the American Chemical Society, 110(2), 639-640. [Link]
-
Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. [Link]
-
ResearchGate. (2017). Synthesis, purification, and characterization of phosphine oxides and their hydrogen peroxide adducts. [Link]
-
Chemistry LibreTexts. (2023). Reactions with Grignard Reagents. [Link]
-
Wikipedia. (n.d.). Transition metal complexes of phosphine oxides. [Link]
-
Mol-Instincts. (n.d.). Phosphine, bis(4-bromophenyl)phenyl- | CAS No.84591-80-0 Synthetic Routes. [Link]
Sources
- 1. Novel Synthesis of Bis(4-bromophenyl)phosphine Oxide and Its Application in the Preparation of Water-soluble Phosphine Precursors [cjcu.jlu.edu.cn]
- 2. reddit.com [reddit.com]
- 3. Hydrolysis Grignard Reactions and Reduction | bartleby [bartleby.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. youtube.com [youtube.com]
- 7. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. shenvilab.org [shenvilab.org]
- 9. researchgate.net [researchgate.net]
- 10. US5892121A - Purification of tertiary phosphine oxides - Google Patents [patents.google.com]
- 11. reddit.com [reddit.com]
- 12. chemguide.co.uk [chemguide.co.uk]
Technical Support Center: Bis(4-bromophenyl)phenylphosphine oxide Purification
Welcome to the technical support guide for the purification of Bis(4-bromophenyl)phenylphosphine oxide (BBPPO). This document provides researchers, scientists, and drug development professionals with in-depth, field-proven insights into common purification challenges. It is structured as a series of frequently asked questions and troubleshooting scenarios to directly address issues encountered during experimental work.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the purification of this compound.
Q1: What is the most common and effective method for purifying crude this compound?
A1: For most applications, recrystallization is the most efficient and scalable method for purifying this compound. This compound is typically a white to off-white solid, making it an excellent candidate for crystallization.[1][2] For removing closely related phosphine oxide impurities or baseline material, flash column chromatography is the preferred secondary method.
Q2: What are the key physical properties I should be aware of before starting purification?
A2: Understanding the physical properties is critical for designing a purification strategy. Key data points are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₃Br₂OP | [3][4][5] |
| Molecular Weight | ~436.08 g/mol | [5] |
| Appearance | White to almost white powder or crystal | [1] |
| Melting Point | 152-156 °C (Note: some suppliers report lower ranges, e.g., 107°C, which may indicate impurities) | [2][3] |
| Solubility | Practically insoluble in water; very slightly soluble in chloroform; soluble in methanol; very soluble in N,N-Dimethylformamide (DMF). | [3] |
Q3: What are the likely impurities in a crude sample of this compound?
A3: Impurities are typically byproducts from the synthesis. Common synthetic routes, such as Grignard reactions with phenylphosphonic dichloride, can lead to several impurities:
-
Triphenylphosphine oxide (TPPO): From reaction with residual phenylmagnesium bromide.
-
Tris(4-bromophenyl)phosphine oxide: From reaction with excess bromophenylmagnesium bromide.
-
Unreacted starting materials: Such as bromobenzene or phenylphosphonic dihalides.
-
Phosphinic acid byproducts: Formed by hydrolysis of intermediates.
Q4: How can I monitor the purification progress effectively?
A4: Thin-Layer Chromatography (TLC) is the most common and rapid method. Use a silica gel plate (Silica Gel 60 F₂₅₄) and an appropriate eluent system, such as a mixture of hexanes and ethyl acetate. The high polarity of the phosphine oxide group (P=O) means it will have a relatively low Rf value. Staining with potassium permanganate (KMnO₄) can help visualize the spots. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) (for purity >98%) are recommended.[1][2]
Purification Workflow & Methodologies
A logical workflow is essential for achieving high purity efficiently. The diagram below outlines the recommended process from crude material to a fully characterized final product.
Caption: General purification workflow for this compound.
Protocol 1: Recrystallization
This is the most effective first-pass purification technique. The choice of solvent is critical and relies on the compound being highly soluble at high temperatures and poorly soluble at low temperatures.
Step-by-Step Methodology:
-
Solvent Selection: Based on solubility data, a mixed solvent system is often ideal.[3] A common choice is Ethanol/Water or Methanol . Isopropanol can also be effective.
-
Dissolution: Place the crude BBPPO in an Erlenmeyer flask. Add the minimum amount of hot ethanol (or methanol) required to fully dissolve the solid. This should be done on a hot plate with stirring.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat. Slowly add deionized water dropwise until the solution becomes slightly turbid (cloudy). This indicates the saturation point has been reached.
-
Cooling: Allow the flask to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation. Slow cooling is key to forming large, pure crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent (the same ethanol/water mixture) to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to yield pure this compound as a white crystalline solid.
Protocol 2: Flash Column Chromatography
Use this method when recrystallization fails to remove impurities with similar solubility profiles.
Step-by-Step Methodology:
-
Solvent System (Eluent) Selection: Use TLC to determine an optimal eluent. A good starting point is a gradient of Ethyl Acetate (EtOAc) in Hexanes. Aim for an Rf value of ~0.25-0.35 for the desired compound.[6] A typical system might be 20-40% EtOAc in Hexanes.
-
Column Packing: Pack a glass column with silica gel (230-400 mesh) using the wet slurry method with your initial, least polar eluent.[7][8]
-
Sample Loading: Dissolve the crude BBPPO in a minimal amount of dichloromethane (DCM) or the eluent. For less soluble compounds, a "dry loading" technique is preferable: adsorb the crude material onto a small amount of silica gel, remove the solvent, and load the resulting free-flowing powder onto the top of the column.[6]
-
Elution: Begin elution with the starting solvent mixture. Gradually increase the polarity (e.g., increase the percentage of EtOAc) to move the compound down the column.
-
Fraction Collection: Collect fractions in test tubes and monitor them by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
Troubleshooting Guide
This section provides solutions to specific problems that may arise during the purification process.
Caption: Decision tree for common purification problems.
Problem 1: During recrystallization, my product "oils out" instead of forming crystals.
-
Cause: The compound's solubility in the chosen solvent is too high, or the solution is cooling too rapidly, causing it to come out of solution above its melting point.
-
Solution 1 (Increase Solvent Volume): The concentration of the compound may be too high. Add more of the primary hot solvent (e.g., ethanol) to the oiled-out mixture until it redissolves, then attempt to cool it again, this time much more slowly.
-
Solution 2 (Change Solvent System): The chosen solvent system may be inappropriate. Switch to a different solvent or solvent mixture. For example, if using ethanol/water, try isopropanol or an ethyl acetate/hexanes mixture.
-
Solution 3 (Induce Crystallization): Try scratching the inside of the flask with a glass rod at the solvent line to create a nucleation site. Alternatively, add a "seed crystal" from a previous successful batch.
Problem 2: My yield after purification is extremely low.
-
Cause A (Incomplete Precipitation): The product may still be partially dissolved in the mother liquor.
-
Solution: Ensure the crystallization mixture has been cooled for a sufficient amount of time (e.g., >1 hour in an ice bath). You can also try placing the flask in a freezer for a short period, being careful not to freeze the solvent.
-
-
Cause B (Excessive Washing): Washing the collected crystals with too much or with warm solvent can redissolve a significant portion of the product.
-
Solution: Always use a minimal amount of ice-cold solvent for washing the filter cake.
-
-
Cause C (Premature Crystallization): If performing a hot filtration, the product may have crystallized in the filter funnel.
-
Solution: Ensure the funnel and receiving flask are pre-heated. Use a fluted filter paper for faster filtration. If material crashes out, you can try washing it through with more hot solvent.
-
Problem 3: My NMR/TLC shows a persistent impurity even after multiple recrystallizations.
-
Cause: The impurity has a very similar solubility profile to your target compound, making separation by recrystallization difficult. This is common with structurally similar phosphine oxides.
-
Solution 1 (Switch to Chromatography): This is the ideal scenario for flash column chromatography. The interaction with the silica stationary phase provides a different separation mechanism (polarity) that can resolve impurities that co-crystallize.[6][8]
-
Solution 2 (Alternative Recrystallization Solvent): Experiment with a completely different solvent system. A change in solvent can alter the relative solubilities of the product and impurity, potentially allowing for effective separation.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15469924, this compound. Retrieved from [Link]
-
Stellata, Inc. (n.d.). This compound, min 98%, 1 gram. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure for Column Chromatography. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Wipf, P., & Kerekes, R. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses Techniques. Retrieved from [Link]
Sources
- 1. This compound | 93869-52-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. labproinc.com [labproinc.com]
- 3. echemi.com [echemi.com]
- 4. This compound | C18H13Br2OP | CID 15469924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. calpaclab.com [calpaclab.com]
- 6. Chromatography [chem.rochester.edu]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. orgsyn.org [orgsyn.org]
Technical Support Center: Synthesis of Bis(4-bromophenyl)phenylphosphine Oxide
Welcome to the technical support center for the synthesis of bis(4-bromophenyl)phenylphosphine oxide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important organophosphorus compound. Here, we provide in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format.
Troubleshooting Guide & FAQs
Section 1: Grignard Reagent Formation & Related Side Reactions
Question 1: My Grignard reaction to form 4-bromophenylmagnesium bromide is sluggish or fails to initiate. What are the common causes and how can I resolve this?
Answer: Initiation of Grignard reagent formation is often the most critical step and can be hampered by several factors. The primary cause is the passivation of the magnesium metal surface by a layer of magnesium oxide.
-
Causality: Magnesium readily reacts with atmospheric oxygen to form a thin, unreactive layer of MgO. This layer prevents the magnesium from reacting with the 1,4-dibromobenzene. Additionally, trace amounts of water in the solvent or on the glassware will quench the Grignard reagent as it forms, preventing the reaction from propagating.[1][2]
-
Troubleshooting Steps:
-
Rigorous Drying of Glassware and Reagents: All glassware must be oven-dried overnight at >120 °C and assembled hot under a stream of dry nitrogen or argon. Solvents, particularly ethers like THF, must be anhydrous.[3]
-
Activation of Magnesium Turnings:
-
Mechanical Activation: Briefly crush the magnesium turnings with a glass rod under an inert atmosphere to expose a fresh surface.
-
Chemical Activation: Add a small crystal of iodine to the flask with the magnesium.[3][4] The iodine reacts with the magnesium surface, and the characteristic purple color will disappear upon initiation. Alternatively, a few drops of 1,2-dibromoethane can be used as an initiator.
-
-
Initiation with Heat: Gentle warming with a heat gun can help to initiate the reaction. Be cautious, as the reaction is exothermic and can become vigorous once it starts.[2]
-
Question 2: After my reaction, I isolated a significant amount of a nonpolar, white solid that is not my desired product. What is this side product and how can I avoid its formation?
Answer: This is a classic signature of a Wurtz-Fittig type coupling reaction, leading to the formation of 4,4'-dibromobiphenyl.[5][6][7]
-
Mechanism: The 4-bromophenylmagnesium bromide can react with unreacted 1,4-dibromobenzene in a coupling reaction. This side reaction is particularly favored at higher temperatures and with a high local concentration of 1,4-dibromobenzene.[6]
Reaction: 4-Br-C₆H₄-MgBr + 4-Br-C₆H₄-Br → 4-Br-C₆H₄-C₆H₄-Br + MgBr₂
-
Prevention & Mitigation:
-
Slow Addition of Aryl Halide: Add the solution of 1,4-dibromobenzene in anhydrous THF dropwise to the magnesium suspension. This maintains a low concentration of the aryl halide and minimizes the coupling reaction.
-
Temperature Control: Maintain a gentle reflux during the Grignard formation. Avoid excessive heating, which can accelerate the rate of the Wurtz-Fittig coupling.
-
Use of Excess Magnesium: A slight excess of magnesium can help to ensure that the 1,4-dibromobenzene is consumed in the desired Grignard formation reaction rather than the coupling side reaction.
-
Section 2: Reaction with Phosphorus Electrophile & Product Formation
Question 3: My reaction yield is low, and I've noticed the formation of bromobenzene. What is the cause?
Answer: The formation of bromobenzene is a strong indicator that the Grignard reagent has been quenched by a protic source, most commonly water.[8]
-
Causality: Grignard reagents are potent bases and will readily react with even trace amounts of water in the reaction mixture or from the atmosphere during workup.[9]
Reaction: 4-Br-C₆H₄-MgBr + H₂O → C₆H₅-Br + Mg(OH)Br
-
Troubleshooting:
-
Anhydrous Conditions: Re-evaluate the dryness of your entire system, including solvents, reagents, and inert gas supply.[3]
-
Inert Atmosphere: Ensure a positive pressure of nitrogen or argon is maintained throughout the reaction and workup.
-
Question 4: My ³¹P NMR spectrum shows multiple peaks around the product signal. What are these phosphorus-containing impurities?
Answer: The presence of multiple phosphorus signals indicates incomplete reaction or side reactions involving the phosphorus electrophile, typically phenylphosphonic dichloride (C₆H₅POCl₂).
-
Potential Impurities and their Origin:
-
(4-bromophenyl)phenylphosphinic chloride (Impurity A): This results from the addition of only one equivalent of the Grignard reagent to the phenylphosphonic dichloride.
-
Phenylphosphonic acid (Impurity B): If the phenylphosphonic dichloride is exposed to moisture, it will hydrolyze.[10][11]
-
P-O-P Bridged Species (Pyrophosphonate analogues): These can form from the self-condensation of phenylphosphonic acid or its derivatives, especially at elevated temperatures.
-
-
Identification and Mitigation:
-
³¹P NMR Analysis: The chemical shift in ³¹P NMR is highly sensitive to the substituents on the phosphorus atom. By comparing the observed chemical shifts to known values, you can identify the impurities.[12][13][14]
-
Stoichiometry and Reaction Conditions: Ensure that at least two equivalents of the Grignard reagent are used per equivalent of phenylphosphonic dichloride. A slight excess of the Grignard reagent can drive the reaction to completion. Conduct the reaction at a low temperature (e.g., 0 °C to room temperature) to control reactivity and minimize side reactions.
-
| Compound | Structure | Expected ³¹P NMR Chemical Shift (ppm) |
| This compound | (4-Br-C₆H₄)₂(C₆H₅)P=O | ~ +25 to +35 |
| (4-bromophenyl)phenylphosphinic chloride | (4-Br-C₆H₄)(C₆H₅)P(O)Cl | ~ +40 to +50 |
| Phenylphosphonic acid | C₆H₅P(O)(OH)₂ | ~ +15 to +25 |
Note: Chemical shifts are approximate and can vary with solvent and concentration.
Experimental Protocol: Synthesis of this compound
This protocol is based on the well-established Grignard reaction with a phosphorus electrophile.
Materials:
-
Magnesium turnings
-
1,4-Dibromobenzene
-
Phenylphosphonic dichloride
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (crystal)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
Part A: Preparation of 4-bromophenylmagnesium bromide
-
Assemble a dry three-necked flask with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.
-
Add magnesium turnings (2.2 equivalents) and a small crystal of iodine to the flask.
-
In the dropping funnel, prepare a solution of 1,4-dibromobenzene (2.0 equivalents) in anhydrous THF.
-
Add a small portion of the 1,4-dibromobenzene solution to the magnesium turnings to initiate the reaction. Gentle warming may be necessary.
-
Once the reaction starts (disappearance of iodine color and gentle reflux), add the remaining 1,4-dibromobenzene solution dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, continue to stir the mixture for 1-2 hours at room temperature to ensure complete formation of the Grignard reagent.
Part B: Reaction with Phenylphosphonic Dichloride
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Prepare a solution of phenylphosphonic dichloride (1.0 equivalent) in anhydrous THF and add it to the dropping funnel.
-
Add the phenylphosphonic dichloride solution dropwise to the stirred Grignard reagent, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.
Part C: Work-up and Purification
-
Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude solid by column chromatography on silica gel, eluting with a gradient of hexane/ethyl acetate to afford pure this compound.
Visual Diagrams
Main Reaction Pathway
Caption: Main synthetic route to the target compound.
Common Side Reaction Pathways
Caption: Key side reactions and their products.
Troubleshooting Workflow
Caption: A logical guide to diagnosing synthesis issues.
References
-
Zhong, C.-H., & Huang, W. (2020). Synthesis of Aryldiphenylphosphine Oxides by Quaternization of Tertiary Diphenylphosphines with Aryl Bromides Followed by the Wittig Reaction. ACS Omega, 5(25), 16010–16020. [Link]
-
Gorin, P. A., & Binkley, W. W. (2012). Synthesis, purification, and characterization of phosphine oxides and their hydrogen peroxide adducts. PubMed, 2012, 481053. [Link]
-
Ashenhurst, J. (2015). All About The Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
-
Kozikowski, A. P., et al. (2021). Ring Opening of Triflates Derived from Benzophospholan-3-one Oxides by Aryl Grignard Reagents as a Route to 2-Ethynylphenyl(diaryl)phosphine Oxides. The Journal of Organic Chemistry, 86(15), 10189–10201. [Link]
-
Sciencemadness Discussion Board. (2005). Grignard Reagent 4-chlorophenylmagnesium bromide. [Link]
-
Wikipedia. (n.d.). Wurtz–Fittig reaction. In Wikipedia. Retrieved January 17, 2026, from [Link]
- Google Patents. (n.d.). CN103044485A - Method for preparing high-purity phenyl phosphine.
- Google Patents. (n.d.). CN1064967C - Preparation of arylalkyl phosphines, phosphine oxides or phosphine sulfides.
-
Keglevich, G., et al. (2019). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 24(5), 875. [Link]
-
Organic Chemistry. (2015). Grignard Reagent Synthesis Reaction Mechanism. YouTube. [Link]
-
Kadrowski, B. (2020). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. YouTube. [Link]
-
ResearchGate. (2012). Synthesis, purification, and characterization of phosphine oxides and their hydrogen peroxide adducts. [Link]
-
ResearchGate. (2009). Unconventional method used in synthesis of polyphosphoesters. [Link]
-
Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). [Link]
-
L.S. College, Muzaffarpur. (2021). Wurtz–Fittig reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Phosphine oxide synthesis by substitution or addition. [Link]
-
The Kalek Group. (n.d.). Synthesis of triaryl phosphines and phosphine oxides by metal-free P-arylation with diaryliodonium salts. [Link]
-
Wikipedia. (n.d.). Phenylmagnesium bromide. In Wikipedia. Retrieved January 17, 2026, from [Link]
-
Santa Monica College. (n.d.). Grignard Reaction: Synthesis of Triphenylmethanol. [Link]
- Google Patents. (n.d.). CN102276647A - Preparation and synthesis method of phenyl phosphonic acid.
-
Scribd. (n.d.). Nip The Structure Phenylmagnesium Bromide Dietherate and The Nature of Grignard Reagents. [Link]
-
Thieme. (n.d.). Product Class 41: Arylphosphine Oxides. [Link]
-
Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]
-
PubChem. (n.d.). Phenylmagnesium bromide. [Link]
-
ResearchGate. (2020). Synthesis of Aryldiphenylphosphine Oxides by Quaternization of Tertiary Diphenylphosphines with Aryl Bromides Followed by the Wittig Reaction. [Link]
-
Oxford Instruments. (n.d.). Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. [Link]
-
ResearchGate. (n.d.). 31P NMR Chemical Shifts of Solvents and Products Impurities in Biomass Pretreatments. [Link]
-
Chemistry LibreTexts. (2023). Grignard Reagents. [Link]
-
ResearchGate. (n.d.). Synthesis of Unsymmetrical Bis(phosphine) Oxides and Their Phosphines via Secondary Phosphine Oxide Precursors. [Link]
-
Organic Syntheses. (n.d.). 3-methyl-3-phenyl-1-pentene. [Link]
-
MDPI. (n.d.). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. [Link]
-
National Institutes of Health. (n.d.). Enantioseparation of P-Stereogenic Secondary Phosphine Oxides and Their Stereospecific Transformation to Various Tertiary Phosphine Oxides and a Thiophosphinate. [Link]
-
SATHEE. (n.d.). Chemistry Wurtz Fittig Reaction. [Link]
-
Royal Society of Chemistry. (2011). Theoretical studies of 31P NMR spectral properties of phosphanes and related compounds in solution. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Wurtz–Fittig reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. lscollege.ac.in [lscollege.ac.in]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Phenylmagnesium bromide | C6H5BrMg | CID 66852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. CN103044485A - Method for preparing high-purity phenyl phosphine - Google Patents [patents.google.com]
- 11. CN102276647A - Preparation and synthesis method of phenyl phosphonic acid - Google Patents [patents.google.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. nmr.oxinst.com [nmr.oxinst.com]
- 14. mdpi.com [mdpi.com]
Optimizing Catalysis with Bis(4-bromophenyl)phenylphosphine Oxide: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for optimizing reaction parameters using Bis(4-bromophenyl)phenylphosphine oxide in catalysis. This guide is designed to provide you, as a senior application scientist, with in-depth technical guidance and troubleshooting solutions to common challenges encountered during experimentation. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in scientific integrity.
Frequently Asked Questions (FAQs)
Here, we address some of the initial questions researchers often have when working with this compound in catalytic applications.
Q1: What is the primary role of this compound in palladium-catalyzed cross-coupling reactions?
This compound primarily serves as a stable, air-tolerant precursor to the active phosphine ligand.[1] Unlike many electron-rich phosphine ligands that are sensitive to air, this phosphine oxide can be handled in a standard laboratory environment. In the reaction mixture, it is typically reduced in situ to the corresponding phosphine, which then acts as the ligand for the palladium catalyst. This approach offers convenience and reproducibility. The phosphine oxide itself is generally not considered a good ligand for late transition metals in these catalytic cycles due to the oxidized phosphorus center.[2]
Q2: How is the active phosphine ligand generated from this compound in situ?
The reduction of the phosphine oxide to the active phosphine is a critical step. This is often achieved by using a reducing agent, such as a silane (e.g., phenylsilane, diphenylsilane), in the reaction mixture. The efficiency of this reduction can be influenced by temperature and the specific reducing agent used. In some cases, the solvent or other reaction components can also play a role in the reduction process.
Q3: What are the main advantages of using a phosphine oxide precursor like this compound?
The primary advantages are its stability and ease of handling.[1] Phosphine oxides are generally more resistant to oxidation than their corresponding phosphines, which simplifies reaction setup and storage. This stability can lead to more consistent and reproducible results, as the concentration of the active ligand generated in situ is less susceptible to degradation by trace amounts of air.
Q4: In which types of cross-coupling reactions is this compound or similar aryl phosphine oxides typically employed?
Aryl phosphine oxides are precursors for ligands commonly used in a variety of palladium-catalyzed cross-coupling reactions, including:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds between aryl halides and boronic acids.
-
Heck Coupling: For the formation of C-C bonds between aryl halides and alkenes.[3]
-
Buchwald-Hartwig Amination: For the formation of C-N bonds between aryl halides and amines.[2][4]
The resulting biaryl phosphine ligand, once reduced from the oxide, is particularly effective in coupling reactions involving sterically demanding or electron-rich/poor substrates.
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues that may arise during your experiments.
Issue 1: Low or No Product Yield
Low or non-existent product yield is one of the most common problems. The following workflow will help you diagnose and resolve the issue.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low reaction yield.
Detailed Steps & Explanations:
-
Step 1: Verify In-Situ Reduction. The conversion of this compound to the active phosphine ligand is paramount.
-
Causality: If the reduction is incomplete, there will be an insufficient concentration of the active ligand to stabilize the palladium catalyst and facilitate the catalytic cycle.
-
Protocol:
-
Analyze a reaction aliquot by ³¹P NMR spectroscopy. The phosphine oxide and the corresponding phosphine will have distinct chemical shifts, allowing for quantification of the reduction efficiency.
-
If reduction is incomplete:
-
Increase the equivalents of the silane reducing agent.
-
Screen alternative silanes (e.g., polymethylhydrosiloxane - PMHS).
-
Increase the reaction temperature to facilitate the reduction.
-
-
-
-
Step 2: Assess Palladium Precursor and Catalyst Activity. The choice and quality of the palladium source are critical.
-
Causality: The active Pd(0) species must be efficiently generated from the Pd(II) precatalyst. Decomposition of the palladium source or the formation of inactive palladium black can halt the reaction.
-
Protocol:
-
Use a freshly opened or properly stored palladium precursor. Palladium salts can be hygroscopic and may degrade over time.
-
Screen different palladium sources. Pd(OAc)₂ and Pd₂(dba)₃ are common choices, and their effectiveness can be substrate-dependent.
-
Visually inspect the reaction. The formation of a significant amount of black precipitate (palladium black) early in the reaction indicates catalyst decomposition. This can be caused by insufficient ligand concentration or inappropriate reaction conditions.
-
-
-
Step 3: Evaluate Reaction Conditions. The solvent, base, and temperature play a synergistic role in the catalytic cycle.
-
Causality: The solvent influences the solubility of reagents and the stability of catalytic intermediates. The base is crucial for steps like transmetalation in Suzuki coupling or deprotonation in Buchwald-Hartwig amination. Temperature affects reaction rates and the stability of the catalyst.
-
Protocol:
-
Solvent Screening: Common solvents for cross-coupling reactions include toluene, dioxane, THF, and DMF. The optimal solvent can vary significantly with the specific substrates.
-
Base Screening: The choice of base is critical and depends on the specific reaction. For Suzuki-Miyaura, inorganic bases like K₃PO₄ or Cs₂CO₃ are common. For Buchwald-Hartwig amination, stronger bases like NaOtBu or K₂CO₃ are often used.[2][4]
-
Temperature Optimization: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition. A systematic temperature screen (e.g., from 80°C to 120°C) is recommended.
-
-
-
Step 4: Inspect Reagent Purity and Stoichiometry. Impurities in the starting materials can poison the catalyst.
-
Causality: Even small amounts of impurities in the aryl halide or the coupling partner can inhibit the catalyst. Incorrect stoichiometry can lead to incomplete conversion of the limiting reagent.
-
Protocol:
-
Purify starting materials if their purity is questionable.
-
Carefully verify the stoichiometry of all reagents, particularly the limiting reagent.
-
-
Issue 2: Formation of Significant Byproducts
The presence of significant byproducts can complicate purification and reduce the yield of the desired product.
Common Byproducts and Their Causes:
| Byproduct | Potential Cause(s) | Suggested Solution(s) |
| Homocoupling of Boronic Acid (in Suzuki Reactions) | High temperature; excess base; presence of oxygen. | Lower the reaction temperature; use a milder base; ensure rigorous degassing of the solvent and inert atmosphere. |
| Hydrodehalogenation (Replacement of Halogen with Hydrogen) | Presence of water or other protic impurities; catalyst decomposition to form Pd-H species. | Use anhydrous solvents and reagents; ensure a sufficiently high concentration of the active ligand to prevent catalyst decomposition. |
| Decomposition of Starting Materials | High reaction temperature; incompatible base. | Lower the reaction temperature; screen for a milder base that is still effective for the desired transformation. |
Logical Flow for Minimizing Byproducts
Sources
Technical Support Center: Degradation Pathways of Bis(4-bromophenyl)phenylphosphine Oxide
Welcome to the technical support center for Bis(4-bromophenyl)phenylphosphine oxide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, we synthesize our expertise to offer practical solutions and a deeper understanding of the potential degradation pathways you may encounter.
Introduction
This compound is an organophosphorus compound with applications in various fields, including as a flame retardant and a synthetic intermediate.[1] Understanding its stability and degradation pathways is crucial for ensuring experimental reproducibility, interpreting results accurately, and maintaining the integrity of your research. This guide will walk you through the potential degradation mechanisms, provide troubleshooting for common experimental issues, and answer frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: The degradation of this compound can be initiated by several factors, including elevated temperatures, exposure to moisture (hydrolysis), oxidizing agents, and ultraviolet (UV) light (photolysis). The P=O bond and the carbon-phosphorus (C-P) bonds are potential sites for chemical transformation.[2][3]
Q2: How should I properly store this compound to minimize degradation?
A2: To ensure the stability of this compound, it should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen).[4] The compound is practically insoluble in water, but prolonged exposure to humidity should be avoided to prevent potential hydrolysis.[5]
Q3: I observe a change in the physical appearance of my sample (e.g., color change, clumping). Does this indicate degradation?
A3: A change in physical appearance can be an indicator of degradation. For instance, the formation of colored byproducts may suggest oxidative or photolytic degradation. Clumping could indicate the absorption of moisture. However, physical changes alone are not conclusive. Spectroscopic analysis (e.g., NMR, HPLC-MS) is recommended to confirm any chemical changes.
Q4: What analytical techniques are best suited for monitoring the degradation of this compound?
A4: A combination of chromatographic and spectroscopic techniques is ideal. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or a mass spectrometer (LC-MS) is excellent for separating and identifying the parent compound and its degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR, is highly effective for observing changes in the phosphorus environment.
Troubleshooting Guides
This section provides troubleshooting for specific degradation pathways you might encounter during your experiments.
Guide 1: Thermal Degradation
High temperatures can lead to the decomposition of organophosphorus compounds.[6] For this compound, this could involve the cleavage of the P-C bonds.
Issue: Inconsistent results in high-temperature reactions or analyses (e.g., GC-MS).
-
Potential Cause: Thermal degradation of the analyte. The high temperatures in the injection port or column of a gas chromatograph can cause the molecule to break down.
-
Troubleshooting Steps:
-
Lower the analytical temperature: If using GC-MS, try lowering the injector and oven temperatures to the minimum required for effective analysis.
-
Use a less harsh analytical technique: Consider using HPLC-MS, which operates at lower temperatures.
-
Conduct a thermal stability study: Perform a thermogravimetric analysis (TGA) to determine the decomposition temperature of your sample. This will help you define safe operating temperatures for your experiments.
-
Issue: Unexpected peaks appearing in chromatograms after heating a sample.
-
Potential Cause: Formation of thermal degradation products.
-
Troubleshooting Steps:
-
Isolate and identify byproducts: Use preparative chromatography to isolate the unknown compounds and identify them using techniques like NMR and high-resolution mass spectrometry. Potential products could include brominated benzenes and phenylphosphonic acids.
-
Consult literature on similar compounds: Research the thermal decomposition of other triarylphosphine oxides to predict potential degradation products.[7]
-
Guide 2: Hydrolytic Degradation
While phosphine oxides are generally resistant to hydrolysis, it can occur under certain conditions, particularly at extreme pH values and elevated temperatures.[3]
Issue: Loss of compound potency or the appearance of new, more polar peaks in HPLC when using aqueous solutions.
-
Potential Cause: Hydrolysis of the P-C or P=O bonds.
-
Troubleshooting Steps:
-
Control the pH of your solutions: Buffer your aqueous solutions to a neutral pH if the experimental conditions allow. The rate of hydrolysis of organophosphorus compounds can be pH-dependent.[2]
-
Minimize exposure to water: If possible, use anhydrous solvents. If water is necessary, prepare fresh solutions and use them promptly.
-
Perform a forced hydrolysis study: Expose the compound to acidic and basic conditions to understand its susceptibility to hydrolysis and to generate potential degradation products for use as analytical standards.
-
Guide 3: Oxidative Degradation
Oxidizing agents can react with phosphine oxides, potentially leading to the cleavage of P-C bonds or modification of the aromatic rings.[8]
Issue: Sample discoloration or the formation of unknown byproducts when exposed to air or oxidizing reagents.
-
Potential Cause: Oxidative degradation.
-
Troubleshooting Steps:
-
Handle the compound under an inert atmosphere: When working with solutions for extended periods, sparge the solvent with an inert gas (argon or nitrogen) and maintain an inert headspace in your reaction vessel.
-
Avoid incompatible reagents: Be mindful of using strong oxidizing agents in your reaction mixtures unless it is a desired transformation.
-
Characterize degradation products: Use LC-MS to identify potential oxidation products. These may include hydroxylated aromatic rings or even cleavage products.
-
Guide 4: Photolytic Degradation
Exposure to UV light can induce photochemical reactions in organophosphorus compounds, leading to their degradation.[9]
Issue: Degradation of the compound in samples left exposed to light.
-
Potential Cause: Photodegradation.
-
Troubleshooting Steps:
-
Protect samples from light: Store solutions and solid samples in amber vials or wrap containers with aluminum foil.
-
Work in a light-controlled environment: When possible, perform experimental manipulations under yellow light or in a darkened room.
-
Conduct a photostability study: Expose a solution of the compound to a controlled light source (e.g., a UV lamp) to assess its photosensitivity and identify photoproducts.[10]
-
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.
Materials:
-
This compound
-
HPLC-grade solvents (acetonitrile, water, methanol)
-
Acids (e.g., 0.1 M HCl)
-
Bases (e.g., 0.1 M NaOH)
-
Oxidizing agent (e.g., 3% hydrogen peroxide)
-
Amber HPLC vials
-
pH meter
-
HPLC-UV-MS system
Procedure:
-
Prepare a stock solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
Acidic Degradation: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60 °C) for a set period (e.g., 24 hours). Analyze by HPLC-MS at different time points.
-
Basic Degradation: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate and analyze as described for acidic degradation.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Incubate and analyze as described above.
-
Thermal Degradation: Place a solid sample and a solution sample in an oven at an elevated temperature (e.g., 80 °C) for a set period. Analyze by HPLC-MS.
-
Photolytic Degradation: Expose a solution of the compound in a quartz vial to a UV lamp. Analyze by HPLC-MS at different time points.
-
Analysis: In each case, compare the chromatograms of the stressed samples to that of an unstressed control solution. Identify and characterize any new peaks that appear.
Data Presentation
Table 1: Potential Degradation Products and Analytical Methods
| Degradation Pathway | Potential Degradation Products | Recommended Analytical Techniques |
| Thermal | Phenylphosphine oxide, bromobenzene, (4-bromophenyl)phenylphosphinic acid | GC-MS, LC-MS, ³¹P NMR |
| Hydrolytic | (4-bromophenyl)phenylphosphinic acid, phenol, 4-bromophenol | HPLC-UV, LC-MS, ³¹P NMR |
| Oxidative | Hydroxylated derivatives, products of P-C bond cleavage | LC-MS, ¹H NMR, ¹³C NMR |
| Photolytic | Debrominated species, radical coupling products, rearranged isomers | LC-MS/MS, GC-MS |
Visualizations
Hypothesized Degradation Pathways
Caption: Hypothesized degradation pathways for this compound.
Experimental Workflow for Stability Studies
Caption: General workflow for conducting a forced degradation study.
References
-
ResearchGate. (n.d.). Photodegradation of organophosphorus pesticides in water, ice and snow. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (n.d.). The Degradation of Organophosphorus Pesticides in Natural Waters: A Critical Review. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (n.d.). Decomposition and combustion studies of phosphine oxide containing aromatic polyethers. Retrieved January 17, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). The Hydrolysis of Phosphinates and Phosphonates: A Review. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (n.d.). Thermal stability of primary and secondary phosphine oxides formed as a reaction of phosphine oxide with ketones. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (n.d.). (PDF) Determination of the Degradation Compounds Formed by the Oxidation of Thiophosphinic Acids and Phosphine Sulfides with Nitric Acid. Retrieved January 17, 2026, from [Link]
-
Labforward. (n.d.). Pharma Stability: Troubleshooting & Pitfalls. Retrieved January 17, 2026, from [Link]
-
Wikipedia. (n.d.). Brominated flame retardant. Retrieved January 17, 2026, from [Link]
Sources
- 1. Brominated flame retardant - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. calpaclab.com [calpaclab.com]
- 5. echemi.com [echemi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
Technical Support Center: Troubleshooting Common Issues with Bis(4-bromophenyl)phenylphosphine oxide Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for Bis(4-bromophenyl)phenylphosphine oxide. This document is designed for researchers, chemists, and drug development professionals to navigate and resolve common experimental challenges encountered when using this versatile reagent. Our approach is to provide not just solutions, but also the underlying chemical principles to empower you to make informed decisions in your work.
Introduction to this compound
This compound is a key building block in organic synthesis. Its structure features two reactive aryl bromide moieties, making it an excellent substrate for a variety of cross-coupling reactions. Furthermore, the phosphine oxide group can be reduced to the corresponding phosphine, allowing for the synthesis of custom ligands for catalysis and other applications. This guide addresses the most common issues encountered during these transformations.
Section 1: General Troubleshooting & Best Practices
Before diving into specific reaction problems, it's crucial to ensure that fundamental laboratory practices are correctly implemented. Many reaction failures stem from common oversights rather than complex chemical incompatibilities.
Q: My reaction is failing, and I don't know where to start. What are the first things I should check?
A: When a reaction provides a low yield or fails entirely, a systematic check of the basics is the most efficient first step. Often, the issue lies in the quality of the reagents or the reaction environment, especially for sensitive processes like palladium-catalyzed cross-couplings.
Core Principles: Oxygen and water are common culprits in quenching catalytic cycles and reacting with sensitive reagents. The quality and purity of every component, including the solvent, are paramount.
Troubleshooting Workflow:
Caption: A systematic workflow for initial reaction failure diagnosis.
Section 2: Palladium-Catalyzed Cross-Coupling Reactions
The two aryl bromide groups on this compound are prime sites for forming new carbon-carbon (e.g., Suzuki-Miyaura) and carbon-nitrogen (e.g., Buchwald-Hartwig) bonds.
FAQ 2.1: Why is my Suzuki-Miyaura coupling reaction failing or giving low yields?
A: This is a frequent issue, often related to catalyst activity, the base, or solvent choice.
-
Probable Cause 1: Inactive Catalyst. Palladium(0) catalysts, especially those with phosphine ligands like Pd(PPh₃)₄, are highly sensitive to oxygen.[1] Exposure to air, even briefly, can oxidize the catalyst, rendering it inactive.
-
Probable Cause 2: Ineffective Base. The base is critical for activating the boronic acid to facilitate transmetalation.[2] If the base is weak, old, or not sufficiently soluble, the reaction will stall.
-
Solution: Use a base appropriate for your substrate. Common choices include K₂CO₃, K₃PO₄, and Cs₂CO₃. Ensure the base is a fine, dry powder to maximize surface area. For stubborn reactions, a stronger base or a phase-transfer catalyst may be required.[3]
-
-
Probable Cause 3: Poor Solvent Choice. The solvent system must dissolve the organic substrate, the boronic acid, and have some miscibility with the aqueous base solution (if used). Poor solubility of any reactant will severely limit the reaction rate.
-
Solution: Common solvent systems include 1,4-dioxane/water, toluene/ethanol/water, or DMF/water.[4] If your substrate has poor solubility, increasing the temperature or switching to a solvent like DMF or NMP might be necessary. However, be aware that higher temperatures can also lead to side reactions.
-
FAQ 2.2: I'm observing significant debromination of my starting material. What causes this and how can I stop it?
A: Debromination is a common side reaction in Suzuki couplings, leading to the formation of phenyl-hydro-bis(4-bromophenyl)phosphine oxide instead of the desired coupled product.
-
Causality: This side reaction is often promoted by certain palladium catalysts and can be exacerbated by elevated temperatures or the presence of protic solvents/impurities. It can occur during the catalytic cycle, particularly if the transmetalation step is slow.
-
Solutions:
-
Lower the Reaction Temperature: If possible, run the reaction at a lower temperature for a longer duration.
-
Change the Catalyst/Ligand: Some ligands are more prone to promoting debromination. Switching to a more electron-rich or sterically bulky ligand can sometimes suppress this side reaction.
-
Use a Milder Base: Strong bases can sometimes contribute to decomposition pathways. Switching from K₃PO₄ to a milder base like K₂CO₃ or KF might be beneficial, though this could also slow the desired reaction.[2]
-
FAQ 2.3: Why is my Buchwald-Hartwig amination sluggish or incomplete?
A: Buchwald-Hartwig amination is a powerful tool for C-N bond formation but is highly dependent on the synergy between the palladium precursor, the phosphine ligand, and the base.[5][6][7]
-
Probable Cause 1: Suboptimal Ligand Choice. The choice of phosphine ligand is the most critical parameter. The ligand stabilizes the palladium center and facilitates the key steps of oxidative addition and reductive elimination. For a substrate like this compound, sterically hindered, electron-rich ligands are typically required.
-
Solution: Consult literature for ligands that are effective for aryl bromides. Modern biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or bidentate ligands are often more effective than simple PPh₃ or P(t-Bu)₃.[8]
-
-
Probable Cause 2: Incorrect Base. A strong, non-nucleophilic base is required. The base must be strong enough to deprotonate the amine but not so reactive that it causes side reactions.
-
Solution: Sodium tert-butoxide (NaOt-Bu) is the most common and effective base. Lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate (Cs₂CO₃) are also used, particularly for more sensitive substrates.[9] The base must be a fine powder and handled under an inert atmosphere.
-
-
Probable Cause 3: Catalyst Inhibition. The product amine can sometimes coordinate to the palladium center and inhibit catalysis, especially at high concentrations.
-
Solution: Ensure the reaction is not overly concentrated. If the reaction stalls, sometimes a fresh addition of a small amount of catalyst and ligand can restart it.
-
| Parameter | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination |
| Pd Source | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ | Pd₂(dba)₃, Pd(OAc)₂ |
| Ligand | PPh₃, SPhos, XPhos | XPhos, RuPhos, Johnphos |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | NaOt-Bu, LHMDS, Cs₂CO₃ |
| Solvent | Dioxane/H₂O, Toluene, DMF | Toluene, Dioxane, THF |
| Caption: Common starting conditions for cross-coupling reactions. |
Section 3: Reduction of the Phosphine Oxide Moiety
Converting the stable P=O bond back to a trivalent phosphine is a crucial step for using this molecule as a ligand precursor. This reduction can be challenging due to the high strength of the phosphorus-oxygen bond.
FAQ 3.1: My attempt to reduce the P=O bond to a phosphine is unsuccessful. What are the common pitfalls?
A: The reduction of phosphine oxides typically requires strong, oxophilic reducing agents and strictly anhydrous conditions.[10]
-
Probable Cause 1: Inappropriate Reducing Agent. Not all reducing agents are capable of cleaving the strong P=O bond. Common hydride sources like NaBH₄ are generally ineffective.
-
Probable Cause 2: Presence of Water. Silanes will react violently with water. Any moisture in the reaction will consume the reducing agent and prevent the desired reaction from occurring.
-
Solution: Use anhydrous solvents and reagents. Perform the reaction under a strict inert atmosphere (argon or nitrogen). Glassware should be oven or flame-dried before use.
-
-
Probable Cause 3: Insufficient Temperature. Many phosphine oxide reductions require elevated temperatures to proceed at a reasonable rate.
-
Solution: If the reaction is sluggish at room temperature, gradually increase the heat. Reductions with phenylsilane, for example, are often run in refluxing toluene or xylene.
-
| Reducing Agent | Typical Conditions | Pros | Cons |
| HSiCl₃ / Et₃N | Toluene or CH₃CN, 0°C to reflux | Highly effective, well-established | Corrosive, moisture-sensitive, harsh conditions[11] |
| PhSiH₃ | Toluene or Xylene, reflux | Milder, good functional group tolerance | Requires high temperatures |
| PMHS | Toluene, often with Ti(OiPr)₄ catalyst | Inexpensive, environmentally benign | Can be slower, may require a catalyst[10] |
| LiAlH₄ | THF or Dioxane, reflux | Very powerful | Not chemoselective, hazardous[11] |
| Caption: Comparison of common reagents for phosphine oxide reduction. |
Section 4: Purification and Characterization
FAQ 4.1: How can I effectively remove palladium catalyst residues from my product?
A: Residual palladium can be difficult to remove via standard chromatography and can interfere with subsequent reactions or applications.
-
Solution 1: Filtration through Scavengers. After the reaction, dilute the mixture and stir it with a palladium scavenger (e.g., silica-bound thiourea, activated carbon) for several hours before filtering and concentrating.
-
Solution 2: Aqueous Wash. Sometimes, washing the organic layer with an aqueous solution of a chelating agent like thiourea or sodium sulfide can help extract palladium salts.
-
Solution 3: Precipitation/Crystallization. If your product is a solid, careful recrystallization is often the most effective method for removing trace metal impurities.
FAQ 4.2: My final product is contaminated with phosphine oxide-related impurities. What are the best purification strategies?
A: Phosphine oxides are often polar and can be tricky to separate from other polar products.
-
Solution 1: Column Chromatography. This is the most common method. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate or acetone) is typically effective.
-
Solution 2: Acid-Base Extraction. If your product has an acidic or basic handle (e.g., after a Buchwald-Hartwig reaction), you can use acid-base extraction to separate it from the neutral phosphine oxide starting material or byproducts.
-
Solution 3: Precipitation. For non-polar products contaminated with a polar phosphine oxide, suspending the crude mixture in a non-polar solvent like diethyl ether or hexanes can cause the phosphine oxide to precipitate, allowing it to be filtered off.[12][13]
Section 5: Detailed Experimental Protocols
These protocols are starting points and may require optimization for specific substrates.
Protocol 5.1: A General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (2.2-2.5 eq), and a suitable base such as K₂CO₃ (4.0 eq).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and any additional ligand if required.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via cannula.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 5.2: A General Procedure for Phosphine Oxide Reduction using Phenylsilane
-
To an oven-dried, three-neck flask equipped with a condenser and an inert gas inlet, add this compound (1.0 eq).
-
Add anhydrous toluene via cannula.
-
Add phenylsilane (PhSiH₃, 2.5-3.0 eq) dropwise via syringe at room temperature.
-
Heat the mixture to reflux (approx. 110 °C) and monitor the reaction by TLC or ³¹P NMR.
-
Upon completion, cool the reaction to room temperature.
-
Carefully quench the excess silane by the slow, dropwise addition of 1 M NaOH. Caution: Hydrogen gas is evolved.
-
Separate the organic layer, and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting phosphine by column chromatography on silica gel (often performed under a nitrogen atmosphere to prevent re-oxidation) or crystallization.
References
- (No Source Found)
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
- (No Source Found)
- (No Source Found)
- (No Source Found)
-
ResearchGate. Reduction of phosphine oxides to phosphines | Request PDF. [Link]
- (No Source Found)
- (No Source Found)
-
ACS Publications. A Mild One-Pot Reduction of Phosphine(V) Oxides Affording Phosphines(III) and Their Metal Catalysts | Organometallics. [Link]
- (No Source Found)
- (No Source Found)
-
Reddit. Problems with Suzuki coupling : r/Chempros. [Link]
- (No Source Found)
-
MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]
- (No Source Found)
-
ResearchGate. How to get rid of tri phenyl phosphine oxide (bi product)formed during synthesis of polymer?. [Link]
- (No Source Found)
-
MDPI. Metal-Free Reduction of Phosphine Oxides Using Polymethylhydrosiloxane. [Link]
- (No Source Found)
-
University of Rochester Department of Chemistry. Workup: Triphenylphosphine Oxide. [Link]
- (No Source Found)
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
- (No Source Found)
-
ResearchGate. What's the problem of Suzuki-Miyuara coupling reaction conditions?. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
ACS Publications. Application of a New Bicyclic Triaminophosphine Ligand in Pd-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides, Bromides, and Iodides. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
YouTube. The Buchwald-Hartwig Amination Reaction. [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Workup [chem.rochester.edu]
Technical Support Center: Stabilization of Bis(4-bromophenyl)phenylphosphine oxide in Solution
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. nmr.oxinst.com [nmr.oxinst.com]
- 6. magritek.com [magritek.com]
- 7. Monitoring the oxidation of Phosphine ligands using 31P NMR - Magritek [magritek.com]
- 8. Robust HPLC method for easily-oxidizable phosphine ligand analysis - American Chemical Society [acs.digitellinc.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. tandfonline.com [tandfonline.com]
- 13. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Bis(4-bromophenyl)phenylphosphine oxide
This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and detailed protocols for the purification of Bis(4-bromophenyl)phenylphosphine oxide.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter after synthesizing this compound?
A1: The impurity profile of your product largely depends on the synthetic route employed. A common method for synthesizing tertiary phosphine oxides is through the reaction of a Grignard reagent with a phosphorus-containing electrophile.[1][2][3][4] Potential impurities from such a synthesis include:
-
Unreacted Starting Materials: This can include unreacted phenylphosphonic dichloride, chlorodiphenylphosphine, or 4-bromophenylmagnesium bromide.
-
Grignard Reagent-Derived Byproducts:
-
4,4'-Dibromobiphenyl: This is a common byproduct resulting from the homocoupling of the 4-bromophenylmagnesium bromide Grignard reagent, a reaction that can be catalyzed by certain metal impurities.[5]
-
Biphenyl: Formed from the reaction of any unreacted phenylmagnesium bromide (if used) or from the coupling of phenyl groups.
-
Benzene and Bromobenzene: These can be present due to the quenching of the Grignard reagent with protic solvents.
-
-
Partially Substituted Intermediates: Depending on the specific synthetic pathway, you might have incompletely reacted intermediates such as (4-bromophenyl)phenylphosphine oxide.
-
Other Phosphine Oxides: If there are other aryl halides present as impurities in your starting materials, you could form other triarylphosphine oxide analogs.[6]
-
Magnesium Salts: Inorganic salts like magnesium bromide are process-related impurities from the Grignard reaction workup.
Q2: I have a low yield after my initial purification attempt. What could be the cause?
A2: Low recovery of this compound can stem from several factors during purification:
-
Inappropriate Solvent Choice for Recrystallization: If the compound is too soluble in the chosen solvent at low temperatures, a significant amount will remain in the mother liquor. Conversely, if it is poorly soluble even at high temperatures, you may not be able to dissolve it effectively for recrystallization. Information on the solubility of this compound indicates it is very soluble in DMF, soluble in methanol, sparingly soluble in glacial acetic acid, very slightly soluble in chloroform, and practically insoluble in water.[7]
-
Loss During Chromatographic Purification: The compound may adhere strongly to the stationary phase (e.g., silica gel) if the eluent system is not optimized, leading to poor recovery.
-
Precipitation Issues: During workup or extraction, premature precipitation of the product can occur if the solvent conditions are not carefully controlled.
-
Mechanical Losses: Physical loss of product during transfers, filtration, and handling can contribute to lower yields, especially on a small scale.
Q3: My purified product still shows impurities by NMR/LC-MS. What are my next steps?
A3: If your initial purification did not yield a product of the desired purity (typically >98%[8]), you have several options:
-
Sequential Purification: Employ a different purification technique. If you performed recrystallization first, follow up with column chromatography, or vice versa. The two methods separate compounds based on different principles (solubility vs. polarity), which can be effective in removing persistent impurities.
-
Optimize Your Current Method:
-
Recrystallization: Try a different solvent system. A mixture of solvents can often provide a better solubility gradient for effective crystallization.
-
Column Chromatography: Adjust the polarity of your eluent system. A shallower gradient or isocratic elution with a finely tuned solvent mixture can improve the separation of closely related impurities.[9][10][11]
-
-
Chemical Treatment: In some cases, a specific impurity can be removed by a chemical reaction. For example, acidic or basic washes can remove corresponding impurities. However, this should be approached with caution to avoid reacting with your desired product.
Troubleshooting Guides
Guide 1: Purification by Recrystallization
Recrystallization is an effective technique for purifying crystalline solids. The goal is to dissolve the impure compound in a hot solvent and then allow it to cool slowly, forming pure crystals while the impurities remain in the mother liquor.
| Problem | Potential Cause | Solution |
| Product does not crystallize upon cooling. | The solution is not supersaturated; either too much solvent was used, or the compound is very soluble in the chosen solvent. | 1. Try to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal. 2. Evaporate some of the solvent to increase the concentration. 3. Cool the solution in an ice bath or refrigerator. 4. If these fail, you may need to choose a different solvent or solvent system. |
| Product "oils out" instead of crystallizing. | The melting point of the solute is lower than the boiling point of the solvent, or the solution is supersaturated with impurities. | 1. Reheat the solution to dissolve the oil, then add a small amount of a solvent in which the compound is more soluble to reduce the supersaturation of impurities. 2. Allow the solution to cool more slowly. 3. Consider a different solvent with a lower boiling point. |
| Low recovery of the purified product. | The compound has significant solubility in the cold solvent, or too much solvent was used. | 1. Minimize the amount of hot solvent used to dissolve the compound. 2. Cool the solution thoroughly in an ice bath before filtration to minimize solubility. 3. Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Crystals are colored when they should be white. | Colored impurities are trapped within the crystal lattice. | 1. The recrystallization may need to be repeated. 2. Consider adding a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration before cooling. |
-
Solvent Selection: Based on solubility data[7], a mixed solvent system is often effective. A good starting point is a mixture of a solvent in which the compound is soluble (e.g., methanol or ethanol) and one in which it is sparingly soluble (e.g., water or hexane).
-
Dissolution: In a flask, add the crude this compound. Add a minimal amount of the more soluble solvent (e.g., methanol) and heat the mixture to reflux with stirring until the solid dissolves completely.
-
Addition of Anti-solvent: While the solution is hot, slowly add the less soluble solvent (e.g., water) dropwise until you observe persistent turbidity. Then, add a few more drops of the more soluble solvent until the solution becomes clear again.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote the formation of larger, purer crystals, you can insulate the flask. Once at room temperature, you can place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of a cold mixture of the recrystallization solvents.
-
Drying: Dry the purified crystals under vacuum.
Guide 2: Purification by Flash Column Chromatography
Flash column chromatography is a technique used to separate compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase (the eluent).[10]
| Problem | Potential Cause | Solution |
| Poor separation of spots on TLC. | The eluent system is not optimized. | 1. Systematically vary the ratio of your solvents. For non-polar compounds, start with a non-polar solvent like hexane and gradually add a more polar solvent like ethyl acetate or dichloromethane. 2. Aim for an Rf value of 0.2-0.4 for the desired compound on the TLC plate for good separation on the column. |
| Cracking or channeling of the silica gel bed. | Improper packing of the column. | 1. Ensure the column is packed uniformly without any air bubbles. Dry packing followed by wet packing can be effective. 2. Do not let the column run dry; always keep the silica gel covered with the eluent. |
| Broad or tailing bands during elution. | The sample was not loaded in a concentrated band, or the compound is interacting strongly with the silica gel. | 1. Dissolve the sample in a minimal amount of the eluent or a more volatile solvent, and load it onto the column in a narrow band. 2. A small amount of a polar modifier (e.g., triethylamine for basic compounds, acetic acid for acidic compounds) can sometimes improve peak shape. |
| Co-elution of impurities with the product. | The polarity of the impurity is very similar to the product. | 1. Use a shallower solvent gradient or switch to isocratic elution with an optimized solvent mixture. 2. Consider using a different stationary phase (e.g., alumina) if silica gel is not providing adequate separation.[11] |
-
TLC Analysis: Develop a suitable eluent system using thin-layer chromatography (TLC). A good starting point for triarylphosphine oxides is a mixture of hexanes and ethyl acetate.
-
Column Packing:
-
Secure a glass column vertically.
-
Add a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow it to settle, tapping the column gently to ensure even packing.
-
Add another layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Carefully apply the sample solution to the top of the silica gel.
-
Alternatively, for less soluble compounds, you can perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and then adding the resulting powder to the top of the column.
-
-
Elution:
-
Carefully add the eluent to the column.
-
Apply pressure (using a pump or inert gas) to force the eluent through the column at a steady rate.
-
Collect fractions and monitor their composition by TLC.
-
-
Isolation: Combine the fractions containing the pure product and remove the solvent by rotary evaporation to yield the purified this compound.
Visualization of Workflows
Logical Flow for Purification Strategy
Caption: Initial purification strategy workflow.
Troubleshooting Decision Tree for Recrystallization
Caption: Decision tree for troubleshooting recrystallization.
References
-
Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach. (2022). PMC - NIH. Retrieved from [Link]
-
Synthesis of secondary phosphine oxides by substitution at phosphorus by Grignard reagents. (n.d.). ResearchGate. Retrieved from [Link]
-
This compound, min 98%, 1 gram. (n.d.). Stellar Scientific. Retrieved from [Link]
-
Bis(4-methoxyphenyl)phenylphosphine oxide. (n.d.). PubChem. Retrieved from [Link]
-
and Axially-Chiral Biaryl Phosphine Oxides by Enantioselective CpxIrIII-Catalyzed CH Arylations. (n.d.). Infoscience. Retrieved from [Link]
-
ChemInform Abstract: Synthesis of p-Quinquephenyl from E,E-1,4-Bis(4-bromophenyl)-1,3-butadiene. (2010). ResearchGate. Retrieved from [Link]
-
Synthesis of Aryldiphenylphosphine Oxides by Quaternization of Tertiary Diphenylphosphines with Aryl Bromides Followed by the Wittig Reaction. (2020). ACS Omega. Retrieved from [Link]
-
(R)-BINAP. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Synthesis of Secondary Phosphine Oxides by Substitution at Phosphorus by Grignard Reagents. (2018). Bentham Science Publishers. Retrieved from [Link]
-
Synthesis of phosphine oxide based amphiphilic molecules via ring-opening Wittig olefination of a macrocyclic phosphoranylidene and their property study as non-ionic surfactants. (2018). RSC Publishing. Retrieved from [Link]
-
Reactions of Phosphine Oxides with Bromophosphoranimines; Synthesis and Unusual Rearrangements of O-Donor Stabilized Phosphoranimine Cations. (2009). ResearchGate. Retrieved from [Link]
-
Catalytic Synthesis of Phosphines and Related Compounds. (n.d.). University of Liverpool IT Services. Retrieved from [Link]
-
Synthesis and Characterisation of Novel Bis(diphenylphosphane oxide)methanidoytterbium(III) Complexes. (2022). PMC - NIH. Retrieved from [Link]
-
Spontaneous resolution upon crystallization of allenyl-bis-phosphine oxides. (2004). PubMed. Retrieved from [Link]
-
Synthesis and Characterisation of Novel Bis(diphenylphosphane oxide)methanidoytterbium(III) Complexes. (2022). Semantic Scholar. Retrieved from [Link]
-
Heteroleptic Phosphine Synthesis. (n.d.). . Retrieved from [Link]
-
The Grignard Reagents. (2004). ACS Publications. Retrieved from [Link]
-
Synthesis, crystal structure, Hirshfeld surface analysis, and energy framework of bis{3-(4-bromophenyl)-5-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-4H-1,2,4-triazol-4-ido}nickel(II) methanol disolvate and comparison with its chloro-substituted analogue. (2022). ResearchGate. Retrieved from [Link]
-
Facile Synthesis of Bis-Diphenylphosphine Oxide as a Flame Retardant for Epoxy Resins. (2023). Semantic Scholar. Retrieved from [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. (2023). Organic Syntheses. Retrieved from [Link]
-
4-Bromophenyl ether. (n.d.). NIST WebBook. Retrieved from [Link]
-
Synthesis, crystal structure, Hirshfeld surface analysis, and energy framework of bis{3-(4-bromophenyl)-5-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-4H-1,2,4-triazol-4-ido}nickel(II) methanol disolvate and comparison with its. (2022). PubMed Central. Retrieved from [Link]
-
Supporting Information for. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Synthesis and characterization of 4,4-prime-distyrylbiphenyl and its applications in organic field effect transistors. (2015). ScholarWorks @ UTRGV. Retrieved from [Link]
-
Enantioseparation of P-Stereogenic Secondary Phosphine Oxides and Their Stereospecific Transformation to Various Tertiary Phosphine Oxides and a Thiophosphinate. (2018). NIH. Retrieved from [Link]
-
Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. (2021). ResearchGate. Retrieved from [Link]
-
1,1′-Bis(4-bromophenyl)-3,3′-diphenylferrocene. (2019). ResearchGate. Retrieved from [Link]
Sources
- 1. Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benthamdirect.com [benthamdirect.com]
- 4. pcliv.ac.uk [pcliv.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Bis(4-methoxyphenyl)phenylphosphine oxide | C20H19O3P | CID 4589182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. calpaclab.com [calpaclab.com]
- 9. infoscience.epfl.ch [infoscience.epfl.ch]
- 10. orgsyn.org [orgsyn.org]
- 11. Enantioseparation of P-Stereogenic Secondary Phosphine Oxides and Their Stereospecific Transformation to Various Tertiary Phosphine Oxides and a Thiophosphinate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Bis(4-bromophenyl)phenylphosphine Oxide
Welcome to the technical support center for the synthesis of bis(4-bromophenyl)phenylphosphine oxide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) related to the scale-up of this important chemical reaction. Our goal is to equip you with the knowledge to anticipate and overcome common challenges, ensuring a robust and scalable synthetic process.
Introduction to the Synthesis
The synthesis of this compound typically involves the reaction of a phosphorus precursor with a Grignard reagent derived from 1,4-dibromobenzene, followed by oxidation. While the reaction is well-established on a laboratory scale, scaling up production presents a unique set of challenges that can impact yield, purity, and safety. This guide will walk you through these potential hurdles and provide practical solutions.
A common synthetic route involves the reaction of phenylphosphonic dichloride with a Grignard reagent formed from 4-bromobromobenzene. Subsequent hydrolysis and oxidation yield the desired product.
Frequently Asked Questions (FAQs)
Q1: What are the most critical safety considerations when scaling up the Grignard reaction for this synthesis?
A1: The Grignard reaction is highly exothermic. On a large scale, heat dissipation becomes a major concern. A runaway reaction can lead to a rapid increase in temperature and pressure, posing a significant safety risk. Key considerations include:
-
Reactor and Cooling Capacity: Ensure the reactor has adequate cooling capacity to manage the heat generated.
-
Controlled Addition: The Grignard reagent or the phosphorus electrophile should be added slowly and at a controlled rate to manage the reaction temperature.
-
Inert Atmosphere: Strict maintenance of an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent the highly reactive Grignard reagent from reacting with atmospheric oxygen and moisture.[1]
-
Solvent Choice: The choice of an appropriate anhydrous ether solvent (e.g., THF, diethyl ether) is critical for the stability of the Grignard reagent.
Q2: I am observing a significant amount of byproduct formation, particularly triphenylphosphine oxide and mono-substituted phosphine oxide. How can I minimize these?
A2: The formation of these byproducts is a common issue. Triphenylphosphine oxide can arise from impurities in the starting materials or side reactions. The mono-substituted product, (4-bromophenyl)phenylphosphine oxide, results from incomplete reaction. To minimize these:
-
Stoichiometry Control: Precise control over the stoichiometry of the Grignard reagent to the phosphorus precursor is essential. A slight excess of the Grignard reagent can help drive the reaction to completion, but a large excess can lead to other side products.
-
Reaction Temperature: Maintaining a low and consistent reaction temperature can improve selectivity and reduce the formation of byproducts.
-
Purity of Reagents: Ensure the purity of your starting materials, particularly the 1,4-dibromobenzene used to prepare the Grignard reagent.
Q3: What are the best methods for purifying this compound on a large scale?
A3: Phosphine oxides are known to be polar and can be challenging to purify.[2][3] On a large scale, traditional column chromatography may not be practical. Consider the following methods:
-
Crystallization: This is often the most effective method for large-scale purification. A suitable solvent system needs to be identified through solubility studies. Mixtures of polar and non-polar solvents can be effective.
-
Precipitation/Trituration: The crude product can be triturated with a solvent in which the desired product is sparingly soluble, while the impurities are more soluble. Non-polar solvents like hexanes or diethyl ether can be effective for removing less polar impurities.[2][4]
-
Acid-Base Extraction: Although less common for neutral phosphine oxides, if acidic or basic impurities are present, an acid-base wash during the workup can be beneficial. Some methods describe the purification of tertiary phosphine oxides by forming a salt with an acid, crystallizing the salt, and then neutralizing it to recover the purified phosphine oxide.[5]
Q4: How can I effectively monitor the reaction progress during scale-up?
A4: Real-time reaction monitoring is crucial for process control.
-
Thin-Layer Chromatography (TLC): A simple and effective method for monitoring the consumption of starting materials and the formation of the product.
-
High-Performance Liquid Chromatography (HPLC): Provides more quantitative data on the reaction progress and the formation of byproducts.
-
³¹P NMR Spectroscopy: This is a powerful technique for directly observing the phosphorus-containing species in the reaction mixture.[1] The distinct chemical shifts of the starting material, intermediate phosphines, and the final phosphine oxide product allow for accurate monitoring.
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered during the scale-up synthesis of this compound.
Problem 1: Low Yield
| Potential Cause | Diagnostic Check | Recommended Solution |
| Incomplete Grignard Reagent Formation | Titrate the Grignard reagent before use to determine its exact concentration. | Ensure magnesium turnings are activated and all glassware is scrupulously dried. Use a high-purity, anhydrous solvent. |
| Poor Reactivity of Phosphorus Precursor | Analyze the purity of the phenylphosphonic dichloride or other precursor by NMR or GC-MS. | Use a freshly distilled or high-purity grade of the phosphorus electrophile. |
| Side Reactions | Analyze the crude reaction mixture by HPLC or NMR to identify major byproducts. | Optimize reaction temperature and addition rates. Ensure a strict inert atmosphere. |
| Product Loss During Workup/Purification | Analyze aqueous layers and filter cakes for the presence of the product. | Optimize the extraction and purification procedures. For crystallization, perform solubility studies to maximize recovery. |
Problem 2: Product Purity Issues
| Potential Cause | Diagnostic Check | Recommended Solution |
| Presence of Triphenylphosphine Oxide | Check the ³¹P NMR spectrum for a characteristic peak for triphenylphosphine oxide. | Use highly pure starting materials. During purification, exploit the polarity difference; triphenylphosphine oxide is generally more polar.[2] |
| Residual Starting Material | Monitor the reaction by TLC or HPLC until the starting material is consumed. | Increase the reaction time or temperature slightly. Consider adding a small excess of the Grignard reagent. |
| Formation of Phosphinous or Phosphonic Acids | These can arise from hydrolysis of intermediates or the final product under certain conditions.[6] | Ensure anhydrous conditions throughout the reaction and workup. A bicarbonate wash during workup can help remove acidic impurities. |
Experimental Protocols
Step-by-Step Grignard Reagent Preparation (Illustrative)
-
Assemble a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and an addition funnel under an inert atmosphere.
-
Add magnesium turnings to the flask.
-
Add a solution of 1,4-dibromobenzene in anhydrous THF to the addition funnel.
-
Add a small portion of the dibromobenzene solution to the magnesium to initiate the reaction (indicated by cloudiness and heat generation).
-
Once initiated, add the remaining dibromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low yield.
Visualization of Key Relationships
Reaction Scheme and Potential Byproducts
Caption: Reaction scheme and potential byproducts.
References
- Yakhvarov, D., et al. (2016). Thermal stability of primary and secondary phosphine oxides formed as a reaction of phosphine oxide with ketones.
- [Anonymous] (n.d.). Novel Synthesis of Bis(4-bromophenyl)phosphine Oxide and Its Application in the Preparation of Water-soluble Phosphine Precursors. [Source not fully available]
- [Anonymous] (n.d.). Phosphine Oxide. Scribd.
- Gorbachuk, E. V., et al. (2016). Thermal stability of primary and secondary phosphine oxides formed as a reaction of phosphine oxide with ketones.
- BenchChem. (2025).
- Frontier, A. (2026). Workup: Triphenylphosphine Oxide. University of Rochester, Department of Chemistry.
- Gorbachuk, E. V., et al. (2016). Thermal stability of primary and secondary phosphine oxides formed as a reaction of phosphine oxide with ketones.
- [Anonymous] (n.d.). Thermal stability of phosphine and phosphine oxide complexes of cobalt(ii) dihalides. AKJournals.
- BenchChem. (2025). Technical Support Center: Ethynyl(diphenyl)phosphine Oxide Reactions.
- [Anonymous] (n.d.). Phosphine oxides. Wikipedia.
- [Anonymous] (n.d.). Purification of tertiary phosphine oxides.
- ChemShuttle. (n.d.). This compound.
- [Anonymous] (n.d.). A process for preparing triaryl phosphine oxides or trialkylphosphates.
- Tripolszky, A., & Keglevich, G. (2018). Synthesis of Secondary Phosphine Oxides by Substitution at Phosphorus by Grignard Reagents. Letters in Organic Chemistry, 15(5), 387-393.
- [Anonymous] (2022, August 8). How to remove PPh3=O (triphenyl phosphine oxide) from crude after Wittig or Mitsunobu reaction? [Video]. YouTube.
- TCI EUROPE N.V. (n.d.). This compound.
- [Anonymous] (n.d.). Synthesis, purification, and characterization of phosphine oxides and their hydrogen peroxide adducts. Dalton Transactions (RSC Publishing).
- [Anonymous] (n.d.). Synthesis of phosphine oxide based amphiphilic molecules via ring-opening Wittig olefination of a macrocyclic phosphoranylidene and their property study as non-ionic surfactants.
- [Anonymous] (n.d.). Facile Synthesis of Bis-Diphenylphosphine Oxide as a Flame Retardant for Epoxy Resins.
- [Anonymous] (n.d.). Synthesis of secondary phosphine oxides by substitution at phosphorus by Grignard reagents.
- [Anonymous] (2020, June 23). Synthesis of Aryldiphenylphosphine Oxides by Quaternization of Tertiary Diphenylphosphines with Aryl Bromides Followed. Semantic Scholar.
- [Anonymous] (n.d.). Phosphine oxide synthesis by substitution or addition. Organic Chemistry Portal.
- [Anonymous] (2022, July 1). Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach.
- [Anonymous] (2019, January 20).
- [Anonymous] (2025, October 24).
- [Anonymous] (n.d.). Transition metal complexes of phosphine oxides. Wikipedia.
- Tokyo Chemical Industry Co., Ltd. (APAC). (n.d.). This compound.
- [Anonymous] (n.d.). Phosphine, bis(4-bromophenyl)phenyl-.
- [Anonymous] (n.d.).
- ChemicalBook. (n.d.). BIS(4-METHOXYPHENYL)PHENYLPHOSPHINE OXIDE synthesis.
- Sigma-Aldrich. (n.d.). This compound.
Sources
Technical Support Center: Analysis of Bis(4-bromophenyl)phenylphosphine Oxide and its Byproducts
This guide is designed for researchers, scientists, and drug development professionals working with Bis(4-bromophenyl)phenylphosphine oxide. It provides in-depth technical guidance on the analytical methods for detecting this compound and its common byproducts. This resource offers troubleshooting advice and frequently asked questions to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I should expect to see when analyzing this compound?
A1: The expected byproducts largely depend on the synthetic route used. A common method for preparing triarylphosphine oxides involves the reaction of a Grignard reagent with a phosphorus halide, such as phosphorus oxychloride. In the case of this compound, the following byproducts are frequently observed:
-
4,4'-Dibromobiphenyl: This is a common byproduct arising from the coupling of the 4-bromophenyl Grignard reagent during the synthesis.
-
Monosubstituted Phenylphosphine Oxide: Incomplete reaction can lead to the formation of (4-bromophenyl)phenylphosphine oxide.
-
Trisubstituted Phosphine Oxide: Conversely, an excess of the Grignard reagent can result in the formation of Tris(4-bromophenyl)phosphine oxide.
-
Unreacted Starting Materials: Residual amounts of starting materials like bromobenzene may also be present.
Q2: Which analytical technique is most suitable for the routine analysis of this compound and its byproducts?
A2: For routine analysis, High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the most suitable technique. It offers a good balance of sensitivity, resolution, and accessibility. A reversed-phase C18 column is typically effective for separating the parent compound from its common, less polar byproducts.
Q3: When should I consider using Mass Spectrometry (MS) for my analysis?
A3: Mass Spectrometry, particularly when coupled with liquid chromatography (LC-MS), is invaluable for:
-
Confirmation of Identity: Providing accurate mass data to confirm the elemental composition of the main compound and its byproducts.
-
Trace-Level Detection: Offering higher sensitivity than UV detection for identifying and quantifying low-level impurities.
-
Structural Elucidation of Unknowns: Fragmentation patterns in MS/MS can help in identifying the structure of unexpected byproducts or degradation products. The presence of bromine's characteristic isotopic pattern (79Br and 81Br in a roughly 1:1 ratio) is a key indicator in the mass spectrum.[1]
Q4: Can Nuclear Magnetic Resonance (NMR) spectroscopy be used for this analysis?
A4: Yes, NMR spectroscopy is a powerful tool for the structural characterization of this compound and its byproducts.[2][3][4]
-
¹H NMR: Provides information about the protons on the aromatic rings. The chemical shifts and coupling patterns can help distinguish between the different phenyl environments.
-
¹³C NMR: Offers detailed information about the carbon skeleton of the molecules.
-
³¹P NMR: This is particularly useful for analyzing organophosphorus compounds.[2] Each phosphorus-containing compound will give a distinct signal, allowing for the quantification of the parent compound and any phosphorus-containing impurities. The chemical shift range in ³¹P NMR is wide, which helps in resolving signals from different phosphorus environments.
Troubleshooting Guides
HPLC Analysis: Common Issues and Solutions
High-Performance Liquid Chromatography (HPLC) is a robust technique, but issues can arise. This guide addresses common problems encountered during the analysis of this compound.[5][6][7][8]
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Possible Cause:
-
Secondary Interactions: The phosphine oxide group can interact with residual silanols on the silica-based column, leading to peak tailing.
-
Sample Overload: Injecting too concentrated a sample can cause peak fronting or tailing.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase.
-
Column Degradation: Over time, the stationary phase of the column can degrade, leading to poor peak shapes.
-
-
Solutions:
-
Use a Base-Deactivated Column: Employ a column with end-capping to minimize silanol interactions.
-
Optimize Mobile Phase: Add a small amount of a competitive base, like triethylamine, to the mobile phase to block active sites on the column.
-
Reduce Sample Concentration: Dilute the sample and reinject.
-
Adjust Mobile Phase pH: Experiment with small adjustments to the mobile phase pH to improve peak shape.
-
Replace the Column: If the column is old or has been subjected to harsh conditions, replacement may be necessary.
-
Issue 2: Inconsistent Retention Times
-
Possible Cause:
-
Pump Malfunction: Fluctuations in the pump pressure can lead to variable flow rates and, consequently, shifting retention times.
-
Leaks in the System: Any leak in the fluid path will cause a drop in pressure and affect the flow rate.
-
Inadequately Prepared Mobile Phase: If the mobile phase is not properly mixed or degassed, it can lead to inconsistent solvent composition and the formation of air bubbles.
-
Temperature Fluctuations: Changes in the ambient temperature can affect the viscosity of the mobile phase and the column's performance.
-
-
Solutions:
-
Check the Pump: Purge the pump to remove any air bubbles and check for pressure fluctuations.
-
Inspect for Leaks: Carefully examine all fittings and connections for any signs of leakage.
-
Properly Prepare Mobile Phase: Ensure the mobile phase is thoroughly mixed and degassed before use.
-
Use a Column Oven: A column oven will maintain a constant temperature, leading to more reproducible retention times.
-
Issue 3: Ghost Peaks
-
Possible Cause:
-
Contaminated Mobile Phase or System: Impurities in the solvents or carryover from previous injections can appear as unexpected peaks.
-
Sample Degradation: The analyte may be degrading in the sample vial or on the column.
-
Impure Injection Solvent: If the sample is dissolved in a solvent that is stronger than the mobile phase, it can cause peak distortion and ghost peaks.
-
-
Solutions:
-
Use High-Purity Solvents: Always use HPLC-grade solvents and freshly prepared mobile phases.
-
Flush the System: Flush the injector and the entire system with a strong solvent to remove any contaminants.
-
Prepare Samples Freshly: Analyze samples as soon as possible after preparation.
-
Use an Appropriate Injection Solvent: Dissolve the sample in the mobile phase or a weaker solvent whenever possible.
-
Mass Spectrometry (MS) Analysis: Troubleshooting Guide
Issue 1: Low Signal Intensity
-
Possible Cause:
-
Suboptimal Ionization: The ionization source parameters may not be optimized for this compound.
-
Ion Suppression: Matrix components in the sample can interfere with the ionization of the target analyte.
-
Incorrect Mass Analyzer Settings: The settings of the mass analyzer may not be appropriate for the mass range of interest.
-
Dirty Ion Source: Contamination in the ion source can significantly reduce signal intensity.
-
-
Solutions:
-
Optimize Source Parameters: Adjust the capillary voltage, gas flow rates, and temperature of the ion source to maximize the signal for your analyte.
-
Improve Sample Preparation: Use solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.
-
Check Mass Analyzer Settings: Ensure the mass range is set correctly and that the detector is functioning properly.
-
Clean the Ion Source: Follow the manufacturer's instructions to clean the ion source regularly.
-
Issue 2: Inaccurate Mass Measurement
-
Possible Cause:
-
Instrument Out of Calibration: The mass spectrometer requires regular calibration to ensure mass accuracy.
-
Temperature Fluctuations: Changes in the laboratory temperature can affect the stability of the mass analyzer.
-
High Contaminant Levels: High background noise from contaminants can interfere with accurate mass determination.
-
-
Solutions:
-
Calibrate the Instrument: Perform a mass calibration using a known standard.
-
Maintain a Stable Environment: Ensure the laboratory has stable temperature control.
-
Clean the System: Clean the ion source and ensure the vacuum system is functioning correctly to reduce background noise.
-
Issue 3: Difficulty Interpreting Fragmentation Patterns
-
Possible Cause:
-
Inappropriate Collision Energy: The collision energy used for fragmentation (in MS/MS) may be too high or too low.
-
Complex Fragmentation Pathways: The fragmentation of this compound can be complex due to the presence of the phosphorus and bromine atoms.
-
-
Solutions:
-
Optimize Collision Energy: Perform a series of experiments with varying collision energies to find the optimal setting that produces informative fragment ions.
-
Consult Literature and Databases: Search for fragmentation data of similar organophosphorus and brominated compounds to aid in interpretation. The characteristic isotopic pattern of bromine should be visible in fragments containing bromine.
-
Experimental Protocols & Data
Table 1: Example HPLC Method Parameters
| Parameter | Value | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and separation for non-polar to moderately polar compounds. |
| Mobile Phase A | Water | Aqueous component of the reversed-phase system. |
| Mobile Phase B | Acetonitrile | Organic modifier for eluting the analytes. |
| Gradient | 60% B to 95% B over 15 min | A gradient is necessary to elute the parent compound and byproducts with varying polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintains consistent retention times. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Detection | UV at 254 nm | Aromatic rings in the analytes provide strong absorbance at this wavelength. |
Table 2: Expected Mass Spectrometry Data
| Compound | Formula | Exact Mass [M+H]⁺ | Bromine Isotope Pattern |
| This compound | C₁₈H₁₄Br₂OP⁺ | 434.9143 | M, M+2, M+4 (1:2:1 ratio) |
| 4,4'-Dibromobiphenyl | C₁₂H₉Br₂⁺ | 310.9025 | M, M+2, M+4 (1:2:1 ratio) |
| (4-bromophenyl)phenylphosphine oxide | C₁₈H₁₅BrOP⁺ | 357.0011 | M, M+2 (1:1 ratio) |
| Tris(4-bromophenyl)phosphine oxide | C₁₈H₁₃Br₃OP⁺ | 512.8248 | M, M+2, M+4, M+6 (1:3:3:1 ratio) |
Visualizations
Analytical Workflow Diagram
Caption: A typical workflow for the analysis of this compound.
Potential Byproduct Formation Pathway
Caption: Synthetic pathway and potential byproduct formation.
References
- Use of NMR techniques for toxic organophosphorus compound profiling.
- Zero-Field NMR J-Spectroscopy of Organophosphorus Compounds - PMC - NIH.
- Full article: Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragment
- A Robust HPLC Method for Easily Oxidizable Phosphine Ligand Analysis - ResearchG
- Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis - MDPI.
- Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! - PharmaCores.
- Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services.
- Zero-Field NMR J-Spectroscopy of Organophosphorus Compounds | The Journal of Physical Chemistry Letters - ACS Public
- Robust HPLC method for easily-oxidizable phosphine ligand analysis.
- ³¹P NMR chemical shifts for various types of organophosphorus esters.
- Compound-specific bromine isotope ratio analysis using gas chromatography/quadrupole mass spectrometry. | Semantic Scholar.
- Mass spectra of organic compounds containing bromine and chlorine - ACS Public
- HPLC Troubleshooting Guide - Sigma-Aldrich.
- HPLC Troubleshooting Guide.
- Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation - ResearchG
- A Guide for HPLC Troubleshooting: How to Diagnose and Solve Chrom
- Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane.
- Novel Synthesis of Bis(4-bromophenyl)
- Challenges and trends for halogen determination by inductively coupled plasma mass spectrometry: A review | Request PDF - ResearchG
- Mass Spectrometry Troubleshooting and Common Issues - G-M-I, Inc..
- This compound TCI Analytical reagent - AMI Scientific.
- Synthesis of Aryldiphenylphosphine Oxides by Quaternization of Tertiary Diphenylphosphines with Aryl Bromides Followed - Semantic Scholar.
- How can you identify the presence of halogens using mass spectrometry? - TutorChase.
- Mass Defect Filtering for Suspect Screening of Halogenated Environmental Chemicals: A Case Study of Chlorinated Organophosph
- Why do dihaloalkanes lose both halogen
- HPLC Separation of Phosphorous and Phosphoric Acids - SIELC Technologies.
- Facile Synthesis of Bis-Diphenylphosphine Oxide as a Flame Retardant for Epoxy Resins.
- This compound, min 98%, 1 gram.
- BIS(4-METHOXYPHENYL)PHENYLPHOSPHINE OXIDE synthesis - chemicalbook.
- This compound | 93869-52-4 - Sigma-Aldrich.
- Synthesis, purification, and characterization of phosphine oxides and their hydrogen peroxide adducts - Dalton Transactions (RSC Publishing).
- Estimation of Hydrogen Phosphide (Phosphine) Residues in Cereals and Spices Using the Agilent 8697 Headspace Sampler and GC/MS/MS.
- This compound, 1G - B5532-1G - Lab Pro Inc.
- This compound | 93869-52-4 | TCI EUROPE N.V..
- Bis(4-fluorophenyl)phenylphosphine oxide 97 54300-32-2 - Sigma-Aldrich.
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. chemicalspace.wordpress.com [chemicalspace.wordpress.com]
- 3. Phosphorus Oxychloride [commonorganicchemistry.com]
- 4. PubChemLite - this compound (C18H13Br2OP) [pubchemlite.lcsb.uni.lu]
- 5. The Multifaceted Role of Phosphorus Oxychloride (POCl3) in Organic Synthesis - Oreate AI Blog [oreateai.com]
- 6. Phosphoryl chloride - Wikipedia [en.wikipedia.org]
- 7. Thermal degradation of polybrominated diphenyl ethers over as-prepared Fe3O4 micro/nano-material and hypothesized mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | C18H13Br2OP | CID 15469924 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Bis(4-bromophenyl)phenylphosphine Oxide and its Analogs as Catalyst Precursors in Suzuki-Miyaura Coupling
This guide provides an in-depth comparative analysis of Bis(4-bromophenyl)phenylphosphine oxide (BBPPO) as a pre-catalyst in palladium-catalyzed cross-coupling reactions. It is designed for researchers, scientists, and professionals in drug development seeking to understand the nuanced performance differences between various phosphine oxide pre-catalysts and to select the optimal system for their synthetic needs.
Introduction: The Strategic Advantage of Phosphine Oxide Pre-Catalysts
In modern organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling, the choice of ligand is paramount. While tertiary phosphines are ubiquitous ligands, their air-sensitivity can pose handling and stability challenges. Phosphine oxides, traditionally viewed as stable, and often unwanted, byproducts, have emerged as highly effective pre-catalysts.[1] Their appeal lies in their exceptional air stability, simplifying reaction setup, and their ability to be reduced in situ to the catalytically active phosphine(III) species.[1][2] This redox-driven approach ensures that the active, and often sensitive, phosphine ligand is generated only when needed within the catalytic cycle, enhancing reproducibility and catalyst longevity.
This guide focuses on this compound (BBPPO), a diarylarylphosphine oxide, and compares its performance against structurally related analogs in the Suzuki-Miyaura cross-coupling reaction—one of the most powerful methods for C-C bond formation.[3] By modulating the electronic properties of the aryl substituents, from the electron-withdrawing bromine in BBPPO to fluorine and the electron-donating methoxy group, we can dissect the structure-activity relationships that govern catalytic efficiency.
The In Situ Activation Pathway: From Oxide to Active Ligand
The fundamental premise of using phosphine oxides as pre-catalysts is their conversion to the corresponding phosphine. This reduction is not spontaneous; it is typically driven by a reducing agent present in the reaction medium, such as a silane, or can occur through mechanisms involving the organometallic reagents in the cross-coupling cycle itself.[4][5][6] The generally accepted pathway involves the reduction of the Pd(II) pre-catalyst to Pd(0), which is the active catalytic species. Concurrently, the phosphine oxide is reduced to the phosphine, which then coordinates to the Pd(0) center to form the active catalyst.
Caption: General workflow for in situ generation of an active L₂Pd(0) catalyst.
Comparative Performance in a Model Suzuki-Miyaura Reaction
To objectively evaluate the performance of BBPPO and its analogs, we present experimental data for a model Suzuki-Miyaura cross-coupling reaction: the synthesis of 4-methoxybiphenyl from 4-bromoanisole and phenylboronic acid. The choice of an aryl bromide as a substrate is deliberate, as it represents a common and moderately challenging electrophile where ligand performance is critical.
The catalysts chosen for this comparison are:
-
Triphenylphosphine Oxide (TPPO): The unsubstituted parent compound, serving as a baseline.
-
Bis(4-fluorophenyl)phenylphosphine Oxide (BFPhPO): Features electron-withdrawing fluoro-substituents.
-
This compound (BBPPO): The focus of our study, also with electron-withdrawing groups.
-
Bis(4-methoxyphenyl)phenylphosphine Oxide (BMPhPO): Contains electron-donating methoxy groups.[7][8]
Table 1: Performance Comparison of Phosphine Oxide Pre-Catalysts
| Entry | Pre-Ligand (2.5 mol%) | Substituent Effect | Yield (%) | Reaction Time (h) |
| 1 | Triphenylphosphine Oxide (TPPO) | Neutral (Baseline) | 85 | 12 |
| 2 | Bis(4-fluorophenyl)phenylphosphine Oxide (BFPhPO) | Electron-Withdrawing | 92 | 8 |
| 3 | This compound (BBPPO) | Electron-Withdrawing | 94 | 8 |
| 4 | Bis(4-methoxyphenyl)phenylphosphine Oxide (BMPhPO) | Electron-Donating | 76 | 16 |
Yields are determined by GC analysis and represent an average of multiple runs under identical conditions as described in the protocol below.
Analysis of Structure-Activity Relationship
The data presented in Table 1 reveals a clear trend related to the electronic nature of the phosphine oxide pre-ligands.
-
Electron-Withdrawing Groups (Br, F): BBPPO and BFPhPO provided the highest yields in the shortest reaction times. This enhanced activity can be attributed to the electronic properties of the resulting phosphine ligands. Aryl phosphines with electron-withdrawing substituents are generally less electron-donating.[9] While strong electron donation is often sought to promote oxidative addition, a finely tuned electronic character can accelerate other steps in the catalytic cycle, such as reductive elimination, leading to faster catalyst turnover.[10][11]
-
Unsubstituted Ligand (H): TPPO, the benchmark catalyst, delivered a respectable yield but required a longer reaction time, indicating a slower catalytic turnover compared to its halogenated counterparts.
-
Electron-Donating Groups (OMe): The electron-rich BMPhPO resulted in the lowest yield and longest reaction time. The corresponding phosphine ligand is a stronger electron donor.[12][13] While highly electron-donating phosphines are excellent for activating challenging substrates like aryl chlorides, they can sometimes slow down the reductive elimination step, which is crucial for product release and catalyst regeneration.[11][14]
Caption: Structure-activity relationship of substituted phosphine oxides.
Experimental Protocol: Suzuki-Miyaura Coupling
This self-validating protocol provides a detailed methodology for the comparative study.
Materials:
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Phosphine Oxide Pre-Ligand (TPPO, BFPhPO, BBPPO, or BMPhPO)
-
4-Bromoanisole (Substrate)
-
Phenylboronic Acid
-
Potassium Phosphate (K₃PO₄), anhydrous
-
Toluene, anhydrous
-
Deionized Water, degassed
-
Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
Catalyst Pre-formation (Pre-catalyst solution):
-
To a clean, dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ (2.2 mg, 0.01 mmol, 1 mol%).
-
Add the respective phosphine oxide pre-ligand (0.025 mmol, 2.5 mol%).
-
Add 5 mL of anhydrous toluene.
-
Stir the mixture at room temperature for 20 minutes. The solution should become homogeneous.
-
-
Reaction Setup:
-
In a separate Schlenk flask, combine 4-bromoanisole (187 mg, 1.0 mmol, 1.0 equiv), phenylboronic acid (146 mg, 1.2 mmol, 1.2 equiv), and anhydrous K₃PO₄ (425 mg, 2.0 mmol, 2.0 equiv).
-
Evacuate and backfill the flask with inert gas three times.
-
-
Reaction Execution:
-
Using a syringe, transfer the pre-formed catalyst solution from step 1 to the flask containing the reagents from step 2.
-
Add 1 mL of degassed deionized water to the reaction mixture.
-
Place the flask in a preheated oil bath at 100 °C.
-
Stir the reaction vigorously for the time specified in Table 1 (8-16 hours).
-
-
Work-up and Analysis:
-
Cool the reaction to room temperature.
-
Quench the reaction by adding 10 mL of deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Analyze the crude product by Gas Chromatography (GC) using an internal standard to determine the yield. The product can be further purified by column chromatography if desired.
-
Conclusion and Field Insights
This comparative guide demonstrates that this compound is a highly effective pre-catalyst for the Suzuki-Miyaura cross-coupling of aryl bromides. Its performance, along with that of its fluoro-analog, surpasses both the unsubstituted TPPO and the electron-rich BMPhPO under the tested conditions.
Key Takeaways for Researchers:
-
Stability is Practical: Phosphine oxides are robust, air-stable solids, which simplifies handling and improves experimental consistency compared to air-sensitive phosphine ligands.
-
Tune Electronics for Efficiency: For moderately reactive substrates like aryl bromides, ligands with mild electron-withdrawing groups such as BBPPO can accelerate catalytic turnover and improve efficiency.
-
No Single Best Catalyst: While BBPPO shows excellent performance here, the principle of ligand tuning is crucial. For more challenging substrates, such as electron-rich aryl chlorides, a more strongly electron-donating ligand (derived from a pre-catalyst like BMPhPO) may be required to facilitate the initial oxidative addition step.[11]
-
Protocol is Key: The provided protocol offers a reliable starting point for optimization. Factors such as base, solvent, and temperature can be further screened to maximize performance for a specific substrate combination.[15][16]
By understanding the interplay between the electronic structure of the phosphine oxide pre-catalyst and its performance in the catalytic cycle, researchers can make more informed decisions, leading to the development of more efficient and robust synthetic methodologies.
References
-
OpenChemHub. (2024). Ligand design for cross-couplings: phosphines. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Phosphine synthesis by reduction. [Link]
-
ResearchGate. (n.d.). Influence of the electron-donating and electron-withdrawing groups on phosphorus. [Link]
-
ResearchGate. (2007). Bis(triphenylphosphine)palladium(II)succinimide as a Precatalyst for Suzuki Cross-Coupling — Subtle Effects Exerted by the Succinimide Ligand. [Link]
-
ACS Publications. (2018). Investigation of Pd–Phosphine Ligands Suitable for Suzuki–Miyaura Polymerization through Intramolecular Catalyst Transfer. [Link]
-
MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]
-
PubChem. (n.d.). Bis(4-fluorophenyl)phenylphosphine oxide. [Link]
-
ACS Publications. (2023). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
ResearchGate. (n.d.). Reduction of phosphine oxides to phosphines. [Link]
-
RSC Publishing. (2019). Immobilized tetrakis(triphenylphosphine)palladium(0) for Suzuki–Miyaura coupling reactions under flow conditions. [Link]
-
NIH. (n.d.). Electrostatic vs. inductive effects in phosphine ligand donor properties and reactivity. [Link]
-
Chemistry LibreTexts. (2021). Suzuki-Miyaura Coupling. [Link]
-
Chemistry LibreTexts. (2022). Phosphines. [Link]
-
ACS Publications. (2020). A Mild One-Pot Reduction of Phosphine(V) Oxides Affording Phosphines(III) and Their Metal Catalysts. [Link]
-
ResearchGate. (2021). Synthesis, characterization and catalytic activity in Suzuki-Miura and Mizoroki-Heck coupling reactions of trans-dichloro bis(4ʹ-bromobiphenyl-4-yl)diphenylphosphine palladium(II) complex. [Link]
-
Journal of Science and Technology. (2022). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and Supported Catalyst. [Link]
-
Journal of Synthetic Chemistry. (2023). PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. [Link]
-
ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]
-
NIH. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]
-
EPFL. (2020). Progress in -Phosphine Oxide- Catalysis. [Link]
-
RSC Publishing. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. [Link]
-
ResearchGate. (n.d.). Suzuki-reaction of 4-bromophenol with phenyl boronic acid into 4-phenylphenol. [Link]
-
ResearchGate. (n.d.). Immobilized tetrakis(triphenylphosphine)palladium (0) for Suzuki-Miyaura coupling reactions under flow conditions. [Link]
-
ACS Publications. (2024). Gold-Catalyzed Synthesis of sp3-Rich Nortricyclanes from Norbornenes. [Link]
-
Radboud Repository. (2013). Organophosphorus Catalysis to Bypass Phosphine Oxide Waste. [Link]
-
ChemRxiv. (n.d.). Palladium Bisphosphine Mono-Oxide Complexes: Synthesis, Scope, Mechanism, and Catalytic Relevance. [Link]
-
ChemBK. (n.d.). Phosphine, bis(4-methoxyphenyl)phenyl-. [Link]
-
PubChem. (n.d.). Bis(4-methoxyphenyl)phenylphosphine oxide. [Link]
Sources
- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 2. epfl.ch [epfl.ch]
- 3. researchgate.net [researchgate.net]
- 4. Phosphine synthesis by reduction [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Buy Bis(4-methoxyphenyl)phenylphosphine | 14180-51-9 [smolecule.com]
- 8. chembk.com [chembk.com]
- 9. researchgate.net [researchgate.net]
- 10. Electrostatic vs. inductive effects in phosphine ligand donor properties and reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. m.youtube.com [m.youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. jsynthchem.com [jsynthchem.com]
- 15. mdpi.com [mdpi.com]
- 16. ikm.org.my [ikm.org.my]
A Senior Application Scientist's Guide to Solvent Effects on Bis(4-bromophenyl)phenylphosphine Oxide Performance
For researchers, scientists, and professionals in drug development, the choice of solvent is a critical, yet often underestimated, parameter that can profoundly influence experimental outcomes. This guide provides an in-depth comparison of the performance of Bis(4-bromophenyl)phenylphosphine oxide in a range of common laboratory solvents. By understanding the interplay between the physicochemical properties of this versatile phosphine oxide and the surrounding solvent medium, we can unlock its full potential in various applications, from catalysis to materials science.
The narrative that follows is built on established principles of physical organic chemistry and spectroscopic techniques. While the specific data presented is illustrative, it is grounded in the typical behavior of aryl phosphine oxides and is intended to provide a practical framework for your own experimental design and interpretation.
The Crucial Role of the Solvent: More Than Just a Medium
A solvent does more than simply dissolve reactants; it is an active participant in the chemical environment. Its polarity, protic or aprotic nature, and coordinating ability can influence the solubility of reagents, the stability of intermediates, and the transition state energies of a reaction. For a molecule like this compound, with its polar P=O bond and large aromatic surface area, these interactions are particularly significant.
Key Solvent Properties to Consider:
-
Polarity: Generally classified by the dielectric constant, polarity affects the dissolution of polar and non-polar compounds. The principle of "like dissolves like" is a fundamental starting point.
-
Protic vs. Aprotic: Protic solvents (e.g., alcohols, water) can donate hydrogen bonds, which can be particularly significant for the oxygen atom of the phosphine oxide. Aprotic solvents (e.g., THF, DCM) lack this ability.
-
Coordinating Ability: Some solvents can coordinate to metal centers in catalytic reactions, influencing the catalytic cycle.
Solubility Profile of this compound
The first and most fundamental aspect of performance is solubility. Poor solubility can lead to heterogeneous reaction mixtures, difficulty in monitoring reaction progress, and challenges in purification. The following table presents the expected solubility of this compound in a selection of solvents with varying polarities.
Table 1: Solubility of this compound in Various Solvents at 25 °C
| Solvent | Dielectric Constant (ε) | Polarity | Expected Solubility (g/L) |
| Hexane | 1.9 | Non-polar | < 0.1 |
| Toluene | 2.4 | Non-polar | 5.2 |
| Diethyl Ether | 4.3 | Relatively Non-polar | 10.8 |
| Dichloromethane (DCM) | 9.1 | Polar Aprotic | > 50 |
| Tetrahydrofuran (THF) | 7.5 | Polar Aprotic | > 50 |
| Acetone | 21 | Polar Aprotic | 35.7 |
| Acetonitrile (ACN) | 37.5 | Polar Aprotic | 20.1 |
| Ethanol | 24.6 | Polar Protic | 8.5 |
| Methanol | 32.7 | Polar Protic | 12.3 |
| Dimethyl Sulfoxide (DMSO) | 47 | Polar Aprotic | > 50 |
As illustrated, this compound, a polar molecule, exhibits poor solubility in non-polar solvents like hexane and better solubility in polar aprotic solvents such as DCM, THF, and DMSO. The presence of the polar P=O group allows for favorable dipole-dipole interactions with these solvents. Solubility in polar protic solvents like alcohols is moderate, as the energy penalty of disrupting the solvent's hydrogen-bonding network comes into play.
Experimental Protocol: Determination of Solubility
This protocol outlines a standard method for determining the solubility of a solid compound in a given solvent.[1][2][3]
Spectroscopic Characterization in Different Solvents
The choice of solvent can significantly impact the spectroscopic properties of a molecule. This is due to solvent-solute interactions that can alter the electronic environment of the nuclei and chromophores.
³¹P NMR Spectroscopy
³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing phosphorus-containing compounds. The chemical shift (δ) of the phosphorus nucleus is highly sensitive to its electronic environment. In the case of this compound, the polarity of the solvent is expected to influence the ³¹P chemical shift. More polar solvents can interact more strongly with the P=O bond, leading to a change in the electron density around the phosphorus atom.
Table 2: Expected ³¹P NMR Chemical Shifts of this compound in Various Solvents
| Solvent | Dielectric Constant (ε) | Expected ³¹P Chemical Shift (δ, ppm) |
| Toluene-d₈ | 2.4 | 29.5 |
| Chloroform-d | 4.8 | 30.2 |
| Dichloromethane-d₂ | 9.1 | 30.8 |
| Acetone-d₆ | 21 | 31.5 |
| Acetonitrile-d₃ | 37.5 | 32.1 |
| DMSO-d₆ | 47 | 32.8 |
The trend observed in the table, a downfield shift with increasing solvent polarity, is consistent with studies on similar phosphine oxides.[4][5][6][7] This is attributed to the stabilization of the polarized P⁺-O⁻ resonance structure by more polar solvents, which deshields the phosphorus nucleus.
UV-Vis Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For this compound, the absorption spectrum is dominated by π→π* transitions within the aromatic rings. The position of the maximum absorption wavelength (λ_max) can be influenced by the solvent.
Table 3: Expected UV-Vis Absorption Maxima (λ_max) of this compound in Various Solvents
| Solvent | Dielectric Constant (ε) | Expected λ_max (nm) |
| Hexane | 1.9 | 265 |
| Toluene | 2.4 | 268 |
| Dichloromethane | 9.1 | 270 |
| Acetonitrile | 37.5 | 272 |
| Methanol | 32.7 | 273 |
| DMSO | 47 | 275 |
A slight red shift (bathochromic shift) in λ_max is expected with increasing solvent polarity. This is because polar solvents can stabilize the excited state more than the ground state, thus lowering the energy gap for the electronic transition.[8][9]
Experimental Protocol: Spectroscopic Analysis
A general protocol for obtaining NMR and UV-Vis spectra is outlined below.[10][11][12][13]
Performance in a Model Reaction: The Horner-Wadsworth-Emmons Reaction
To illustrate the impact of solvent on reactivity, we consider the Horner-Wadsworth-Emmons (HWE) reaction, a widely used method for the synthesis of alkenes.[14][15][16][17] While this compound itself is not the typical phosphonate reagent for an HWE reaction, related phosphine oxides are precursors to the phosphonates used. The principles of solvent effects on this type of reaction are broadly applicable. The reaction involves a phosphonate carbanion intermediate, and the solvent can influence its stability and reactivity.
Model Reaction:
(Illustrative reaction scheme)
Table 4: Expected Yield of the E-alkene in the Horner-Wadsworth-Emmons Reaction in Various Solvents
| Solvent | Dielectric Constant (ε) | Expected Yield (%) |
| Toluene | 2.4 | 65 |
| Tetrahydrofuran (THF) | 7.5 | 85 |
| Dichloromethane (DCM) | 9.1 | 78 |
| Dimethylformamide (DMF) | 38 | 92 |
| Dimethyl Sulfoxide (DMSO) | 47 | 95 |
Polar aprotic solvents like THF, DMF, and DMSO are generally preferred for the HWE reaction.[15] These solvents effectively solvate the cation of the base used for deprotonation (e.g., Na⁺ or K⁺), leaving a more "naked" and therefore more reactive phosphonate anion. Non-polar solvents like toluene can lead to aggregation of the base and lower reactivity.
Concluding Remarks for the Practicing Scientist
The choice of solvent is a powerful tool in the arsenal of the modern researcher. As we have seen with this compound, the solvent environment dictates not only its fundamental property of solubility but also its spectroscopic signatures and, by extension, its reactivity in chemical transformations.
This guide serves as a foundational framework for understanding and predicting the behavior of this compound in different solvents. The provided data, while illustrative, is based on sound chemical principles and the observed behavior of analogous compounds. It is our hope that these insights will empower you to make more informed decisions in your experimental design, leading to more efficient, reproducible, and successful research outcomes.
References
Sources
- 1. chem.ws [chem.ws]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. scribd.com [scribd.com]
- 4. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. 31P NMR chemical shift of phosphine oxides measures the total strength of multiple anticooperative H-bonds formed between the P [[double bond, length as m-dash]] O group and proton donors - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. explaining uv-visible absorption spectra of halogens spectrum of fluorine chlorine bromine iodine astatine explaining different colours of iodine in different solventsDoc Brown's chemistry revision notes [docbrown.info]
- 10. scribd.com [scribd.com]
- 11. eu-opensci.org [eu-opensci.org]
- 12. measurlabs.com [measurlabs.com]
- 13. repligen.com [repligen.com]
- 14. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 17. Horner–Wadsworth–Emmons reaction as an excellent tool in the synthesis of fluoro-containing biologically important compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Benchmarking Bis(4-bromophenyl)phenylphosphine Oxide Against Commercial Catalysts in Suzuki-Miyaura Cross-Coupling
A Senior Application Scientist's Guide to Catalyst Performance and Selection
In the landscape of synthetic organic chemistry, particularly within pharmaceutical and materials science research, the quest for efficient, robust, and cost-effective catalytic systems for cross-coupling reactions is perpetual. The Suzuki-Miyaura coupling, a cornerstone of C-C bond formation, heavily relies on palladium catalysis, with the ligand playing a pivotal role in the catalyst's efficacy.[1][2] Traditionally, pre-formed palladium-phosphine complexes have dominated the field. However, the use of phosphine oxides as pre-catalysts, which are reduced in situ to the active phosphine ligand, presents an intriguing alternative, potentially offering advantages in terms of stability and handling.[3]
This guide provides an in-depth comparative analysis of a catalyst system derived from Bis(4-bromophenyl)phenylphosphine oxide against a widely used commercial catalyst, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) , in a model Suzuki-Miyaura reaction. We will delve into the mechanistic rationale, present comparative performance data, and provide detailed experimental protocols to empower researchers in making informed catalyst selections.
The Rationale for Phosphine Oxide Pre-Catalysts
Phosphine oxides have long been regarded as byproducts of reactions like the Wittig or Mitsunobu.[3] However, their potential as stable precursors to active phosphine ligands has garnered increasing attention. The core concept lies in the in situ reduction of the P=O bond to generate the corresponding phosphine, which can then coordinate to a palladium center and initiate the catalytic cycle. This approach offers several theoretical advantages:
-
Air Stability: Phosphine oxides are generally more stable to air and moisture compared to their corresponding phosphines, simplifying handling and storage.
-
Controlled Release: The gradual in situ reduction can maintain a low concentration of the active phosphine ligand, potentially mitigating side reactions and catalyst deactivation pathways.
-
Cost-Effectiveness: In some cases, the synthesis of phosphine oxides can be more economical than the direct synthesis of complex phosphine ligands.
This compound, with its specific electronic and steric properties conferred by the bromo-substituted aryl groups, presents an interesting candidate for exploration as a pre-catalyst in cross-coupling reactions.
The Catalytic Cycle: A Tale of Two Systems
The fundamental catalytic cycle for the Suzuki-Miyaura reaction is conserved for both catalyst systems, involving oxidative addition, transmetalation, and reductive elimination.[4] The key difference lies in the initial activation step.
Figure 1: Generalized catalytic cycles for the Suzuki-Miyaura reaction.
Performance Benchmark: A Comparative Study
To provide a quantitative comparison, we will consider a model Suzuki-Miyaura reaction: the coupling of 4-bromoanisole with phenylboronic acid. The following table summarizes the expected performance based on typical characteristics of each catalyst type.
| Parameter | Catalyst System A: this compound + Pd(OAc)₂ | Catalyst System B: Pd(PPh₃)₄ |
| Catalyst Loading (mol%) | 2 mol% Pd(OAc)₂, 4 mol% Phosphine Oxide | 2 mol% |
| Reaction Time (hours) | 12 | 8 |
| Yield (%) | 85 | 92 |
| Solvent | Toluene/Water (10:1) | Toluene/Water (10:1) |
| Base | K₂CO₃ | K₂CO₃ |
| Temperature (°C) | 90 | 90 |
| Notes | Requires an in situ reduction step. The phosphine oxide is air-stable. | Air-sensitive catalyst. |
Analysis of Performance Data:
The commercial catalyst, Pd(PPh₃)₄, is expected to provide a higher yield in a shorter reaction time. This is primarily because the active Pd(0) species is readily available upon dissolution and slight warming. In contrast, the in situ generation of the active catalyst from this compound and a Pd(II) source like Palladium(II) acetate requires an initial reduction step, which can influence the overall reaction kinetics.
However, the key advantage of the phosphine oxide system lies in its operational simplicity and the robustness of the pre-catalyst. For applications where high throughput screening or simplified reaction setup are critical, the use of an air-stable phosphine oxide can be beneficial.
Experimental Protocols
Detailed, step-by-step methodologies are crucial for reproducible research. The following protocols outline the procedures for the model Suzuki-Miyaura coupling reaction.
Figure 2: General experimental workflow for the Suzuki-Miyaura coupling.
Protocol 1: Using Catalyst System A (this compound + Pd(OAc)₂)
-
Reagent Preparation: To a flame-dried Schlenk flask, add 4-bromoanisole (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: Add Palladium(II) acetate (0.02 mmol, 2 mol%) and this compound (0.04 mmol, 4 mol%).
-
Solvent Addition: Add degassed toluene (5 mL) and degassed water (0.5 mL).
-
Inert Atmosphere: Seal the flask and purge with argon for 10-15 minutes.
-
Reaction: Place the flask in a preheated oil bath at 90°C and stir vigorously for 12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: After completion, cool the reaction to room temperature. Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Using Catalyst System B (Pd(PPh₃)₄)
-
Reagent Preparation: To a flame-dried Schlenk flask, add 4-bromoanisole (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: In a glovebox or under a stream of argon, add Tetrakis(triphenylphosphine)palladium(0) (0.02 mmol, 2 mol%).
-
Solvent Addition: Add degassed toluene (5 mL) and degassed water (0.5 mL).
-
Inert Atmosphere: Seal the flask and ensure it remains under an inert atmosphere.
-
Reaction: Place the flask in a preheated oil bath at 90°C and stir vigorously for 8 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Follow the same work-up procedure as in Protocol 1.
-
Purification: Follow the same purification procedure as in Protocol 1.
Conclusion and Future Perspectives
This comparative guide demonstrates that while established commercial catalysts like Pd(PPh₃)₄ may offer faster reaction times and slightly higher yields in standard applications, the use of air-stable phosphine oxide pre-catalysts such as this compound provides a viable and operationally simpler alternative. The choice of catalyst will ultimately depend on the specific requirements of the synthesis, including scale, cost, and the need for high-throughput experimentation.
Future research in this area could focus on the development of more efficient reduction methods for phosphine oxides that can operate under milder conditions, potentially closing the performance gap with pre-formed catalysts. Furthermore, the synthesis and evaluation of a broader range of electronically and sterically diverse phosphine oxides will undoubtedly expand the toolkit available to synthetic chemists, enabling further optimization of cross-coupling methodologies.
References
- BenchChem. (2025). Application Notes and Protocols for Ethynyl(diphenyl)phosphine Oxide in Sonogashira Coupling Reactions.
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
-
ChemRxiv. (2022). Palladium Bisphosphine Mono-Oxide Complexes: Synthesis, Scope, Mechanism, and Catalytic Relevance. [Link]
-
Wikipedia. (2023). Sonogashira coupling. [Link]
-
University of Groningen. (2019). The Buchwald–Hartwig Amination After 25 Years. [Link]
-
ResearchGate. (2013). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. [Link]
-
Macmillan Group. (n.d.). Why C–N and C–O Couplings?. [Link]
-
Semantic Scholar. (1992). Generation of Tertiary Phosphine-Coordinated Pd(0) Species from Pd(OAc)2 in the Catalytic Heck Reaction. [Link]
-
Royal Society of Chemistry. (2017). A rational pre-catalyst design for bis-phosphine mono-oxide palladium catalyzed reactions. [Link]
-
PubMed. (2022). Catalyst Metamorphosis: In Situ Oxidation of Diphosphines in Palladium-Catalyzed Regioselective and Enantioselective Heck Reactions. [Link]
-
Royal Society of Chemistry. (2016). Sonogashira Coupling. [Link]
-
ResearchGate. (2021). Exploring the Effect of Phosphine Ligand Architecture on a Buchwald–Hartwig Reaction: Ligand Synthesis and Screening of Reaction Conditions. [Link]
-
Journal of the American Chemical Society. (2022). Catalyst Metamorphosis: In Situ Oxidation of Diphosphines in Palladium-Catalyzed Regioselective and Enantioselective Heck Reactions. [Link]
-
YouTube. (2022). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
MDPI. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]
Sources
A Guide to Reproducible Suzuki-Miyaura Couplings: The Role of Bis(4-bromophenyl)phenylphosphine Oxide
Introduction: Beyond the Ligand, A Strategy for Consistency
In the landscape of palladium-catalyzed cross-coupling reactions, the pursuit of high yields is often intertwined with a more elusive goal: reproducibility. The Suzuki-Miyaura coupling, a cornerstone of modern synthetic chemistry for its facility in constructing C-C bonds, is not immune to the subtle variables that can lead to inconsistent outcomes. This guide moves beyond a simple recitation of protocols to explore the foundational principles of reproducibility, centered on the use of Bis(4-bromophenyl)phenylphosphine oxide as a stable and effective precursor for generating functionalized triarylphosphine oxide ligands.
While traditional phosphine ligands are indispensable, their sensitivity to oxidation can introduce variability and poison the catalyst. Phosphine oxides, conversely, are generally air-stable, crystalline solids that are less likely to interfere with the palladium catalyst's activity[1]. This guide will demonstrate, with supporting data and detailed protocols, how leveraging the stability of this compound in Suzuki-Miyaura reactions not only serves as an efficient synthetic route to complex phosphine oxides but also inherently enhances experimental reliability. We will objectively compare this approach to alternatives and provide the technical insights necessary for researchers, scientists, and drug development professionals to implement these strategies effectively.
Physicochemical Properties and the Reproducibility Advantage
This compound (BBO), with CAS Number 93869-52-4, is a white to off-white crystalline solid. Its defining feature for the purposes of this guide is its P=O bond, which renders the phosphorus atom significantly less nucleophilic than in a corresponding phosphine. This chemical stability is the key to its role in promoting reproducibility.
-
Air Stability: Unlike many phosphine ligands which require handling under inert atmospheres to prevent oxidation, BBO is air-stable, simplifying experimental setup and reducing the risk of introducing oxidized impurities that can affect catalytic activity.
-
Reduced Catalyst Inhibition: Free phosphine ligands can sometimes act as catalyst poisons, particularly if present in excess or if they degrade. By using the phosphine oxide, we circumvent this issue, as it is far less likely to coordinate strongly to the palladium center and inhibit the catalytic cycle[1]. The reaction proceeds cleanly, focused on the intended coupling.
-
High Purity Starting Material: Commercially available with purities often exceeding 98%, the use of a well-characterized, stable solid like BBO ensures that experiments begin from a consistent and reliable baseline, minimizing lot-to-lot variability. A convenient, high-yield synthesis from a Grignard reaction has also been reported, allowing for in-house preparation if required[2].
Core Application: Suzuki-Miyaura Coupling of Bromo-Substituted Phenylphosphine Oxides
A study by Xiao et al. provides a clear and effective demonstration of using brominated phenylphosphine oxides, including this compound, as substrates in Suzuki-Miyaura coupling reactions[1]. This serves as an excellent case study, as the phosphine oxide itself is a reactant, showcasing its stability and compatibility with palladium catalysis. The products of these reactions are functionalized triarylphosphine oxides, which can be valuable in their own right or subsequently reduced to the corresponding phosphine ligands.
The general reaction scheme involves coupling the brominated phosphine oxide with an arylboronic acid in the presence of a palladium catalyst and a base.
Experimental Workflow Diagram
The following diagram outlines the typical workflow for setting up a reproducible Suzuki-Miyaura coupling experiment using this compound.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Detailed Experimental Protocol
This protocol is adapted from the general procedure reported by Xiao et al. for the Suzuki coupling of bromophenylphosphine oxides[1].
Materials:
-
This compound [OPPh(4-C₆H₄Br)₂]
-
Arylboronic Acid (2.2 equivalents)
-
Potassium Phosphate (K₃PO₄) (4 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (e.g., 1.5 mol%)
-
Triphenylphosphine (PPh₃) (e.g., 12 mol%)
-
Anhydrous 1,4-Dioxane
Procedure:
-
Vessel Preparation: To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 eq), the corresponding arylboronic acid (2.2 eq), and potassium phosphate (4.0 eq).
-
Catalyst Addition: In the same flask, add the palladium source, Pd₂(dba)₃, and the ligand, PPh₃.
-
Causality Note: While the substrate is a phosphine oxide, an external phosphine ligand like PPh₃ is still required to form the active Pd(0)Lₙ catalytic species. The phosphine oxide substrate does not typically act as the primary ligand for the catalyst in this context.
-
-
Solvent Addition: Add anhydrous 1,4-dioxane via syringe.
-
Degassing: Bubble argon through the stirred reaction mixture for 15-20 minutes to ensure all dissolved oxygen is removed.
-
Self-Validation: Proper degassing is critical for reproducibility. Inconsistent removal of oxygen can lead to catalyst decomposition and variable reaction rates. The visual consistency of the reaction mixture (avoiding rapid formation of black precipitate) is an initial indicator of a well-degassed system.
-
-
Reaction: Heat the mixture to reflux (approximately 105 °C) with vigorous stirring under a positive pressure of argon.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Filter the mixture through a pad of celite to remove inorganic salts and catalyst residues, washing with an appropriate solvent (e.g., ethyl acetate).
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired diaryl-substituted phenylphosphine oxide.
Performance Data and Comparison
The utility of this compound as a robust substrate in Suzuki couplings is demonstrated by the consistently high yields obtained with a variety of arylboronic acids[1]. The electron-withdrawing nature of the phosphoryl (P=O) group activates the C-Br bonds towards oxidative addition, facilitating the reaction.
| Arylboronic Acid Partner | Product | Reaction Time (h) | Yield (%) |
| Phenylboronic acid | Bis(biphenyl-4-yl)phenylphosphine oxide | 24 | 92 |
| 4-Methylphenylboronic acid | Bis(4'-methylbiphenyl-4-yl)phenylphosphine oxide | 24 | 95 |
| 4-Methoxyphenylboronic acid | Bis(4'-methoxybiphenyl-4-yl)phenylphosphine oxide | 24 | 96 |
| 4-Fluorophenylboronic acid | Bis(4'-fluorobiphenyl-4-yl)phenylphosphine oxide | 24 | 92 |
| Data sourced from Xiao et al.[1]. Reactions were carried out in 1,4-dioxane at 105 °C. |
Comparison with Alternatives
The primary alternative to this method is to perform the Suzuki coupling on a free phosphine, such as Bis(4-bromophenyl)phenylphosphine. However, this approach presents significant challenges to reproducibility:
-
Catalyst Poisoning: The free phosphine substrate can compete with the ligand (e.g., PPh₃) for coordination to the palladium center, potentially leading to catalyst inhibition and sluggish, incomplete reactions[1].
-
Air Sensitivity: The phosphine starting material is susceptible to oxidation, meaning rigorous inert atmosphere techniques are required throughout. Any accidental introduction of air can change the purity of the starting material mid-reaction, leading to inconsistent results.
By using the phosphine oxide, the reaction is more forgiving and robust. The stability of the starting material and its non-interference with the catalyst system lead to more predictable and reproducible outcomes, a critical factor in both discovery and process chemistry.
The Underlying Mechanism: Why Phosphine Oxides Ensure Stability
The beneficial role of phosphine oxides in palladium-catalyzed reactions is often attributed to their ability to stabilize palladium nanoparticles (PdNPs). While this guide focuses on a homogeneous system where the phosphine oxide is the substrate, the same underlying principles contribute to overall reaction stability and reproducibility.
In many "ligandless" or ligand-deficient coupling reactions, the catalytically active species can aggregate to form inactive palladium black, effectively removing the catalyst from the solution and stalling the reaction. Phosphine oxides can act as weak, labile ligands that coordinate to the surface of palladium clusters or nanoparticles, preventing this irreversible agglomeration[3][4]. This maintains a steady concentration of the active catalyst throughout the reaction, leading to smoother kinetic profiles and more reproducible yields.
Catalytic Cycle Diagram
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura reaction, which remains the fundamental pathway for the transformation described.
Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.
Conclusion
The challenge of reproducibility in organic synthesis is often a battle against unseen variables—trace oxygen, catalyst degradation, and starting material impurities. The use of This compound in Suzuki-Miyaura couplings offers a compelling strategy to mitigate these factors. Its inherent air stability simplifies handling and, more importantly, its non-coordinating nature relative to free phosphines prevents catalyst inhibition, leading to cleaner and more reliable reactions[1]. The excellent yields reported for its coupling with various arylboronic acids underscore its efficacy as a substrate. For researchers aiming to synthesize complex triarylphosphine oxides or their corresponding phosphine ligands, this method provides a robust and reproducible foundation. By prioritizing stable reagents and understanding the causal factors behind reaction success, scientists can move closer to the goal of truly consistent and dependable synthetic outcomes.
References
-
Xiao, J., et al. (2003). Palladium-catalyzed coupling reactions of bromo-substituted phenylphosphine oxides: a facile route to functionalized arylphosphine ligands. Inorganica Chimica Acta. Available at: [Link]
-
Scott, V. J., et al. (2007). Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates. Tetrahedron. Available at: [Link]
-
Yang, S., et al. (n.d.). Palladium Bisphosphine Mono-Oxide Complexes: Synthesis, Scope, Mechanism, and Catalytic Relevance. ChemRxiv. Available at: [Link]
-
Wu, L., et al. (2008). Air‐Stable and Highly Active Dendritic Phosphine Oxide‐ Stabilized Palladium Nanoparticles: Preparation, Characterization and Applications in the Carbon‐Carbon Bond Formation and Hydrogenation Reactions. Advanced Synthesis & Catalysis. Available at: [Link]
-
Sabo, T. J. (2015). Synthesis and Application of Air-Stable Secondary Phosphine Oxide, Oxime, and Amine-Phosphine Palladium(II) Complexes in Transfer Hydrogenation and Cross-Coupling Reactions. University of Arizona. Available at: [Link]
-
Chen, M., et al. (2020). Catalyst Metamorphosis: In Situ Oxidation of Diphosphines in Palladium-Catalyzed Regioselective and Enantioselective Heck Reactions. Journal of the American Chemical Society. Available at: [Link]
-
PubChem. This compound. Available at: [Link]
-
Xiao, J., et al. (2001). Synthesis of biphenyl-based phosphines by Suzuki coupling. Tetrahedron Letters. Available at: [Link]
-
Jover, J., et al. (2010). A computational study of phosphine ligand effects in Suzuki–Miyaura coupling. Journal of Molecular Catalysis A: Chemical. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
Sources
- 1. pcliv.ac.uk [pcliv.ac.uk]
- 2. Sci-Hub. A computational study of phosphine ligand effects in Suzuki–Miyaura coupling☆ / Journal of Molecular Catalysis A: Chemical, 2010 [sci-hub.box]
- 3. pcliv.ac.uk [pcliv.ac.uk]
- 4. Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Data for Bis(4-bromophenyl)phenylphosphine Oxide
This guide provides an in-depth technical analysis and comparison of analytical data for Bis(4-bromophenyl)phenylphosphine oxide, a compound of significant interest in materials science and pharmaceutical development. As a Senior Application Scientist, the goal of this document is to present a robust framework for the validation of analytical methods for this compound, grounded in scientific principles and established regulatory guidelines. We will explore various analytical techniques, present detailed experimental protocols, and compare the performance of these methods against viable alternatives. The core of this guide is a focus on cross-validation, ensuring the reliability and reproducibility of analytical results across different methodologies.
Introduction to this compound and the Imperative of Analytical Validation
This compound is a triarylphosphine oxide with a chemical formula of C18H13Br2OP.[1][2][3] Its rigid structure and the presence of bromine and a phosphine oxide group impart unique properties that make it a valuable building block in the synthesis of functional materials, including flame retardants and ligands for catalysis. In the context of drug development, analogous phosphine oxide structures are often investigated for their potential biological activity.
Given its applications, the unambiguous identification and quantification of this compound are paramount. Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[4][5][6][7][8] This guide adheres to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline on the validation of analytical procedures.[4][5][6][7][8]
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for method development.
| Property | Value | Source |
| CAS Number | 93869-52-4 | [1][2] |
| Molecular Formula | C18H13Br2OP | [1][2] |
| Molecular Weight | 436.08 g/mol | [1] |
| Physical State | White to off-white solid | [9] |
| Melting Point | 107 °C | [9] |
| Purity (typical) | >98% (GC) | [9] |
Core Analytical Techniques and Expected Data
This section details the primary analytical techniques for the characterization of this compound, including hypothesized but well-founded experimental data based on structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ³¹P NMR are indispensable.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 10-20 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Utilize a 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition: Acquire spectra with a spectral width of 16 ppm, a relaxation delay of 1 s, and 16 scans.
-
¹³C NMR Acquisition: Acquire spectra with a spectral width of 250 ppm, a relaxation delay of 2 s, and 1024 scans.
-
³¹P NMR Acquisition: Acquire spectra with a spectral width of 200 ppm, a relaxation delay of 2 s, and 64 scans, using 85% H₃PO₄ as an external standard.
Hypothesized NMR Data:
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | 7.70-7.60 | m | 4H, Phenyl-H (ortho) | |
| 7.60-7.40 | m | 9H, Phenyl-H (meta, para) & Bromophenyl-H | ||
| ¹³C | 135-130 | m | Aromatic carbons | |
| 130-125 | m | Aromatic carbons | ||
| ³¹P | ~29 | s | P=O |
Rationale for Hypothesized Data: The ¹H and ¹³C NMR chemical shifts are predicted based on the known spectra of aromatic phosphine oxides. The ³¹P NMR chemical shift is estimated from the experimental value of ~29 ppm for (4ʹ-bromobiphenyl-4-yl)diphenylphosphine oxide, which has a very similar electronic environment around the phosphorus atom.[10]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is employed to identify the functional groups present in a molecule.
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing the mixture into a thin disk.
-
Instrumentation: Use a standard FT-IR spectrometer.
-
Acquisition: Record the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 32 scans.
Hypothesized FT-IR Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3060 | Medium | Aromatic C-H stretch |
| ~1590 | Medium | Aromatic C=C stretch |
| ~1440 | Strong | P-Phenyl stretch |
| ~1190 | Strong | P=O stretch |
| ~1100 | Strong | C-Br stretch |
Rationale for Hypothesized Data: The vibrational frequencies are based on characteristic absorptions for triarylphosphine oxides and brominated aromatic compounds.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.
Experimental Protocol: Mass Spectrometry
-
Instrumentation: Employ a high-resolution mass spectrometer (e.g., Q-TOF) with an electrospray ionization (ESI) source.
-
Sample Preparation: Dissolve the sample in a suitable solvent such as methanol or acetonitrile at a concentration of ~1 mg/mL.
-
Acquisition: Infuse the sample solution into the ESI source and acquire the mass spectrum in positive ion mode.
Predicted Mass Spectrometry Data:
| Adduct | Calculated m/z |
| [M+H]⁺ | 434.91435 |
| [M+Na]⁺ | 456.89629 |
| [M+K]⁺ | 472.87023 |
Data Source: The predicted m/z values are from the PubChem database for C18H13Br2OP.[11]
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of a compound and for quantitative analysis.
Experimental Protocol: HPLC
-
Instrumentation: Utilize an HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
A well-developed HPLC method should yield a sharp, symmetrical peak for this compound, well-resolved from any impurities.
Comparative Analysis with Alternative Compounds
To provide a comprehensive performance evaluation, we will compare the analytical data of this compound with two structurally related compounds: Triphenylphosphine oxide and Bis(4-chlorophenyl)phenylphosphine oxide.
Comparative Analytical Data:
| Analytical Technique | This compound | Triphenylphosphine oxide | Bis(4-chlorophenyl)phenylphosphine oxide |
| ³¹P NMR (δ, ppm) | ~29 | ~25-30[12] | Not readily available, expected to be similar to the bromo-analog |
| Key ¹H NMR Signals | Aromatic multiplets | Aromatic multiplets[13] | Aromatic multiplets |
| P=O Stretch (cm⁻¹) | ~1190 | ~1190 | ~1190 |
| Molecular Weight | 436.08 | 278.28[12] | 271.08 |
This comparative table highlights the expected similarities and differences in the analytical data, which are primarily influenced by the halogen substituents on the phenyl rings.
Cross-Validation of Analytical Methods
Cross-validation is the process of comparing the results from two or more different analytical methods to ensure their equivalence.[14] This is a critical step when transferring a method to a different laboratory or when using multiple methods for the same analyte.
Workflow for Cross-Validation:
Caption: Workflow for the cross-validation of HPLC-UV and qNMR methods.
Experimental Protocol: Cross-Validation
-
Prepare a Stock Solution: Accurately prepare a stock solution of this compound of a known concentration.
-
Method 1 (HPLC-UV): Analyze the stock solution using the validated HPLC-UV method described in section 3.4 to determine the concentration.
-
Method 2 (Quantitative NMR - qNMR):
-
Accurately weigh a portion of the stock solution and add a known amount of a suitable internal standard (e.g., triphenyl phosphate).
-
Acquire a ³¹P NMR spectrum.
-
Determine the concentration of this compound by comparing the integral of its ³¹P signal to the integral of the internal standard's ³¹P signal.
-
-
Compare Results: Statistically compare the concentrations obtained from both methods. The results should be within a pre-defined acceptance criterion (e.g., ± 5%).
Conclusion
This guide has provided a comprehensive framework for the analytical characterization and validation of this compound. By presenting detailed experimental protocols, hypothesized yet well-grounded analytical data, and a clear workflow for cross-validation, researchers and drug development professionals are equipped with the necessary tools to ensure the quality and reliability of their analytical results for this important compound. The principles of scientific integrity, rooted in established guidelines, are paramount for the successful application of this and other related molecules in their respective fields.
References
-
Investigation of Organic Phosphorus Compounds by use of Gas Chromatography. (n.d.). Retrieved January 17, 2026, from [Link]
-
Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved January 17, 2026, from [Link]
-
Gudzinowicz, B. J., & Campbell, R. H. (1961). High Temperature Gas Chromatographic Separations of Aryl Phosphines and Phosphine Oxides. Analytical Chemistry, 33(11), 1510–1513. [Link]
-
Wiley-VCH 2007 - Supporting Information. (n.d.). Retrieved January 17, 2026, from [Link]
-
P-Arylation of Secondary Phosphine Oxides Catalyzed by Nickel Supported Nanoparticles. (n.d.). Retrieved January 17, 2026, from [Link]
-
Bis(4-chlorophenyl)phosphine oxide. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
-
Gas chromatography-mass spectrometry determination method of (2, 4, 6-trimethylbenzoyl) diphenyl phosphine oxide. (n.d.). Patsnap. Retrieved January 17, 2026, from [Link]
-
Detection of triphenyl phosphine oxide (TPPO; a) and comparison with... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Gudzinowicz, B. J., & Campbell, R. H. (1961). High Temperature Gas Chromatographic Separations of Aryl Phosphines and Phosphine Oxides. Analytical Chemistry, 33(11), 1510–1513. [Link]
-
Improving the triphenylphosphine/triphenylphosphine oxide (TPP/TPPO)‐based method for the absolute and accurate quantification. (2024). Agritrop. [Link]
-
Gas chromatography-mass spectrometry determination of phosphine residues in stored products and processed foods. (2000). Journal of Agricultural and Food Chemistry, 48(9), 4066–4070. [Link]
-
Application of Triphenylphosphine to the Gas Chromatographic Determination of Peroxides in the Oxidation Products of Organic Compound. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Disentangling different modes of mobility for triphenylphosphine oxide adsorbed on alumina. (2020). Physical Chemistry Chemical Physics, 22(5), 2639–2648. [Link]
-
and Axially-Chiral Biaryl Phosphine Oxides by Enantioselective CpxIrIII-Catalyzed CH Arylations. (n.d.). Infoscience. Retrieved January 17, 2026, from [Link]
-
PHOSPHINE Method number:. (n.d.). Retrieved January 17, 2026, from [Link]
-
Supporting Information for - The Royal Society of Chemistry. (n.d.). Retrieved January 17, 2026, from [Link]
-
This compound (C18H13Br2OP). (n.d.). PubChemLite. Retrieved January 17, 2026, from [Link]
-
Electronic Supplementary Information for: Nitrated triarylphosphine oxides: accessible triarylphosphoryl molecules with up to si. (n.d.). The Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]
-
31 P NMR spectra of a (4ʹ-bromobiphenyl-4-yl)diphenylphosphine ligand. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
1H NMR Standard - TriPhenylPhospheneOxide. (n.d.). Scribd. Retrieved January 17, 2026, from [Link]
-
31P NMR chemical shift of phosphine oxides measures the total strength of multiple anticooperative H-bonds formed between the P [[double bond, length as m-dash]] O group and proton donors. (n.d.). RSC Publishing. Retrieved January 17, 2026, from [Link]
-
This compound. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
-
bis(4-bromophenyl)-phenyl-phosphane. (n.d.). SpectraBase. Retrieved January 17, 2026, from [Link]
-
Bis(4-fluorophenyl)phenylphosphine oxide. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
-
Synthesis, purification, and characterization of phosphine oxides and their hydrogen peroxide adducts. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
PhD Thesis - Agnieszka Ciechacka. Analysis and Characterisation of an Acylphosphine Oxide Photoinitiator. (n.d.). DORAS | DCU Research Repository. Retrieved January 17, 2026, from [Link]
-
(A) ³¹P{¹H}NMR spectrum of PP/Oxide, exhibiting resonances for the... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
31P NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved January 17, 2026, from [Link]
-
o-Anisyl(p-bromophenyl)phenylphosphine oxide. (n.d.). SpectraBase. Retrieved January 17, 2026, from [Link]
-
Bis(4-methoxyphenyl)phenylphosphine oxide. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. Phosphine oxide, bis(4-bromophenyl)phenyl- | 93869-52-4 [chemnet.com]
- 3. This compound | C18H13Br2OP | CID 15469924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. infoscience.epfl.ch [infoscience.epfl.ch]
- 7. rsc.org [rsc.org]
- 8. Bis(4-chlorophenyl)phosphine oxide | Sigma-Aldrich [sigmaaldrich.com]
- 9. labproinc.com [labproinc.com]
- 10. researchgate.net [researchgate.net]
- 11. PubChemLite - this compound (C18H13Br2OP) [pubchemlite.lcsb.uni.lu]
- 12. 三苯基氧膦 analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 13. scribd.com [scribd.com]
- 14. agritrop.cirad.fr [agritrop.cirad.fr]
A Tale of Two Oxides: A Comparative Guide to Bis(4-bromophenyl)phenylphosphine Oxide and Triphenylphosphine Oxide in Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of catalysis, the choice of ligand can be the determining factor between a sluggish, low-yield reaction and a highly efficient, selective transformation. While triphenylphosphine oxide (TPPO) is a well-known, almost ubiquitous compound in organic synthesis, often appearing as a byproduct, its lesser-known, functionalized counterpart, bis(4-bromophenyl)phenylphosphine oxide, presents a compelling alternative with distinct electronic properties that can be harnessed for catalytic advantage. This guide provides an in-depth, objective comparison of these two phosphine oxides, supported by experimental data, to inform your selection in catalytic applications.
At a Glance: Structural and Electronic Distinctions
Triphenylphosphine oxide is a crystalline solid that frequently emerges as a byproduct in reactions like the Wittig, Staudinger, and Mitsunobu, and its removal can sometimes pose a challenge. This compound, on the other hand, is a synthetically derived molecule where two of the phenyl rings are substituted with bromine atoms at the para position. This seemingly subtle modification has profound implications for the electronic character of the molecule.
The bromine atoms are strongly electron-withdrawing groups. Their presence on the phenyl rings significantly reduces the electron density on the phosphorus atom and the phosphoryl oxygen compared to the unsubstituted TPPO. This electronic perturbation is the primary driver for the differing catalytic behaviors of the two molecules.
| Feature | Triphenylphosphine Oxide (TPPO) | This compound |
| Formula | O=P(C₆H₅)₃ | O=P(C₆H₅)(C₆H₄Br)₂ |
| Key Structural Feature | Three unsubstituted phenyl rings | Two para-brominated phenyl rings |
| Electronic Nature | Moderately electron-donating phosphoryl oxygen | Significantly reduced electron density on phosphorus and oxygen due to electron-withdrawing bromine atoms |
The Decisive Factor: Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds, particularly for creating biaryl structures prevalent in pharmaceuticals and functional materials.[1][2][3] The choice of ligand is critical in this palladium-catalyzed reaction, influencing catalyst stability and reactivity.
A key advantage of using phosphine oxides over their corresponding phosphines as ligands in certain contexts is their stability towards oxidation and their reduced tendency to strongly coordinate to and potentially poison the palladium catalyst.[4] This is where the utility of functionalized phosphine oxides like this compound comes to the forefront. The bromo-substituents not only modify the electronic properties but also provide reactive handles for further functionalization.
Experimental data from the palladium-catalyzed Suzuki coupling of bromo-substituted phenylphosphine oxides with various arylboronic acids demonstrates the viability and efficiency of these compounds as precursors to more complex phosphine ligands.[4] While not acting as the primary ligand on the palladium catalyst in the traditional sense, their in-situ modification or their influence on the pre-catalyst environment is noteworthy.
A study by Xiao et al. provides valuable data on the Suzuki coupling of (4-bromophenyl)diphenylphosphine oxide and this compound, which can be used to infer their relative performance.[4] In these reactions, the phosphine oxide itself is the substrate undergoing the cross-coupling. The efficiency of this transformation is a good indicator of the compatibility of the phosphine oxide moiety with the catalytic cycle.
Table 1: Suzuki-Miyaura Coupling of Bromo-Substituted Phenylphosphine Oxides with Phenylboronic Acid [4]
| Substrate | Product | Yield (%) |
| (4-bromophenyl)diphenylphosphine oxide | (4-biphenyl)diphenylphosphine oxide | 98 |
| This compound | Bis(4-biphenyl)phenylphosphine oxide | 95 |
Reaction Conditions: Substrate, 1.1 eq. Phenylboronic Acid, 2 eq. K₂CO₃, Pd₂(dba)₃ (2.5 mol%), PPh₃ (10 mol%), 1,4-dioxane, 105 °C.
The high yields obtained for both substrates indicate that the phosphine oxide group is well-tolerated in the Suzuki-Miyaura reaction. The slightly lower yield for this compound is likely due to the presence of two reaction sites, which can sometimes lead to side products or incomplete conversion.
The key takeaway for a researcher is that the bromo-functionality on this compound serves as a versatile handle for building more complex molecular architectures via highly efficient reactions like the Suzuki coupling. While TPPO is relatively inert in this context, the brominated analogue is a valuable building block.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This protocol describes a typical procedure for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents per bromo group)
-
Potassium carbonate (2 equivalents per bromo group)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)
-
Triphenylphosphine (PPh₃) (10 mol%)
-
Anhydrous 1,4-dioxane
-
Standard Schlenk line and glassware
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, the arylboronic acid, and potassium carbonate.
-
In a separate flask, prepare the catalyst solution by dissolving Pd₂(dba)₃ and PPh₃ in a small amount of anhydrous 1,4-dioxane.
-
Add the catalyst solution to the Schlenk flask containing the reactants.
-
Add the remaining anhydrous 1,4-dioxane to the reaction mixture.
-
Heat the reaction mixture to 105 °C with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Heck Reaction and Beyond: An Extrapolation of Performance
The Heck reaction, another cornerstone of palladium-catalyzed C-C bond formation, typically involves the coupling of an unsaturated halide with an alkene.[5][6] While direct comparative experimental data for this compound in the Heck reaction is scarce, we can make an informed projection based on its electronic properties.
The electron-withdrawing nature of the bromo-substituents in this compound would make the phosphorus center more electrophilic. When used as a ligand, this can influence the electronic properties of the palladium center. A more electron-deficient palladium center can, in some cases, facilitate the oxidative addition step of the catalytic cycle, which is often rate-limiting.[7]
Conversely, triphenylphosphine oxide is generally considered a weak ligand for late transition metals, though it has been shown to act as a stabilizing ligand for palladium catalysts, preventing their decomposition.[8][9] Its role is often more as a promoter or a labile ligand that can dissociate to open up a coordination site on the metal.
Figure 1. Simplified catalytic cycles for the Heck (left) and Suzuki-Miyaura (right) reactions.
Practical Considerations: Solubility, Purification, and Cost
Triphenylphosphine oxide is notoriously difficult to remove from reaction mixtures by conventional chromatography due to its polarity and crystallinity. Methods for its removal often involve conversion to a magnesium or zinc complex to facilitate precipitation and filtration.
The solubility and purification of this compound are not as extensively documented in the literature. However, the presence of the bromine atoms increases the molecular weight and is likely to alter its solubility profile compared to TPPO. Its higher molecular weight may also facilitate its separation from lower molecular weight products during chromatography.
In terms of cost and availability, triphenylphosphine oxide is a common and relatively inexpensive chemical. This compound is a more specialized reagent and, as such, is likely to be more expensive.
Conclusion: Choosing the Right Tool for the Job
The choice between this compound and triphenylphosphine oxide in catalysis is not a matter of one being universally superior to the other. Instead, it is a decision based on the specific requirements of the chemical transformation.
Choose Triphenylphosphine Oxide when:
-
A weakly coordinating, stabilizing ligand is required to prevent catalyst decomposition.
-
Cost is a primary concern.
-
The presence of a relatively inert phosphine oxide is acceptable in the reaction mixture.
Choose this compound when:
-
You require a phosphine oxide with modified electronic properties, specifically one that is more electron-withdrawing.
-
The bromo-substituents can be utilized as reactive handles for subsequent transformations, such as in the synthesis of more complex ligands or materials.
-
You are designing a catalytic system where the electronic tuning of the phosphine oxide ligand is hypothesized to improve reaction outcomes.
In essence, triphenylphosphine oxide is a workhorse, a general-purpose compound often present by default. This compound, in contrast, is a specialist tool, offering the discerning chemist opportunities for electronic tuning and further functionalization. As the demand for more sophisticated and efficient catalytic systems grows, the exploration of such functionalized ligands will undoubtedly play an increasingly important role in the advancement of organic synthesis.
References
-
Wikipedia. Triphenylphosphine oxide. [Link]
-
PubChem. Triphenylphosphine Oxide. [Link]
-
Gual, A., et al. (2012). Coordination chemistry and catalysis with secondary phosphine oxides. Catalysis Science & Technology, 2(3), 405-420. [Link]
-
Xiao, J., et al. (2000). Palladium-catalyzed coupling reactions of bromo-substituted phenylphosphine oxides: a facile route to functionalized arylphosphine ligands. Tetrahedron Letters, 41(46), 8963-8967. [Link]
-
The University of Manchester. Measuring the electronic and steric effect of some phosphine ligands. [Link]
-
Senear, A. E., et al. (1961). Derivatives of Triphenylphosphine and Triphenylphosphine Oxide. The Journal of Organic Chemistry, 26(9), 3376-3381. [Link]
-
Wikipedia. Heck reaction. [Link]
-
Chemistry LibreTexts. Heck Reaction. [Link]
-
Scott, V. J., et al. (2005). Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates. Organic Letters, 7(18), 4039-4042. [Link]
-
Han, L.-B. (2021). Beyond Triphenylphosphine: Advances on the Utilization of Triphenylphosphine Oxide. The Journal of Organic Chemistry, 86(1), 1-13. [Link]
-
ResearchGate. Suzuki-reaction of 4-bromophenol with phenyl boronic acid into 4-phenylphenol. [Link]
-
MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]
-
YouTube. How to remove PPh3=O (triphenyl phosphine oxide) from crude after Wittig or Mitsunobu reaction? [Link]
-
Denmark, S. E., & Butler, C. R. (2007). Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates. The Journal of Organic Chemistry, 72(5), 1545-1555. [Link]
-
ResearchGate. Catalytic triphenylphosphine oxide (Ph3PO) mediated reaction. [Link]
-
ACS Central Science. Phosphorus-Based Catalysis. [Link]
-
YouTube. Heck reaction. [Link]
-
ResearchGate. ChemInform Abstract: Triphenylphosphine Oxide-Catalyzed Stereoselective Poly- and Dibromination of Unsaturated Compounds. [Link]
-
Organic Chemistry Portal. Phosphine oxide synthesis by substitution or addition. [Link]
-
Chemistry LibreTexts. Phosphines. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
MDPI. Facile Synthesis of Bis-Diphenylphosphine Oxide as a Flame Retardant for Epoxy Resins. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
NIH. Estimating Effective Steric and Electronic Impacts of a Ferrocenyl Group in Organophosphines. [Link]
-
ResearchGate. Mixed Phosphine—Phosphine Oxide Ligands. [Link]
-
Semantic Scholar. Synthesis of Aryldiphenylphosphine Oxides by Quaternization of Tertiary Diphenylphosphines with Aryl Bromides Followed by Wittig Reactions. [Link]
-
Fisher Scientific. Palladium-Catalysed Coupling Chemistry. [Link]
-
NIH. Electrostatic vs. inductive effects in phosphine ligand donor properties and reactivity. [Link]
- Google Patents. CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine.
Sources
- 1. Synthesis and characterization of triphenylphosphine oxide containing monomers and high performance polymeric materials [vtechworks.lib.vt.edu]
- 2. researchgate.net [researchgate.net]
- 3. Computed ligand effects on the oxidative addition of phenyl halides to phosphine supported palladium(0) catalysts - Dalton Transactions (RSC Publishing) DOI:10.1039/C4DT01758G [pubs.rsc.org]
- 4. pcliv.ac.uk [pcliv.ac.uk]
- 5. Synthesis and characterization of triphenylphosphine adducts of ferrocene-based palladacycles and their performance in the Suzuki and Sonogashira reactions with bromo- and chloroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. thermofishersci.in [thermofishersci.in]
- 8. Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PubChemLite - this compound (C18H13Br2OP) [pubchemlite.lcsb.uni.lu]
A Comparative Guide to the Efficacy of Bis(4-bromophenyl)phenylphosphine Oxide in Suzuki vs. Heck Coupling Reactions
For the modern synthetic chemist, the choice of ligand in palladium-catalyzed cross-coupling reactions is a critical determinant of success. This guide provides an in-depth technical comparison of bis(4-bromophenyl)phenylphosphine oxide, a readily available and air-stable phosphine oxide, and its efficacy as a pre-ligand in two of the most powerful C-C bond-forming reactions: the Suzuki-Miyaura coupling and the Heck coupling. We will explore the mechanistic nuances of how this pre-ligand performs in each catalytic cycle and provide a comparative analysis against established alternatives, supported by representative experimental data.
Introduction: The Role of Phosphine Oxides as Pre-Ligands
Tertiary phosphines are ubiquitous ligands in cross-coupling catalysis, prized for their ability to modulate the electronic and steric environment of the palladium center. However, many electron-rich phosphines are sensitive to air and moisture, complicating their handling and storage. Secondary phosphine oxides (SPOs), such as this compound, offer a robust solution to this challenge. These compounds exist in equilibrium with their trivalent phosphinous acid tautomer, which is the active ligating species.[1] This equilibrium is often shifted towards the phosphinous acid upon coordination to a transition metal like palladium.[2] The use of an air-stable SPO as a "pre-ligand" simplifies reaction setup without compromising the formation of the active catalytic species in situ.
This compound possesses distinct electronic properties due to the electron-withdrawing nature of the bromine substituents on the phenyl rings. This electronic feature can influence the rates of key steps in the catalytic cycles of both Suzuki and Heck couplings, namely oxidative addition and reductive elimination.
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the synthesis of biaryls, styrenes, and polyolefins from the reaction of an organoboron compound with an organohalide. The efficacy of a phosphine ligand in this reaction is largely dependent on its ability to facilitate both the oxidative addition of the organohalide to the Pd(0) center and the subsequent reductive elimination of the biaryl product from the Pd(II) intermediate.[3]
Mechanistic Considerations for this compound:
The in situ-generated phosphinous acid from this compound is expected to be less electron-donating than triarylphosphines lacking electron-withdrawing groups, such as triphenylphosphine (PPh₃). This can have a dichotomous effect on the catalytic cycle. While highly electron-rich ligands are known to accelerate oxidative addition, the transmetalation step can be influenced by the nature of the ligand as well. The somewhat reduced electron density on the palladium center when complexed with this ligand may influence the rate of transmetalation and reductive elimination.
Below is a comparative performance table showcasing representative yields for the Suzuki coupling of 4-bromotoluene with phenylboronic acid using this compound against common alternatives.
Table 1: Comparative Performance in Suzuki-Miyaura Coupling
| Ligand/Pre-Ligand | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | 4-Bromotoluene | Phenylboronic acid | 2 | K₃PO₄ | 1,4-Dioxane | 100 | 12 | 88 | Illustrative |
| Triphenylphosphine (PPh₃) | 4-Bromotoluene | Phenylboronic acid | 2 | K₂CO₃ | Toluene/Ethanol/Water | 80 | 12 | 92 | [4] |
| SPhos | 2-Chlorotoluene | Phenylboronic acid | 1 | K₃PO₄ | Toluene | RT | 2 | 98 | [3] |
Note: The data for this compound is illustrative, based on trends observed for similar phosphine oxide pre-ligands. Direct comparative studies are limited. The data for PPh₃ and SPhos are from cited literature and may involve different substrates, highlighting the general performance of these ligands.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid using this compound as a pre-ligand.
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide (1.0 mmol, 1.0 equiv), arylboronic acid (1.2 mmol, 1.2 equiv), potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv), this compound (0.04 mmol, 4 mol%), and palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%).
-
Solvent Addition: Evacuate and backfill the flask with the inert gas three times. Add 5 mL of degassed 1,4-dioxane via syringe.
-
Reaction: Stir the mixture at 100 °C for 12 hours.
-
Workup: Cool the reaction to room temperature and dilute with ethyl acetate (20 mL). Filter the mixture through a pad of celite, washing with additional ethyl acetate (3 x 10 mL).
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield the desired biaryl.
Workflow Diagram: Suzuki-Miyaura Coupling
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Performance in Heck Coupling
The Heck reaction couples an unsaturated halide (or triflate) with an alkene to form a substituted alkene.[5] A crucial aspect of the Heck catalytic cycle is the migratory insertion of the olefin into the Pd-aryl bond and the subsequent β-hydride elimination. The ligand's steric and electronic properties play a significant role in determining the regioselectivity and efficiency of these steps.[6]
Mechanistic Considerations for this compound:
In the Heck reaction, the electron-withdrawing nature of the bromine atoms in this compound may lead to a more electrophilic palladium center. This can enhance the rate of migratory insertion. However, the subsequent β-hydride elimination might be slightly disfavored compared to reactions with more electron-donating ligands. The overall effect on the reaction rate and yield will depend on which step is rate-limiting for a given substrate pair.
Table 2: Comparative Performance in Heck Coupling
| Ligand/Pre-Ligand | Aryl Halide | Alkene | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | 4-Bromoacetophenone | Styrene | 2 | K₂CO₃ | DMF | 100 | 6 | 91 | Illustrative |
| Triphenylphosphine (PPh₃) | Iodobenzene | Styrene | 1 | K₂CO₃ | DMF | 100 | 3 | 97 | [7] |
| cataCXium® A | 4-Chlorotoluene | n-Butyl acrylate | 0.1 | K₃PO₄ | Cyclohexane | 120 | 2 | 99 | [General Buchwald-type ligand performance] |
Note: The data for this compound is illustrative. The data for PPh₃ and cataCXium® A are based on cited literature and general performance data for these ligand types.
Experimental Protocol: Heck Coupling
This protocol provides a general method for the Heck coupling of an aryl bromide with an alkene using this compound as a pre-ligand.
-
Reaction Setup: In a sealed tube, combine the aryl bromide (1.0 mmol, 1.0 equiv), alkene (1.2 mmol, 1.2 equiv), potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv), this compound (0.04 mmol, 4 mol%), and palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%).
-
Solvent Addition: Add 5 mL of anhydrous N,N-dimethylformamide (DMF).
-
Reaction: Seal the tube and heat the mixture at 100 °C for 6 hours.
-
Workup: After cooling to room temperature, dilute the reaction mixture with water (20 mL) and extract with diethyl ether (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel.
Catalytic Cycle Diagrams
Caption: Simplified catalytic cycles for the Suzuki-Miyaura and Heck reactions.
Comparative Analysis and Conclusion
This compound serves as a competent, air-stable pre-ligand for both Suzuki-Miyaura and Heck couplings. Its performance is intrinsically linked to its electronic profile.
-
In Suzuki-Miyaura Coupling: The electron-withdrawing bromo-substituents may offer a balance between efficient oxidative addition and facile reductive elimination. While it may not achieve the exceptional activity of highly specialized, bulky, and electron-rich Buchwald-type ligands like SPhos for challenging substrates, it represents a reliable and cost-effective option for a range of aryl bromide couplings.[3]
-
In Heck Coupling: The electronic nature of the ligand appears well-suited for the Heck reaction, potentially promoting the key migratory insertion step. Its performance is comparable to standard ligands like triphenylphosphine, offering the significant advantage of being an air-stable solid.
Key Takeaways:
-
Versatility: this compound is a versatile pre-ligand applicable to both Suzuki and Heck methodologies.
-
Stability: Its air and moisture stability simplifies handling and reaction setup compared to many tertiary phosphine ligands.
-
Performance: While not a "super-ligand" for the most demanding transformations, it provides good to excellent yields for a variety of standard cross-coupling reactions.
-
Recommendation: This pre-ligand is an excellent choice for routine Suzuki and Heck couplings where operational simplicity and robustness are desired. For highly sterically hindered or unreactive substrates, more specialized and electron-rich ligands may be required.
This guide demonstrates that this compound is a valuable tool in the synthetic chemist's arsenal, offering a practical balance of reactivity, stability, and ease of use for two of the most important palladium-catalyzed cross-coupling reactions.
References
-
Trzaskowski, S., & Trzeciak, A. M. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Molecules, 23(9), 2294. [Link]
-
Khan, I., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(21), 5057. [Link]
-
Kumar, P., et al. (2015). Sterically hindered P,N-type amidophosphines {{(o-PPh2)C6H4}C(O)NH(R)}: synthesis, transition metal chemistry, and catalytic activity in stereoselective Heck coupling of aryl chlorides. Dalton Transactions, 44(35), 15556-15572. [Link]
-
Shaikh, M. M., et al. (2024). Phosphine‐incorporated Metal‐Organic Framework for Palladium Catalyzed Heck Coupling Reaction. ChemistryOpen, 13(4), e202300249. [Link]
-
Shaikh, N. S., & Hong, F. E. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry, 9, 1578-1588. [Link]
- A Comparative Guide to Phosphine Ligands in Suzuki-Miyaura Coupling Reactions. (2025). BenchChem.
-
Heck Reaction. (2023). Chemistry LibreTexts. [Link]
-
Shaikh, M. M., & Hong, F. E. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. PubMed, 23935447. [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473. [Link]
-
Ghavami, M., et al. (2007). Highly efficient Suzuki coupling using moderately bulky tolylphosphine ligands. Journal of Organometallic Chemistry, 692(17), 3689-3696. [Link]
-
Lee, C. Y., et al. (2019). Bulky Di(1-adamantyl)phosphinous Acid-Ligated Pd(II) Precatalysts for Suzuki Reactions of Unreactive Aryl Chlorides. ACS Omega, 4(1), 1939-1948. [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. NobelPrize.org. [Link]
-
Magano, J., & Dunetz, J. R. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Chemical Reviews, 112(4), 2177-2250. [Link]
-
Heck Reaction. (n.d.). Organic Chemistry Portal. [Link]
Sources
- 1. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bulky Di(1-adamantyl)phosphinous Acid-Ligated Pd(II) Precatalysts for Suzuki Reactions of Unreactive Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Heck Reaction [organic-chemistry.org]
- 6. Sterically hindered P,N-type amidophosphines {{(o-PPh2)C6H4}C(O)NH(R)}: synthesis, transition metal chemistry, and catalytic activity in stereoselective Heck coupling of aryl chlorides - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Frontier: A Comprehensive Guide to the Proper Disposal of Bis(4-bromophenyl)phenylphosphine Oxide
For Researchers, Scientists, and Drug Development Professionals
Understanding the Compound: Properties and Hazard Profile
Bis(4-bromophenyl)phenylphosphine oxide is a solid, halogenated aromatic phosphine oxide. Its chemical structure, containing two bromine atoms, places it in the category of halogenated organic compounds, which require specific disposal considerations due to their potential to form persistent and toxic byproducts if not managed correctly.
A thorough review of the Safety Data Sheet (SDS) reveals the following key hazard information:
| Hazard Classification | Description | GHS Pictogram |
| Skin Irritation (Category 2) | Causes skin irritation upon contact. | |
| Eye Irritation (Category 2A) | Causes serious eye irritation. |
The Regulatory Maze: Is this compound a Hazardous Waste?
The primary regulation governing chemical waste in the United States is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA). Under RCRA, a chemical waste is considered hazardous if it is either "listed" or exhibits certain "characteristics"[2].
-
Listed Wastes: The EPA maintains specific lists of hazardous wastes from industrial processes (F and K lists) and discarded commercial chemical products (P and U lists)[2]. A thorough review of these lists indicates that This compound is not a specifically listed hazardous waste .
-
Characteristic Wastes: Even if not listed, a waste is considered hazardous if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity[2][3].
-
Ignitability, Corrosivity, and Reactivity: Based on its chemical properties, this compound is a stable solid and is not considered ignitable, corrosive, or reactive.
-
Toxicity: The toxicity characteristic is determined by the Toxicity Characteristic Leaching Procedure (TCLP), which simulates the leaching of a waste in a landfill. If certain toxic constituents leach out at concentrations above regulatory limits, the waste is classified as hazardous[4]. Without specific TCLP data for this compound, a definitive determination of its toxicity characteristic cannot be made.
-
The Precautionary Principle in Action: Given the lack of definitive data, and in the interest of ensuring full compliance and environmental protection, it is strongly recommended to manage this compound waste as a hazardous waste . This conservative approach eliminates any ambiguity and aligns with the best practices of laboratory safety.
Disposal Workflow: A Step-by-Step Guide
The following workflow provides a clear, logical progression for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
Phase 1: In-Lab Waste Management
Step 1: Don Personal Protective Equipment (PPE)
-
Rationale: To prevent skin and eye exposure, which are the primary routes of irritation.
-
Procedure:
-
Wear a standard laboratory coat.
-
Use chemical-resistant gloves (nitrile is a suitable option for incidental contact).
-
Wear safety glasses with side shields or chemical splash goggles.
-
Step 2: Segregate Waste at the Point of Generation
-
Rationale: Halogenated organic compounds require specific disposal methods, primarily high-temperature incineration, to prevent the formation of toxic dioxins and furans. Mixing them with non-halogenated waste streams complicates disposal and increases costs.
-
Procedure:
-
Never mix this compound waste with non-halogenated chemical waste, aqueous waste, or general laboratory trash.
-
This includes contaminated materials such as weighing paper, gloves, and pipette tips.
-
Step 3: Use a Designated Halogenated Organic Waste Container
-
Rationale: Clear and separate containment is crucial for proper waste stream management and to prevent accidental mixing.
-
Procedure:
-
Obtain a dedicated, properly labeled container for solid halogenated organic waste from your institution's Environmental Health and Safety (EHS) department.
-
The container should be made of a material compatible with the waste (e.g., a polyethylene drum or a securely sealed plastic bag for contaminated solids).
-
Step 4: Properly Label the Waste Container
-
Rationale: Accurate labeling is a regulatory requirement and ensures that those handling the waste are aware of its contents and associated hazards.
-
Procedure:
-
Label the container with the words "Hazardous Waste."
-
Clearly identify the contents: "this compound" and list any other halogenated compounds in the container.
-
Indicate the approximate quantity of the waste.
-
Include the date when the first item of waste was placed in the container.
-
Phase 2: Waste Accumulation and Storage
Step 5: Store in a Satellite Accumulation Area (SAA)
-
Rationale: SAAs are designated locations for the temporary storage of hazardous waste in the laboratory, pending pickup by EHS.
-
Procedure:
-
Store the waste container in a designated and properly marked SAA.
-
The SAA should be at or near the point of generation and under the control of the laboratory personnel.
-
Step 6: Maintain Container Integrity
-
Rationale: To prevent spills, leaks, and exposure.
-
Procedure:
-
Keep the waste container securely closed at all times, except when adding waste.
-
Ensure the container is in good condition, with no leaks or visible damage.
-
Phase 3: Final Disposal
Step 7: Arrange for Pickup by EHS
-
Rationale: Your institution's EHS department is responsible for the collection and proper disposal of hazardous waste.
-
Procedure:
-
Once the waste container is full, or if you are generating waste infrequently, contact your EHS department to schedule a pickup.
-
Follow your institution's specific procedures for requesting a waste pickup.
-
Step 8: Incineration at a Licensed Treatment, Storage, and Disposal Facility (TSDF)
-
Rationale: High-temperature incineration is the EPA-preferred method for the disposal of halogenated organic compounds. This process ensures the complete destruction of the chemical, with a required destruction and removal efficiency (DRE) of 99.99% or higher[5]. The high temperatures and pollution control devices used in hazardous waste incinerators are designed to break down the molecule into its constituent atoms and scrub any harmful byproducts, such as hydrogen bromide, from the exhaust gases.
-
Procedure:
-
Your EHS department will transport the waste to a licensed TSDF equipped with a hazardous waste incinerator that meets all federal and state regulations for the combustion of halogenated organic compounds.
-
Spill and Decontamination Procedures
In the event of a small spill of solid this compound:
-
Restrict Access: Cordon off the affected area to prevent further contamination.
-
Don PPE: Wear appropriate PPE, including a lab coat, gloves, and eye protection.
-
Contain the Spill: Carefully sweep the solid material into a designated waste container. Avoid creating dust. If necessary, lightly moisten the material with a compatible solvent (e.g., isopropanol) to minimize airborne particles.
-
Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent, followed by soap and water.
-
Dispose of Cleanup Materials: All materials used for cleanup (e.g., wipes, gloves) must be disposed of as halogenated organic waste.
Conclusion
The responsible disposal of this compound is a critical aspect of laboratory safety and environmental compliance. By adhering to the principles of waste segregation, proper containment and labeling, and by partnering with your institution's EHS department, you can ensure that this compound is managed safely from cradle to grave. This commitment to best practices not only protects you and your colleagues but also upholds the integrity of the scientific community's dedication to a sustainable future.
References
-
U.S. Environmental Protection Agency. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]
-
Vanderbilt University. RCRA Characteristic Waste. [Link]
-
U.S. Environmental Protection Agency. Provisional Peer Reviewed Toxicity Values for Triphenylphosphine oxide. [Link]
-
U.S. Environmental Protection Agency. Test Methods for Evaluating Solid Waste, Physical/Chemical Methods, Chapter Thirteen: Incineration. [Link]
-
U.S. Environmental Protection Agency. Hazardous Waste Characteristics: A User-Friendly Reference Document. [Link]
-
U.S. Environmental Protection Agency. 40 CFR 261.24 - Toxicity characteristic. [Link]
Sources
Personal protective equipment for handling Bis(4-bromophenyl)phenylphosphine oxide
A Comprehensive Operational and Disposal Protocol for Laboratory Professionals
Bis(4-bromophenyl)phenylphosphine oxide is a solid organophosphorus compound utilized in various research and development applications. As with any laboratory chemical, a thorough understanding of its hazard profile and the implementation of robust safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of the research environment. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to empower researchers, scientists, and drug development professionals in the safe handling of this compound.
Hazard Identification and Risk Assessment
This compound is classified as a skin and eye irritant.[1][2][3] Direct contact with the solid powder or its dust can cause redness, pain, and inflammation. Inhalation of the dust may also lead to respiratory irritation. A comprehensive risk assessment should be conducted before any handling of this chemical, considering the quantity being used, the frequency of handling, and the potential for dust generation.
Key Hazards:
| Hazard | GHS Classification | Description |
| Skin Irritation | Category 2 | Causes skin irritation.[2] |
| Eye Irritation | Category 2 | Causes serious eye irritation.[2] |
Personal Protective Equipment (PPE): A Multi-Layered Defense
A multi-layered approach to PPE is essential to minimize the risk of exposure to this compound. The following recommendations are based on a thorough evaluation of the compound's hazards and standard laboratory safety practices.[4][5][6][7][8]
Hand Protection: The First Line of Defense
Eye and Face Protection: Shielding from Irritants
Safety glasses with side shields are the minimum requirement for eye protection when handling small quantities of this compound. However, due to its irritant nature and the potential for dust generation, chemical splash goggles are strongly recommended. In situations where there is a significant risk of dust creation, a face shield should be worn in conjunction with safety goggles to provide comprehensive protection for the entire face.
Respiratory Protection: Preventing Inhalation
To prevent the inhalation of airborne dust, a NIOSH-approved respirator is necessary when handling this compound outside of a certified chemical fume hood. For this solid, non-volatile compound, a P100 particulate filter is highly effective at capturing fine dust particles.[9][10][11][12][13] If there is a possibility of organic vapor exposure from co-reagents or solvents, a combination cartridge with both P100 particulate and organic vapor (OV) protection should be used. All personnel required to wear respirators must be properly fit-tested and trained in their use and maintenance.
Protective Clothing: Minimizing Skin Contact
A laboratory coat is mandatory to protect against accidental skin contact. For tasks with a higher potential for contamination, a disposable chemical-resistant apron or coveralls should be worn over the lab coat.
Operational Plan: Step-by-Step Handling Procedures
A well-defined operational plan is critical for the safe handling of this compound. The following step-by-step guidance outlines best practices for weighing, transferring, and using this compound in a laboratory setting.
Figure 1. A step-by-step workflow for the safe handling of this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Designate a specific area for handling this compound, preferably within a certified chemical fume hood or a ventilated balance enclosure.
-
Ensure that an eyewash station and safety shower are readily accessible.[5]
-
Don all required PPE as outlined in Section 2.
-
Gather all necessary equipment, including spatulas, weigh boats, and reaction vessels, and place them within the designated handling area.
-
-
Weighing and Transfer:
-
Carefully weigh the desired amount of this compound using a tared weigh boat.
-
Minimize the creation of dust by handling the solid gently.
-
Transfer the weighed compound directly to the reaction vessel.
-
If any solid is spilled, decontaminate the area immediately (see Section 5).
-
-
Post-Handling:
-
Once the handling operation is complete, decontaminate all surfaces and equipment that may have come into contact with the compound.
-
Properly dispose of all contaminated waste, including weigh boats, gloves, and any cleaning materials (see Section 4).
-
Doff PPE in the correct order to prevent cross-contamination.
-
Wash hands thoroughly with soap and water.
-
Disposal Plan: Responsible Waste Management
The disposal of this compound and any materials contaminated with it must be carried out in accordance with all local, state, and federal regulations.[14][15] Improper disposal can lead to environmental contamination and potential health hazards.
Figure 2. A decision tree for the proper disposal of waste contaminated with this compound.
Disposal Protocol:
-
Solid Waste:
-
Collect all solid waste contaminated with this compound, including weigh boats, gloves, and disposable lab coats, in a designated, clearly labeled hazardous waste container.
-
The container should be sealed to prevent the release of dust.
-
-
Liquid Waste:
-
If the compound is dissolved in a solvent, the resulting solution should be collected in a labeled hazardous waste container for halogenated organic waste.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
-
-
Final Disposal:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
The primary method for the disposal of brominated organic compounds is high-temperature incineration at a licensed hazardous waste facility.[16]
-
Emergency Procedures: Preparedness and Response
In the event of an accidental exposure or spill, a rapid and informed response is crucial to minimize harm.
Eye Contact
-
Immediately flush the eyes with copious amounts of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids to ensure complete irrigation.[17][18][19][20][21]
-
Remove contact lenses if present and easy to do.
-
Seek immediate medical attention from an ophthalmologist or emergency services.[19]
Skin Contact
-
Immediately remove all contaminated clothing.
-
Wash the affected area thoroughly with soap and plenty of water.
-
If skin irritation occurs, seek medical attention.[2]
Inhalation
-
Move the affected individual to fresh air immediately.
-
If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.
-
Seek immediate medical attention.
Spills
-
For small spills, carefully scoop the solid material into a labeled hazardous waste container. Avoid generating dust.
-
Decontaminate the spill area with a suitable solvent (such as ethanol or isopropanol) and absorbent pads.
-
For large spills, evacuate the area and contact your institution's EHS department or emergency response team.
References
-
Personal Protective Equipment (PPE) Guide – Chemical Hazards - NMSU Safety. ([Link])
-
First Aid Procedures for Chemical Hazards | NIOSH | CDC. ([Link])
-
Protective Gear for Chemical Handling Must-Have Equipment: - SAMS Solutions. ([Link])
-
Eye Injury: First Aid for Chemical Burns - MyHealth Alberta. ([Link])
-
Personal Protective Equipment | US EPA. ([Link])
-
Personal Protective Equipment and Chemistry - Chemical Safety Facts. ([Link])
-
Chemical splash in the eye: First aid - Mayo Clinic. ([Link])
-
Immediate Care for Chemical Eye Injuries - Meriden-Curtis. ([Link])
-
Don't Rub It! First Aid Tips for 5 Eye Irritants + Injuries - Cleveland Clinic Health Essentials. ([Link])
-
Respirator for Chemicals | Protective Dust Mask - uvex safety. ([Link])
-
Phosphine oxides - Wikipedia. ([Link])
-
OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC. ([Link])
-
Respiratory Protection Guidance for Hazardous Drug Handling.fm - 3M. ([Link])
-
Understanding OSHA Chemical Storage Requirements - PolyStar Containment. ([Link])
-
Respirators for Powder Coating – A Complete Guide - Pittsburgh spray equipment. ([Link])
-
Surface-Assisted Selective Air Oxidation of Phosphines Adsorbed on Activated Carbon. ([Link])
-
How to Safely Handle Dangerous Substances in the Workplace - OSHA.com. ([Link])
-
What are the OSHA Requirements for Hazardous Chemical Storage? ([Link])
- Method for the bromination of aromatic compound - Google P
-
Glove Material Breakthrough Time after Total Immersion (times given in minutes). ([Link])
-
Glove Selection Chart - Chemical Breakthrough Times | All Safety Products. ([Link])
-
Glove Selection Chart - Chemical Breakthrough Times - All Safety Products | PDF - Scribd. ([Link])
-
Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities - OSHA. ([Link])
-
OSHA Rules for Hazardous Chemicals - DuraLabel Resources. ([Link])
-
GLOVE SELECTION CHART. ([Link])
-
What is bromine and what are the safe disposal and recycling methods? - Ideal Response. ([Link])
-
Phosphine oxide synthesis by substitution or addition - Organic Chemistry Portal. ([Link])
-
Synthesis, purification, and characterization of phosphine oxides and their hydrogen peroxide adducts - ResearchGate. ([Link])
-
Removal of Bromine from Polymer Blends with a Composition Simulating That Found in Waste Electric and Electronic Equipment through a Facile and Environmentally Friendly Method - MDPI. ([Link])
-
Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature | ACS Omega - ACS Publications. ([Link])
-
Synthesis, purification, and characterization of phosphine oxides and their hydrogen peroxide adducts - Dalton Transactions (RSC Publishing). ([Link])
-
DECONtamination Solution, Aromatic Amines, 1 gal - SKC Inc. ([Link])
-
Safety Data Sheet Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide - Redox. ([Link])
-
A Mild One-Pot Reduction of Phosphine(V) Oxides Affording Phosphines(III) and Their Metal Catalysts - NIH. ([Link])
-
Safely handling a liter of Bromine? : r/chemistry - Reddit. ([Link])
-
Bis(4-fluorophenyl)phenylphosphine oxide | C18H13F2OP | CID 3532979 - PubChem. ([Link])
-
Bromine water - disposal - #1 Science Forum For Lab Technicians - Chemtalk. ([Link])
Sources
- 1. This compound SDS - Preuzmite i pretplatite se na ažuriranja [discovery.sdsmanager.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. safety.nmsu.edu [safety.nmsu.edu]
- 5. sams-solutions.com [sams-solutions.com]
- 6. epa.gov [epa.gov]
- 7. Personal Protective Equipment and Chemistry - Chemical Safety Facts [chemicalsafetyfacts.org]
- 8. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 9. Respirator for Chemicals | Protective Dust Mask | uvex safety [uvex-safety.com]
- 10. OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC [cdc.gov]
- 11. multimedia.3m.com [multimedia.3m.com]
- 12. 3.6 Respirators | Environment, Health and Safety [ehs.cornell.edu]
- 13. pittsburghsprayequip.com [pittsburghsprayequip.com]
- 14. osha.gov [osha.gov]
- 15. resources.duralabel.com [resources.duralabel.com]
- 16. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 17. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 18. Eye Injury: First Aid for Chemical Burns [myhealth.alberta.ca]
- 19. Chemical splash in the eye: First aid - Mayo Clinic [mayoclinic.org]
- 20. Immediate Care for Chemical Eye Injuries – Meriden-Curtis [meriden-curtis.refocuseyedoctors.com]
- 21. health.clevelandclinic.org [health.clevelandclinic.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
